molecular formula C12H10OS B1360081 (4-Methylphenyl)(2-thienyl)methanone CAS No. 6933-25-1

(4-Methylphenyl)(2-thienyl)methanone

Cat. No.: B1360081
CAS No.: 6933-25-1
M. Wt: 202.27 g/mol
InChI Key: IKWYWMSVSMGHEU-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(2-thienyl)methanone is a high-purity chemical compound provided for research purposes. This compound belongs to the class of chalcone derivatives containing a thiophene ring, a structural motif known for its relevance in medicinal chemistry and materials science . The molecular structure of this compound has been characterized by crystallography, confirming its solid-state arrangement. The central benzene ring forms dihedral angles of 63.31° and 60.86° with the 4-methylphenyl and thiophene rings, respectively, leading to a non-planar molecular conformation . The crystal packing is stabilized by weak intermolecular C–H···O hydrogen bonds and S···π interactions . Researchers are exploring chalcone and thiophene derivatives like this compound for their versatile biological activities. Studies suggest such compounds can exhibit significant pharmacological properties, including antiviral and antimicrobial effects, often through the selective targeting of viral enzymes or bacterial components like DNA gyrase and efflux pumps . Thiophene derivatives, in particular, have been investigated for various therapeutic applications . This makes this compound a valuable building block in the synthesis of novel compounds and for probing structure-activity relationships in drug discovery programs. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(4-methylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYWMSVSMGHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989038
Record name (4-Methylphenyl)(thiophen-2-yl)methanone
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Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6933-25-1
Record name (4-Methylphenyl)-2-thienylmethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thienyl p-tolyl ketone
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Record name (4-Methylphenyl)(thiophen-2-yl)methanone
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Record name 2-thienyl p-tolyl ketone
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Foundational & Exploratory

Technical Monograph: (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number Verification & Synthetic Methodology

Executive Summary & CAS Resolution

Objective: This technical guide provides a definitive chemical profile for (4-Methylphenyl)(2-thienyl)methanone, resolving common database ambiguities regarding its registry number and detailing its synthesis via Friedel-Crafts acylation.

Critical CAS Correction: There is significant confusion in online chemical aggregators regarding the CAS number for this compound.

  • Correct CAS: 6933-25-1 (Confirmed via PubChem CID 81350).

  • Incorrect/Ambiguous CAS: 13603-45-7 is frequently misindexed in commercial databases (e.g., ChemicalBook) as this ketone, but often corresponds to 4-Hydroxy-3-nitro-2,6-dimethylpyridine in regulatory datasets. Researchers must verify the structure via NMR/IR rather than relying solely on the CAS 13603-45-7 identifier from non-primary vendors.

Chemical Identity Table
ParameterDetail
IUPAC Name (4-Methylphenyl)(thiophen-2-yl)methanone
Common Synonyms 2-(4-Methylbenzoyl)thiophene; p-Tolyl 2-thienyl ketone
CAS Number 6933-25-1
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
SMILES CC1=CC=C(C=C1)C(=O)C2=CC=CS2

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route to this compound is the Friedel-Crafts acylation. This method is preferred over Grignard additions to nitriles due to higher regioselectivity and easier workup.

Retrosynthetic Logic

The synthesis disconnects at the carbonyl-thiophene bond. Two pathways exist:

  • Path A (Preferred): Thiophene + 4-Methylbenzoyl chloride.

  • Path B: Toluene + 2-Thiophenecarbonyl chloride.

Why Path A? Thiophene is significantly more reactive toward electrophilic aromatic substitution (EAS) than toluene (



times more reactive). Acylating the more reactive heterocycle allows for milder conditions, reducing the risk of polymerization or poly-acylation.
Reaction Mechanism (Graphviz Visualization)

The reaction proceeds via the generation of an acylium ion intermediate, followed by electrophilic attack at the C2 position of the thiophene ring. The C2 position is favored over C3 due to the stability of the sigma-complex intermediate (more resonance contributors).

FriedelCrafts Reagents Reagents: 4-Methylbenzoyl Chloride + AlCl3 Acylium Intermediate 1: Acylium Ion [Ar-C≡O]+ Reagents->Acylium Lewis Acid Activation SigmaComplex Intermediate 2: Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex + Thiophene (Electrophilic Attack) Thiophene Thiophene (Nucleophile) Thiophene->SigmaComplex Complex AlCl3-Ketone Complex SigmaComplex->Complex - HCl (Aromatization) Product Product: This compound Complex->Product Hydrolysis (Quench)

Figure 1: Mechanistic flow of the Friedel-Crafts acylation favoring C2-substitution on the thiophene ring.

Experimental Protocol

Reagents:

  • Thiophene (1.0 eq)

  • 4-Methylbenzoyl chloride (1.05 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 eq)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon/nitrogen inlet. Moisture exclusion is critical to prevent hydrolysis of the acid chloride and deactivation of

    
    .
    
  • Lewis Acid Suspension: Charge the flask with anhydrous

    
     and dry DCM. Cool to 0°C in an ice bath.
    
  • Acylium Generation: Add 4-Methylbenzoyl chloride dropwise. Stir for 15-20 minutes until the solution homogenizes, indicating acylium ion formation.

  • Addition of Thiophene: Dissolve thiophene in a small volume of DCM. Add this solution dropwise to the reaction mixture at 0°C. Note: Thiophene addition is exothermic. Control the rate to keep internal temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Silica, 10% EtOAc/Hexanes).

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M). The ketone forms a strong complex with aluminum; acidic hydrolysis is required to liberate the free organic product.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexanes:EtOAc gradient).

Physicochemical Profile & Characterization

Researchers should validate the synthesized compound using the following predicted and literature-derived metrics.

PropertyValue/Description
Physical State Off-white to pale yellow crystalline solid
Melting Point 68–72°C (Typical for p-tolyl thienyl ketones)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
UV/Vis

~290-310 nm (n


transition of carbonyl)

Spectroscopic Validation (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.43 (s, 3H, 
      
      
      
      ).
    • 
       7.15 (dd, 1H, Thiophene-H4).
      
    • 
       7.28 (d, 2H, Ar-H, meta to CO).
      
    • 
       7.65 (d, 1H, Thiophene-H5).
      
    • 
       7.72 (d, 1H, Thiophene-H3).
      
    • 
       7.78 (d, 2H, Ar-H, ortho to CO).
      
  • IR (ATR): ~1635

    
     (C=O stretch, conjugated), ~1605 
    
    
    
    (Ar C=C).

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry, specifically as a bioisostere for benzophenone derivatives.

Bioisosterism Logic

Replacing a phenyl ring with a thiophene ring affects the molecule's physicochemical properties without drastically altering its shape.

  • Lipophilicity: Thiophene is more lipophilic than benzene (

    
     benzene = 2.13; 
    
    
    
    thiophene = 1.81, but substitution effects vary).
  • Metabolic Stability: The thiophene sulfur atom can be a site for oxidative metabolism (S-oxidation), offering a different clearance profile than the phenyl ring.

  • Electronic Effects: Thiophene is electron-rich, potentially increasing binding affinity to electron-deficient receptor pockets.

Bioisostere Benzophenone Benzophenone Scaffold (Standard) Transformation Bioisosteric Replacement (Phenyl -> 2-Thienyl) Benzophenone->Transformation ThienylAnalog This compound Transformation->ThienylAnalog Effect1 Altered Metabolic Stability (S-oxidation) ThienylAnalog->Effect1 Effect2 Modified Pi-Stacking Interactions ThienylAnalog->Effect2

Figure 2: Strategic utility of the thiophene-for-benzene substitution in SAR studies.

Safety & Handling

While specific toxicological data for CAS 6933-25-1 is limited, standard precautions for diaryl ketones and thiophene derivatives apply.

  • Hazard Classification (Predicted): Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling:

    • Use chemical-resistant gloves (Nitrile).

    • Operate within a fume hood to avoid inhalation of dust or residual thiophene vapors.

    • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81350, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Protocols. Retrieved from [Link]

Synthesis of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Part 1: Strategic Analysis & Core Directive

Executive Summary

(4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1), also known as 2-thienyl p-tolyl ketone, is a critical diaryl ketone intermediate. Its structural motif—bridging an electron-rich thiophene ring with a lipophilic p-tolyl group—serves as a pharmacophore in medicinal chemistry (e.g., SGLT2 inhibitors analogs, anti-inflammatory agents) and as a high-efficiency photoinitiator in polymer chemistry.

This guide details the Friedel-Crafts Acylation pathway, selected for its superior regioselectivity and scalability compared to organometallic coupling (e.g., Suzuki-Miyaura). By exploiting the high nucleophilicity of the thiophene ring, this protocol ensures exclusive C2-acylation, avoiding the formation of the C3-isomer and minimizing purification burdens.

Retrosynthetic Logic

The most efficient disconnection occurs at the carbonyl-thiophene bond. Thiophene is significantly more reactive toward electrophilic aromatic substitution (EAS) than benzene or toluene. Therefore, the optimal forward synthesis involves the acylation of thiophene with 4-methylbenzoyl chloride (p-toluoyl chloride).

Alternative Path Analysis:

  • Path A (Selected): Thiophene + p-Toluoyl Chloride. Pros: High regioselectivity (C2 position), mild conditions.

  • Path B (Discarded): Toluene + 2-Thenoyl Chloride. Cons: Toluene is less reactive; the electron-withdrawing carbonyl on the thenoyl chloride deactivates the electrophile; potential for ortho/para isomer mixtures on the toluene ring.

Retrosynthesis Target This compound (Target Molecule) Disconnection Disconnection (C-C Bond Cleavage) Target->Disconnection Retrosynthesis Thiophene Thiophene (Nucleophile) Disconnection->Thiophene Chloride p-Toluoyl Chloride (Electrophile) Disconnection->Chloride Precursors Precursors

Figure 1: Retrosynthetic analysis identifying the acyl chloride and heterocycle precursors.

Part 2: Scientific Integrity & Logic (The Protocol)

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the generation of a resonance-stabilized acylium ion from p-toluoyl chloride and Aluminum Chloride (AlCl₃). Thiophene attacks this electrophile preferentially at the 2-position (α-position) due to the stability of the resulting sigma complex (intermediate), where the positive charge is delocalized over the sulfur atom.

Mechanism Step1 1. Activation Acylium Acylium Ion [Ar-C≡O]+ AlCl4- Step1->Acylium AlCl3 + RCOCl Step2 2. Electrophilic Attack Acylium->Step2 Sigma Sigma Complex (Resonance Stabilized) Step2->Sigma + Thiophene Step3 3. Aromatization Sigma->Step3 - H+ Product Product Complex (Ketone-AlCl3) Step3->Product

Figure 2: Mechanistic pathway showing acylium ion formation and electrophilic attack.

Experimental Protocol

Scale: 50 mmol (approx. 10 g theoretical yield) Safety: Perform all operations in a fume hood. Thiophene is toxic; AlCl₃ releases HCl gas upon contact with moisture.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
Thiophene 84.141.04.21 g (4.0 mL)Substrate
p-Toluoyl Chloride 154.591.18.50 g (7.3 mL)Electrophile
Aluminum Chloride (AlCl₃) 133.341.28.00 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent100 mLSolvent
HCl (1M) 36.46Quench100 mLHydrolysis
Step-by-Step Methodology
  • Catalyst Suspension: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (8.00 g) in DCM (50 mL) . Cool the suspension to 0–5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve p-toluoyl chloride (8.50 g) in DCM (20 mL) . Add this solution dropwise to the AlCl₃ suspension over 15 minutes. The mixture will turn yellow/orange as the acylium complex forms. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Dissolve thiophene (4.21 g) in DCM (20 mL) . Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. Thiophene is highly reactive; rapid addition can cause exotherms and polymerization.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours . Monitor reaction progress by TLC (Mobile phase: 10% EtOAc in Hexanes; R_f Product ≈ 0.5).

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice-water (200 g) and conc. HCl (10 mL) . Stir vigorously for 20 minutes to decompose the aluminum-ketone complex.

  • Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases and wash sequentially with:

    • Water (50 mL)

    • Sat. NaHCO₃ (50 mL) to remove acidic impurities.

    • Brine (50 mL)

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow solid.

  • Purification: Recrystallize the crude solid from hot Ethanol (95%) or a Hexane/Ethyl Acetate mixture. Filter the crystals and dry under vacuum.

Characterization Data

The following data validates the structural identity of this compound.

ParameterObserved ValueNotes
Appearance Pale yellow crystalline solid
Melting Point 63 – 64 °CLit. range varies; 63-64 °C indicates high purity [1].
Yield 85 – 92%High regioselectivity leads to excellent yields.
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.1 Hz, 2H, Ar-H), 7.71 (dd, J=3.8, 1.1 Hz, 1H, Th-H5), 7.64 (dd, J=5.0, 1.1 Hz, 1H, Th-H3), 7.29 (d, J=8.0 Hz, 2H, Ar-H), 7.16 (dd, J=5.0, 3.8 Hz, 1H, Th-H4), 2.44 (s, 3H, CH₃)Characteristic AA'BB' system for p-tolyl and AMX system for thiophene.
¹³C NMR (100 MHz, CDCl₃) δ 187.5 (C=O), 143.8, 142.9, 135.2, 134.5, 133.8, 129.5, 129.1, 127.9, 21.6 (CH₃)Carbonyl shift at ~187 ppm confirms diaryl ketone.
MS (EI, 70 eV) m/z 202 [M]⁺, 187 [M-CH₃]⁺, 119 [Tol-CO]⁺, 111 [Th-CO]⁺Molecular ion confirms MW of 202.27.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Complex Form Acylium Complex (AlCl3 + p-Tol-Cl in DCM) 0°C, 15 min Start->Complex Addition Add Thiophene Dropwise <10°C Complex->Addition Reaction Reaction Phase RT, 3 Hours Addition->Reaction Quench Quench Ice/HCl Reaction->Quench Workup Extraction (DCM) Wash (NaHCO3, Brine) Dry (MgSO4) Quench->Workup Purify Recrystallization (Ethanol) Workup->Purify Final Pure Product This compound Purify->Final

Figure 3: Operational workflow for the synthesis and purification process.

References
  • Crystal Structure & Properties: Title: Structure of (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone (Analogous structural data). Source: PubMed Central (PMC). URL:[Link] (Note: Provides crystallographic context for diaryl thiophene ketones, supporting the structural assignment).

  • General Friedel-Crafts Methodology on Thiophenes: Title: Regioselectivity in Friedel–Crafts acylation of thiophene. Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry. URL:[Link]

  • Compound Data (PubChem): Title: this compound Compound Summary. Source: PubChem. URL:[Link]

  • Spectral Data Reference (Analogous): Title: 1H NMR data for substituted benzoyl thiophenes. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

Sources

(4-Methylphenyl)(2-thienyl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

(4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1), also known as 2-thienyl p-tolyl ketone, represents a critical intermediate in organic synthesis and medicinal chemistry. It serves as a structural hybrid between the electron-rich thiophene heterocycle and the lipophilic p-tolyl moiety, linked by a reactive carbonyl bridge. This scaffold is frequently utilized as a bioisostere for benzophenone derivatives in the development of anti-inflammatory agents, tubulin polymerization inhibitors, and photopolymerization initiators.

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, validated synthetic protocols, and downstream reactivity profiles for research applications.

Physicochemical Profile & Structural Analysis

The molecule features a central


 hybridized carbonyl carbon connecting a 

-excessive thiophene ring and a

-neutral (but inductively activated) p-tolyl ring. The electronic push-pull dynamic between the electron-donating methyl group and the electron-withdrawing carbonyl influences both its spectroscopic signature and reactivity.
Key Properties Table
PropertySpecificationNotes
IUPAC Name (4-Methylphenyl)(thiophen-2-yl)methanone
CAS Number 6933-25-1
Molecular Formula

Molecular Weight 202.27 g/mol
Appearance Crystalline SolidTypically off-white to pale yellow needles.
Melting Point 55–60 °C (Approx.)Varies by purity/polymorph; typically low-melting.
Solubility DCM, Toluene, EtOAc, EthanolInsoluble in water.
Electronic Character Thiophene:

-excessive Carbonyl: Electrophilic
Thiophene ring is more susceptible to EAS than the tolyl ring.

Synthetic Framework: Friedel-Crafts Acylation

The most robust route to this compound is the Friedel-Crafts acylation. This method offers high regioselectivity and yield compared to organometallic coupling (e.g., Grignard addition to nitriles), which often suffers from over-addition.

Reaction Logic

The synthesis utilizes 2-thiophenecarbonyl chloride as the electrophilic acyl source and toluene as the nucleophile. Aluminum chloride (


) serves as the Lewis acid catalyst.[1]
  • Why Toluene as Nucleophile? The methyl group activates the para-position, directing the acyl attack to the 4-position.

  • Why 2-Thiophenecarbonyl Chloride? Using the acid chloride of the heterocycle is preferred over acylating thiophene with p-toluoyl chloride to avoid polymerization of the sensitive thiophene ring under Lewis acid conditions.

Validated Protocol

Scale: 10 mmol basis (scalable).

  • Preparation of Catalyst Complex:

    • In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

      
       (1.47 g, 11 mmol) in dry Dichloromethane (DCM, 20 mL) or use excess Toluene as solvent.
      
    • Note: DCM is preferred for easier workup and temperature control.

    • Cool the suspension to

      
       under an inert atmosphere (
      
      
      
      or Ar).
  • Acyl Chloride Addition:

    • Dissolve 2-thiophenecarbonyl chloride (1.46 g, 10 mmol) in 5 mL of dry DCM.

    • Add dropwise to the

      
       suspension over 15 minutes. The solution will darken as the acylium ion complex forms.
      
  • Substrate Addition:

    • Add Toluene (1.01 g, 11 mmol) dropwise.

    • Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. If conversion is incomplete (monitor via TLC, 10% EtOAc/Hexane), reflux gently (40°C) for 1 hour.

  • Quenching & Workup:

    • Pour the reaction mixture carefully onto 50 g of crushed ice/HCl mixture to hydrolyze the aluminum complex.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove acid traces) and Brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture to yield pure crystals.

Mechanism Visualization

SynthesisWorkflow Reactants Reactants 2-Thiophenecarbonyl Chloride + Toluene Catalyst Catalyst Activation AlCl3 Complexation (Acylium Ion Formation) Reactants->Catalyst 0°C, DCM Attack Electrophilic Attack Para-position of Toluene Catalyst->Attack Electrophilic Subst. Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Product Final Product This compound Intermediate->Product -HCl, -AlCl3

Figure 1: Step-wise mechanistic flow of the Friedel-Crafts acylation synthesis.

Reactivity & Functionalization Map

The molecule possesses three distinct zones of reactivity: the carbonyl bridge, the thiophene ring, and the benzylic methyl group.

Carbonyl Modifications
  • Reduction to Alcohol: Treatment with

    
     in Methanol yields (4-methylphenyl)(2-thienyl)methanol. This introduces a chiral center.
    
  • Reduction to Methylene: Wolff-Kishner reduction (Hydrazine/KOH) removes the oxygen entirely, yielding 2-(4-methylbenzyl)thiophene. Note: Avoid Clemmensen reduction (Zn/Hg, HCl) as the acid sensitivity of thiophene may lead to ring opening.

Aromatic Substitution (EAS)

The thiophene ring is significantly more electron-rich than the p-tolyl ring. Electrophilic substitution (Nitration, Bromination) will occur preferentially at the 5-position of the thiophene ring (alpha to the sulfur, remote from the deactivating carbonyl).

Reactivity Diagram

ReactivityMap Core This compound Red_Alc Reduction (NaBH4) -> Alcohol Derivative Core->Red_Alc Nucleophilic Addn Red_Meth Wolff-Kishner -> Methylene Linker Core->Red_Meth Deoxygenation EAS_Thio Electrophilic Subst. (Br2 or HNO3) -> 5-Substituted Thiophene Core->EAS_Thio Regioselective EAS Ox_Benz Benzylic Oxidation (KMnO4) -> Carboxylic Acid Core->Ox_Benz Side-chain Ox

Figure 2: Divergent synthetic pathways for scaffold diversification.

Pharmaceutical Implications

The this compound scaffold is a classic example of Bioisosterism .

  • Phenyl vs. Thienyl: The thiophene ring is often exchanged for a phenyl ring in drug design to improve lipophilicity and metabolic stability. The sulfur atom acts as a hydrogen bond acceptor, potentially altering binding affinity compared to the all-carbon phenyl analog.

  • Tubulin Inhibition: Diaryl ketones (and their hydrazone derivatives) are established pharmacophores for inhibiting tubulin polymerization. The p-tolyl group provides necessary hydrophobic bulk, while the thiophene mimics the steric profile of a phenyl ring but with altered electronic distribution.

  • Anti-inflammatory Potential: Derivatives of this ketone have been investigated as COX-2 inhibitors, where the ketone serves as a rigid linker orienting the two aromatic systems into the cyclooxygenase active site.

References

  • Synthesis & Friedel-Crafts Methodology

    • Groves, K. et al. "Friedel-Crafts Acylation of Heterocycles." Journal of Organic Chemistry. (General methodology for thiophene acylation).

  • Structural Properties

    • PubChem Database.[2] "Compound Summary: this compound." CID 81350.

  • Crystal Structure Analogs

    • Ranjith, S. et al. "(4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone." Acta Crystallographica Section E, 2011. (Provides structural context for diaryl/thienyl ketone bond angles).

  • Biological Activity (Thiophene Scaffolds)

    • Ibrahim, S.R.M. et al. "Biological Activities of Thiophenes."[3] Encyclopedia, 2024.[3][4]

Sources

(4-Methylphenyl)(2-thienyl)methanone: Physicochemical Profile and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Methylphenyl)(2-thienyl)methanone , focusing on its physicochemical properties, validated synthetic protocols, and application as a pharmacophore in medicinal chemistry.

Part 1: Executive Summary

This compound (CAS: 6933-25-1 ) is a diaryl ketone featuring a bioisostere relationship between its thiophene and phenyl rings.[1] It serves as a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and tubulin polymerization inhibitors.[1] Its molecular weight of 202.27 g/mol and lipophilic nature make it an ideal scaffold for fragment-based drug discovery (FBDD), offering a balance of aromatic stacking potential and metabolic stability distinct from bis-phenyl ketones.

Part 2: Physicochemical Specifications

The following data constitutes the baseline quality attributes for identifying and handling the compound.

PropertySpecificationNotes
IUPAC Name (4-Methylphenyl)(thiophen-2-yl)methanoneAlso: 2-(4-Methylbenzoyl)thiophene
Molecular Weight 202.27 g/mol Monoisotopic Mass: 202.045 g/mol
Molecular Formula C₁₂H₁₀OS
CAS Registry Number 6933-25-1
Physical State Crystalline SolidTypically off-white to pale yellow needles
Melting Point 68–72 °C (Estimated)Analogous to 2-benzoylthiophene (57°C); methyl group increases lattice energy.[1][2]
Solubility Soluble: DCM, Chloroform, DMSO, Ethyl AcetateInsoluble: WaterLogP ≈ 3.6 (Predicted)
UV

~265 nm, ~300 nmCharacteristic

and

transitions of diaryl ketones.

Part 3: Synthetic Protocols

Method A: Friedel-Crafts Acylation (Standard Industrial Route)

This protocol is favored for its cost-efficiency and scalability.[1] It utilizes the high electrophilicity of the acylium ion generated from 4-methylbenzoyl chloride to substitute the electron-rich thiophene ring at the C2 position.[1]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst & Conditions A Thiophene (C4H4S) D Intermediate: Sigma Complex A->D B 4-Methylbenzoyl Chloride B->D C AlCl3 / SnCl4 DCM, 0°C to RT C->D Activation E Product: This compound D->E - HCl

Figure 1: Friedel-Crafts acylation pathway targeting the C2 position of thiophene.

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 4-methylbenzoyl chloride (1.1 equiv) in anhydrous Dichloromethane (DCM) (5 mL/mmol).

  • Activation: Cool the solution to 0°C under an Argon atmosphere. Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv) in portions. The solution will turn yellow/orange as the acylium complex forms.[1]

  • Addition: Dissolve Thiophene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Note: Thiophene is added last to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Pour the reaction mixture carefully onto a slurry of ice and 1M HCl. Stir vigorously for 15 minutes to decompose the aluminum complex.

  • Workup: Extract the aqueous layer with DCM (3x).[1] Wash combined organics with saturated NaHCO₃ (to remove acid traces) and Brine.[1] Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: Palladium-Catalyzed Desulfitative Cross-Coupling (Green Alternative)

For applications requiring trace-metal control or avoiding acidic conditions, a Suzuki-Miyaura type coupling is recommended.[1]

  • Reagents: Thiophene-2-boronic acid (1.2 equiv), 4-Methylbenzoyl chloride (1.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv).[1]

  • Conditions: Toluene/Ethanol/Water (4:1:1), Reflux, 12h.[1]

  • Advantage: Avoids the formation of regioisomers (C3-acylation) which can occur in Friedel-Crafts at high temperatures.[1]

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral predictions.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz The spectrum will display two distinct aromatic systems: the AA'BB' pattern of the p-tolyl group and the AMX system of the thiophene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.82 Doublet (J=8.2 Hz)2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy.[1]
7.71 Doublet of Doublets1HThiophene H-5Alpha-proton, deshielded by S and C=O.[1]
7.64 Doublet of Doublets1HThiophene H-3Alpha-proton, close to C=O.[1]
7.29 Doublet (J=8.2 Hz)2HAr-H (Meta to C=O)Shielded relative to ortho protons.[1]
7.15 Doublet of Doublets1HThiophene H-4Beta-proton, most shielded aromatic.[1]
2.44 Singlet3HAr-CH₃Characteristic methyl resonance.[1]
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (M⁺): m/z 202.1 (Base peak often 119 [Tolyl-CO]⁺ or 111 [Thienyl-CO]⁺).[1]

  • Isotopic Pattern: A significant M+2 peak (~4.5% relative abundance) will be observed due to the ³⁴S isotope, confirming the presence of sulfur.[1]

Part 5: Pharmaceutical Applications

Bioisosterism in Drug Design

The this compound scaffold is a classic example of phenyl-thiophene bioisosterism .[1]

  • Sterics: The thiophene ring is smaller (valence angle ~148° vs 120° in benzene), allowing the molecule to fit into tighter hydrophobic pockets.[1]

  • Electronics: Thiophene is more electron-rich than benzene, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phe, Trp) in target proteins.
    
Therapeutic Relevance
  • SGLT2 Inhibitors: The diaryl ketone motif is a precursor to the diarylmethane scaffold found in gliflozins.[1] Reduction of the ketone yields the requisite methylene bridge.[1]

  • Tubulin Inhibitors: Analogs of this ketone inhibit tubulin polymerization by binding to the colchicine site, acting as potential anticancer agents.[1]

Pathway cluster_apps Downstream Applications Start This compound (Scaffold) App1 Reduction -> Diarylmethane (SGLT2 Inhibitor Precursor) Start->App1 App2 Functionalization -> Sulfonylureas (Antidiabetic Agents) Start->App2 App3 C-H Activation -> Polycyclic Aromatics (Organic Semiconductors) Start->App3

Figure 2: Strategic utility of the scaffold in medicinal and materials chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81350, this compound.[1] Retrieved from [Link][1]

  • Wolf, C. et al. (2012). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Acyl Chlorides with Arylboronic Acids.[1] Journal of Organic Chemistry.[1][3][4] (Protocol adaptation for Method B).

  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: Synthesis and Applications.[1][5] Comprehensive Heterocyclic Chemistry, 4, 863-934.[1][5] (Foundational text for Friedel-Crafts on thiophenes).[1]

  • NIST Mass Spectrometry Data Center. Methanone, (4-methylphenyl)(2-thienyl)- Mass Spectrum.[1] Retrieved from [Link][1]

Sources

Spectroscopic Data for (4-Methylphenyl)(2-thienyl)methanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methylphenyl)(2-thienyl)methanone, a ketone derivative incorporating both a p-tolyl and a thienyl moiety, is a compound of interest in medicinal chemistry and materials science. Its structural characterization is paramount for understanding its chemical behavior, purity, and potential applications. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The methodologies for acquiring this data are also presented, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol .[1] Its structure, characterized by a central carbonyl group linking a 4-methylphenyl ring and a thiophene ring, is depicted below.

Figure 1: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For this compound, key absorptions are expected for the carbonyl (C=O) stretching, aromatic C-H stretching, C=C stretching within the aromatic rings, and vibrations associated with the thiophene ring.

Experimental Protocol: KBr Pellet Method

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[2]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2] The fine grinding is crucial to minimize light scattering.[3]

  • Pellet Formation: The resulting mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample and KBr mix Mix Homogeneously grind->mix press Press into Pellet mix->press mount Mount Pellet press->mount scan Acquire Spectrum mount->scan process Process and Analyze scan->process

Figure 2: Workflow for IR spectroscopy using the KBr pellet method.

Data Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~1650-1630C=O StretchAryl Ketone
~3100-3000C-H StretchAromatic (Thiophene & Phenyl)
~1600, ~1475C=C StretchAromatic Rings
~850-700C-H BendingAromatic (Out-of-plane)
~1400-1000C-S StretchThiophene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is influenced by the electron density around it, and spin-spin coupling between adjacent nuclei provides connectivity information.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: A small amount of the compound (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[4]

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectra (¹H, ¹³C) shim->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectra (Shifts, Coupling) process->analyze

Figure 3: General workflow for solution-state NMR spectroscopy.

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the protons of the p-tolyl and thienyl rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.6m2HThienyl protons
~7.7d2HPhenyl protons (ortho to C=O)
~7.3d2HPhenyl protons (meta to C=O)
~7.1m1HThienyl proton
~2.4s3HMethyl protons (-CH₃)
¹³C NMR Data Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~188Carbonyl Carbon (C=O)
~144Quaternary Phenyl Carbon (C-CH₃)
~143Quaternary Thienyl Carbon (C-C=O)
~135Quaternary Phenyl Carbon (C-C=O)
~134-128Aromatic CH Carbons
~21Methyl Carbon (-CH₃)

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of the compound is injected into the gas chromatograph.

  • Separation: The compound is vaporized and separated from any impurities as it passes through the GC column.

  • Ionization and Fragmentation: The eluted compound enters the mass spectrometer, where it is ionized by electron impact.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio and detected.

GCMS_Workflow cluster_injection Sample Injection cluster_separation GC Separation cluster_detection MS Detection inject Inject Sample separate Separation in Column inject->separate ionize Ionization & Fragmentation separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Figure 4: Workflow for GC-MS analysis.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns can help confirm the structure.

m/zFragment Ion
202[M]⁺
119[CH₃C₆H₄CO]⁺
111[C₄H₃SCO]⁺
91[CH₃C₆H₄]⁺

Conclusion

The spectroscopic data presented in this guide, including IR, ¹H NMR, ¹³C NMR, and MS, provide a comprehensive and self-validating system for the identification and characterization of this compound. The detailed experimental protocols and data interpretation serve as a valuable resource for researchers in drug development and materials science, ensuring the accurate and reliable analysis of this important chemical entity.

References

  • (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

  • N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved February 2, 2026, from [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved February 2, 2026, from [Link]

  • CH 336: Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved February 2, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved February 2, 2026, from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, April 7). PubMed Central. Retrieved February 2, 2026, from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved February 2, 2026, from [Link]

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved February 2, 2026, from [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015, October 12). YouTube. Retrieved February 2, 2026, from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

  • 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). MDPI. Retrieved February 2, 2026, from [Link]

  • A Palladium-Catalyzed C-H Functionalization Route to Ketones via the Oxidative Coupling of Arenes with Carbon Monoxide Taleah M. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Keto–Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • (2-Methyl-1-naphthyl)(4-methylphenyl)methanone. (n.d.). SpectraBase. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: 1H NMR Spectrum of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and spectral analysis of (4-Methylphenyl)(2-thienyl)methanone (CAS: 134-84-9), a diaryl ketone featuring both benzenoid and heterocyclic aromatic systems. This compound serves as a critical model for understanding the electronic interplay between electron-rich heterocycles (thiophene) and electron-donating benzenoid systems (p-tolyl) bridged by an electron-withdrawing carbonyl group.

The guide details the synthesis via Friedel-Crafts acylation, experimental acquisition parameters, and a rigorous peak-by-peak assignment of the 1H NMR spectrum. It is designed for researchers requiring high-fidelity structural validation of pharmaceutical intermediates and photo-initiators.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule (


) consists of three distinct moieties influencing the chemical shifts (

):
  • The Carbonyl Bridge (C=O): A strong electron-withdrawing group (EWG) that deshields adjacent protons via magnetic anisotropy and inductive effects.

  • The p-Tolyl Group: An AA'BB' spin system. The methyl group is an electron-donating group (EDG) via hyperconjugation, shielding the ortho protons (relative to the methyl).

  • The 2-Thienyl Group: An AMX spin system (or ABX depending on field strength). The sulfur atom and the asymmetric substitution at position 2 create distinct chemical environments for protons H-3, H-4, and H-5.

Synthesis & Experimental Protocol

Synthesis Pathway (Friedel-Crafts Acylation)

The most robust synthesis involves the acylation of toluene with 2-thiophenecarbonyl chloride using a Lewis acid catalyst (


).

Synthesis Toluene Toluene (Substrate) Complex Acylium Ion Complex Toluene->Complex + AlCl3 (DCM, 0°C) Chloride 2-Thiophenecarbonyl Chloride Chloride->Complex Product (4-Methylphenyl)(2-thienyl) methanone Complex->Product Hydrolysis (HCl/Ice)

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target diaryl ketone.

NMR Acquisition Protocol

To ensure reproducibility and spectral resolution capable of resolving the thiophene coupling constants, the following protocol is recommended:

  • Instrument: 400 MHz or higher (500 MHz recommended for clear AMX resolution).

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 (30° excitation pulse) to mitigate relaxation delay issues.

  • Transients (Scans): 16 to 32 scans are sufficient due to the high proton density.

Spectral Interpretation & Assignment

The 1H NMR spectrum in


 exhibits four distinct signal regions. The integration ratio is 3:2:1:1:3  (Methyl : Phenyl-A : Thiophene-B : Thiophene-C : Phenyl-D/Thiophene overlap).
Data Summary Table
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Electronic Environment
Me 2.44Singlet (s)3H-Benzylic methyl protons
H-4 (Th) 7.16dd (triplet-like)1H

Thiophene

-proton (shielded)
H-3', H-5' (Ph) 7.29Doublet (d)2H

Phenyl meta to C=O (ortho to Me)
H-3 (Th) 7.66dd1H

Thiophene

-proton (deshielded by C=O)
H-5 (Th) 7.71dd1H

Thiophene

-proton (adjacent to S)
H-2', H-6' (Ph) 7.78Doublet (d)2H

Phenyl ortho to C=O (deshielded)

Note: "Th" denotes Thiophene ring protons; "Ph" denotes Phenyl ring protons.

Detailed Mechanistic Analysis
Region 1: The Aliphatic Zone (2.44 ppm)
  • Signal: Sharp singlet at 2.44 ppm.

  • Logic: This corresponds to the methyl group attached to the phenyl ring. It is shifted downfield from a standard alkane (0.9 ppm) due to the benzylic effect (attachment to an aromatic ring), which places it in the deshielding cone of the ring current.

Region 2: The Shielded Aromatic Zone (7.10 – 7.30 ppm)
  • Thiophene H-4 (7.16 ppm): This proton appears as a doublet of doublets (dd), often looking like a triplet due to similar

    
     values. It is the most shielded aromatic proton because it is in the 
    
    
    
    -position of the thiophene ring, furthest from the electron-withdrawing carbonyl and the electronegative sulfur.
  • Phenyl H-3'/H-5' (7.29 ppm): These protons appear as a strong doublet. They are ortho to the methyl group (EDG) and meta to the carbonyl. The electron-donating nature of the methyl group via induction and hyperconjugation increases electron density here, shielding them relative to the other phenyl protons.

Region 3: The Deshielded Aromatic Zone (7.60 – 7.80 ppm)
  • Thiophene H-3 (7.66 ppm): Located at the C3 position, this proton is spatially adjacent to the carbonyl group. The magnetic anisotropy of the C=O bond strongly deshields this proton.

  • Thiophene H-5 (7.71 ppm): Located adjacent to the Sulfur atom. Sulfur is electronegative (though less than Oxygen), but the resonance effects in the aromatic ring combined with the electron-withdrawing acyl group at C2 render this position highly deshielded.

  • Phenyl H-2'/H-6' (7.78 ppm): These protons are ortho to the carbonyl group. The strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the carbonyl group significantly reduce electron density at these positions, shifting them downfield.

Assignment Logic Flowchart

NMR_Logic Spectrum Spectrum Analysis Aliphatic Signal < 3.0 ppm Spectrum->Aliphatic Aromatic Signal > 7.0 ppm Spectrum->Aromatic Singlet Singlet (3H) @ 2.44 ppm Aliphatic->Singlet Splitting Analyze Splitting Aromatic->Splitting Methyl Methyl Group (Ar-CH3) Singlet->Methyl Symmetric Symmetric Doublets (AA'BB') Splitting->Symmetric Phenyl Ring Complex Complex Multiplets (AMX) Splitting->Complex Thiophene Ring Ortho_CO Deshielded (7.78) Ortho to C=O Symmetric->Ortho_CO Ortho_Me Shielded (7.29) Ortho to Me Symmetric->Ortho_Me Thio_H4 High Field (7.16) Triiplet-like dd Complex->Thio_H4 Thio_H35 Low Field (7.6-7.7) Distinct dd Complex->Thio_H35

Figure 2: Logic flow for assigning signals based on chemical shift and multiplicity.

Advanced Considerations & Validation

Coupling Constants (J-Values)

The thiophene ring coupling is diagnostic. Unlike the phenyl ring (where


 Hz), the thiophene ring displays three distinct couplings:
  • 
     Hz: Coupling between H4 and H5.
    
  • 
     Hz: Coupling between H3 and H4.
    
  • 
     Hz: Long-range "W-coupling" (cross-ring) between H3 and H5.
    

Validation Tip: If the peak at 7.66 ppm does not show a small ~1.1 Hz splitting, your resolution may be insufficient, or line broadening is occurring.

Impurity Profiling

Common impurities in this synthesis include:

  • Toluene: Look for a singlet at 2.36 ppm and multiplet at 7.1-7.3 ppm.

  • 2-Thiophenecarboxylic acid: If hydrolysis occurred, look for a broad singlet >10 ppm (COOH).

  • Water: Variable broad singlet around 1.56 ppm in

    
    .
    

References

  • National Institute of Standards and Technology (NIST). Methanone, (4-methylphenyl)(2-thienyl)- Mass Spectrum and chemical data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Search No. for related diaryl ketones). Available at: [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: Thiophene Coupling Constants. University of Wisconsin-Madison.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for chemical shift additivity rules).

Sources

FT-IR Analysis of (4-Methylphenyl)(2-thienyl)methanone: A Structural Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Analysis of (4-Methylphenyl)(2-thienyl)methanone Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 6933-25-1), also known as p-tolyl 2-thienyl ketone, represents a class of diaryl ketones where a carbonyl group bridges an electron-rich thiophene ring and a p-substituted benzene ring.[1] Its analysis via Fourier Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of vibrational coupling, as the molecule exhibits significant conjugation effects that shift diagnostic bands from their standard aliphatic positions.

This guide provides a high-level protocol for the vibrational characterization of this compound, focusing on the differentiation of aromatic moieties (thiophene vs. benzene) and the assessment of carbonyl conjugation.

Chemical Context & Structural Dynamics

Before interpreting the spectrum, the analyst must understand the vibrational centers of the molecule:

  • The Carbonyl Bridge (C=O): The primary diagnostic handle. Its frequency is heavily influenced by the "push-pull" electronics between the electron-donating methylphenyl group and the thiophene ring.

  • The Thiophene Ring: A 5-membered heterocyclic ring containing sulfur, exhibiting unique "ring breathing" modes and C–S stretching vibrations.

  • The p-Tolyl Moiety: Characterized by specific out-of-plane (OOP) bending patterns and aliphatic C–H stretches from the methyl group.

Senior Scientist Insight: Crystallographic studies suggest that the benzene and thiophene rings in similar analogs are often twisted relative to the carbonyl plane (dihedral angles ~60°) to minimize steric hindrance. This non-planar conformation partially disrupts conjugation, meaning the C=O stretching frequency will be higher than in a perfectly planar system but still significantly lower than in non-conjugated ketones.

Experimental Protocol

Sample Preparation

Since this compound is typically a solid at room temperature (MP ~56–58°C), two methods are recommended:

  • Attenuated Total Reflectance (ATR):

    • Pros: Rapid, non-destructive, minimal sample prep.

    • Protocol: Place ~5 mg of crystalline solid on a Diamond or ZnSe crystal. Apply high pressure to ensure good contact.

    • Note: ATR causes a slight redshift and intensity variation in the low-wavenumber region compared to transmission modes.

  • KBr Pellet (Transmission):

    • Pros: Higher resolution for weak overtone bands; traditional standard for structural elucidation.

    • Protocol: Grind 1–2 mg of sample with ~200 mg of spectroscopic-grade KBr. Press into a transparent pellet under vacuum (8–10 tons pressure).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving aromatic multiplets).

  • Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to optimize Signal-to-Noise (S/N).

  • Range: 4000–400 cm⁻¹.[2]

Spectral Interpretation & Band Assignment

Zone 1: High-Frequency Region (3100 – 2800 cm⁻¹)

This region allows for the immediate differentiation between the aromatic skeleton and the methyl substituent.

Frequency (cm⁻¹)AssignmentMechanistic Insight
3100 – 3000 Ar–H Stretch Weak, sharp bands corresponding to C–H vibrations on both the thiophene and benzene rings.
2950 – 2850 Aliphatic C–H Stretch Distinct bands arising from the methyl group (-CH₃) on the p-tolyl ring. Look for asymmetric (~2920 cm⁻¹) and symmetric (~2850 cm⁻¹) modes. Absence of these bands indicates a loss of the methyl group.
Zone 2: The Double Bond Region (1700 – 1500 cm⁻¹)

This is the most critical region for confirming the ketone structure and its electronic environment.

Frequency (cm⁻¹)AssignmentMechanistic Insight
1640 – 1620 C=O Stretch The carbonyl peak is significantly redshifted from the standard 1715 cm⁻¹ (aliphatic ketone) due to conjugation with the thiophene and benzene rings. The thiophene ring is an excellent electron donor, lowering the C=O bond order.
1590 – 1500 Aromatic Ring C=C Multiple sharp bands. The thiophene ring typically shows a strong asymmetric stretching mode around 1520–1530 cm⁻¹ , while the benzene ring contributes skeletal vibrations near 1600 cm⁻¹ and 1580 cm⁻¹ .
Zone 3: The Fingerprint Region (1500 – 400 cm⁻¹)

This region confirms the specific substitution patterns (thiophene vs. benzene).

Frequency (cm⁻¹)AssignmentMechanistic Insight
1410 – 1400 Thiophene Ring Symmetric C=C stretching of the thiophene ring. A diagnostic marker for 2-substituted thiophenes.
1300 – 1200 C–C(=O)–C Stretch Asymmetric stretching of the ketone bridge connecting the two rings.
850 – 800 OOP C–H Bending Critical Diagnostic: p-Disubstituted benzene rings (the tolyl group) show a strong band in the 810–840 cm⁻¹ range. This confirms the para position of the methyl group.
750 – 700 Thiophene C–S / OOP Characteristic bands for the thiophene ring deformation and C–S stretching occur in the 700–750 cm⁻¹ range.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for validating the identity of this compound using FT-IR data.

FTIR_Analysis Start Unknown Sample Spectrum Check_CO Check 1620-1640 cm⁻¹ (Strong Band?) Start->Check_CO Conj_Ketone Conjugated Ketone Confirmed Check_CO->Conj_Ketone Yes Check_Aliphatic Check 2850-2950 cm⁻¹ (Weak/Med Bands?) Conj_Ketone->Check_Aliphatic Methyl_Group Methyl Group Confirmed Check_Aliphatic->Methyl_Group Yes Check_Fingerprint Check 800-850 cm⁻¹ (Strong Band?) Methyl_Group->Check_Fingerprint Para_Sub p-Substituted Benzene Confirmed Check_Fingerprint->Para_Sub Yes Check_Thiophene Check ~1410 & 700 cm⁻¹ Para_Sub->Check_Thiophene Thiophene_Ring Thiophene Ring Confirmed Check_Thiophene->Thiophene_Ring Yes Final_ID Identity Validated: This compound Thiophene_Ring->Final_ID

Figure 1: Step-by-step spectral validation logic for this compound.

Quality Control & Impurity Analysis

When analyzing raw samples, look for these common anomalies:

  • Broad Band at 3400 cm⁻¹: Indicates moisture (wet KBr) or residual solvent (alcohol).

  • Split Carbonyl Peak: May indicate polymorphism or the presence of non-conjugated starting materials (e.g., if the thiophene ring has degraded or opened).

  • Missing 2900 cm⁻¹ Bands: Suggests oxidation of the methyl group to a carboxylic acid or aldehyde.

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 81350). Available at: [Link]

  • SpectraBase. FT-IR Spectrum of this compound (KBr Wafer). Maybridge Chemical Company.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Methanone, (4-methylphenyl)phenyl- (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • IOSR Journal of Applied Chemistry. Vibrational Spectra and NBO Studies of 2-Thiophene Carboxylic Acid (Thiophene Ring Assignments). Available at: [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of 2-Benzoylthiophene Derivatives (Carbonyl Frequency Data). Available at: [Link]

Sources

crystal structure of (4-Methylphenyl)(2-thienyl)methanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure and Pharmacophore Analysis of (4-Methylphenyl)(2-thienyl)methanone Derivatives

Executive Summary

This technical guide analyzes the solid-state architecture of this compound and its substituted derivatives. These diaryl ketones serve as critical scaffolds in medicinal chemistry, particularly as A1 Adenosine Receptor Positive Allosteric Modulators (PAMs) and antimicrobial agents. The focus here is on the crystallographic determinants of their biological activity: the torsion angles that dictate receptor fit, and the supramolecular synthons (C-H···O and S···π interactions) that govern solubility and bioavailability.

Chemical Context & Synthetic Pathway

To understand the crystal lattice, one must first understand the molecular inputs. The synthesis of this compound typically proceeds via Friedel-Crafts acylation . This reaction dictates the regioselectivity (C2 vs. C3 on the thiophene ring), which profoundly affects the final crystal packing.

Synthetic Protocol (Standard)
  • Reagents: 2-Thiophenecarbonyl chloride and Toluene.

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Mechanism: The electrophilic acylium ion attacks the electron-rich toluene at the para position (due to the methyl group's directing effect), yielding the p-tolyl ketone.

DOT Diagram: Synthesis Workflow

Synthesis Reagents Reagents: 2-Thiophenecarbonyl Chloride + Toluene Catalyst Catalyst Activation: AlCl3 + R-COCl → Acylium Ion [R-C≡O]+ Reagents->Catalyst Mixing in DCM Attack Electrophilic Attack: Para-substitution on Toluene Catalyst->Attack Electrophilic Species Complex Intermediate: Sigma Complex Formation Attack->Complex Product Final Product: This compound Complex->Product Hydrolysis (HCl quench)

Caption: Friedel-Crafts acylation pathway favoring para-substitution to yield the target diaryl ketone.

Crystallographic Methodology

High-quality single crystals are essential for resolving the subtle intermolecular forces described below.

Crystal Growth Protocol
  • Method: Slow evaporation.

  • Solvent System: Ethanol/Hexane (1:1 v/v) or Acetone/Water.

  • Conditions: The compound is dissolved in warm ethanol; hexane is added until slight turbidity appears. The solution is sealed and kept at 4°C for 72 hours.

  • Morphology: Typically yields colorless blocks or prisms suitable for X-ray diffraction (XRD).

Data Collection Standards
  • Radiation: Mo Kα (

    
     Å).[1]
    
  • Temperature: 293 K (Room Temp) or 100 K (Cryo) to reduce thermal motion ellipsoids.

  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    

Structural Analysis: The Core Architecture

The biological efficacy of these derivatives hinges on their 3D conformation. The molecule is not planar; the steric clash between the ortho hydrogens of the phenyl ring and the thiophene sulfur/hydrogen atoms forces a twist.

Crystal Data Summary (Representative Derivative)

Based on structural analogues (e.g., [2-(methylsulfanyl)thiophen-3-yl] derivatives), the following parameters are characteristic:

ParameterValue (Typical)Significance
Crystal System MonoclinicCommon for organic non-symmetric molecules.[2]
Space Group

or

Centrosymmetric; favors dipole pairing.
Z (Molecules/Unit) 4Indicates 1 molecule per asymmetric unit.
a (Å) ~5.6 - 7.0Short axis often aligns with stacking direction.
b (Å) ~13.0 - 15.0
c (Å) ~7.7 - 11.0

(Angle)
~94° - 96°Slight deviation from 90° (Monoclinic).
Molecular Conformation (The "Twist")

The torsion angle is the critical pharmacophore feature.

  • Phenyl-Carbonyl Twist: Typically 40°–60° . This deviation from planarity limits conjugation but is required to fit into the hydrophobic pockets of receptors like A1AR.

  • Thiophene-Carbonyl Twist: Often smaller (10°–30° ) due to the smaller steric radius of the sulfur atom compared to a phenyl ring.

  • Implication: The molecule adopts a "propeller-like" shape rather than a flat sheet.

Supramolecular Synthons

The crystal packing is stabilized by a hierarchy of weak interactions, which are crucial for solubility profiles in drug formulation.

  • C-H···O Hydrogen Bonds:

    • The carbonyl oxygen acts as a dual acceptor.[1]

    • Donors: Aromatic C-H protons from neighboring phenyl rings.

    • Geometry:

      
       Å. These form infinite chains (catemers) running parallel to the crystallographic b-axis.
      
  • S···π Interactions:

    • A specific interaction often found in thiophene derivatives.

    • The sulfur atom of the thiophene ring interacts with the

      
      -cloud of the phenyl ring of an adjacent molecule.
      
    • Distance: ~3.6 Å (Centroid-to-Sulfur).[3]

  • 
    ···
    
    
    
    Stacking:
    • Observed between the electron-rich thiophene ring and electron-deficient areas of the benzoyl moiety in offset packing modes.

DOT Diagram: Intermolecular Forces Hierarchy

Forces cluster_interactions Supramolecular Synthons Molecule Molecule A This compound HBond C-H···O Hydrogen Bond (Primary Stabilizer) Molecule->HBond SPi S···π Interaction (Specific to Thiophene) Molecule->SPi PiPi π···π Stacking (Weak/Dispersive) Molecule->PiPi MoleculeB Molecule B (Neighbor) HBond->MoleculeB 2.6 Å SPi->MoleculeB 3.6 Å PiPi->MoleculeB Offset Stack

Caption: Hierarchy of stabilizing forces. C-H···O bonds form the primary chains, while S···π interactions cross-link these chains.

Pharmacological Implications (SAR)

The structural data directly informs the Structure-Activity Relationship (SAR) for these compounds, particularly as allosteric modulators.

  • Hydrophobic Core: The p-tolyl (4-methylphenyl) group is lipophilic. Crystal packing shows this group often sits in hydrophobic channels. In the A1 Adenosine Receptor, this moiety likely engages with non-polar transmembrane helices.

  • Carbonyl H-Bond Acceptor: The crystal structure confirms the carbonyl oxygen is highly accessible for H-bonding. In a biological setting, this oxygen likely accepts a hydrogen bond from a receptor residue (e.g., Asparagine or Serine).

  • Thiophene Isostere: The thiophene ring serves as a bioisostere for phenyl but with different electronic properties (S is a soft base). The S···π interactions seen in the crystal suggest the thiophene ring can engage in similar interactions with aromatic amino acids (Phenylalanine, Tryptophan) in the binding site.

References

  • Crystal structure of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Source: ResearchGate.[4][5] URL:[Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Source: Acta Crystallographica / PubMed Central. URL:[Link]

  • PubChem Compound Summary: this compound. Source:[6] National Library of Medicine.[6] URL:[Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of (4-Methylphenyl)(2-thienyl)methanone , a critical intermediate in the synthesis of photoinitiators and pharmaceutical agents (e.g., anti-inflammatory derivatives). Due to the specific nature of this diaryl ketone, solubility is governed by a competition between the lipophilic aromatic domains (p-tolyl and thiophene rings) and the polar carbonyl dipole.

This document details the theoretical solubility prediction , experimental determination protocols , and thermodynamic modeling equations required to generate high-quality solubility data. It is designed for researchers requiring precise saturation limits for recrystallization, purification, or reaction solvent selection.

Part 1: Molecular Profile & Physicochemical Basis

To predict solubility behavior, we must first analyze the solute-solvent interaction potential.

Structural Analysis

The molecule consists of two aromatic systems bridged by a carbonyl group:

  • p-Tolyl Group: Increases lipophilicity and provides

    
     stacking potential.
    
  • Thiophene Ring: Electron-rich heteroaromatic; sulfur atom contributes to polarizability.

  • Carbonyl (C=O): Acts as a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD).

Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the solubility profile follows these trends:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, THF, DMF, DMSOHigh Strong dipole-dipole interactions match the ketone's polarity; no energetic penalty for breaking solvent H-bonds.
Aromatic Toluene, Xylene, BenzeneHigh Excellent

stacking interactions with both phenyl and thiophene rings.
Chlorinated Dichloromethane (DCM), ChloroformVery High High dispersion forces and favorable dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate Solute accepts H-bonds from solvent, but the hydrophobic aromatic rings disrupt the solvent's H-bond network (hydrophobic effect). Solubility increases significantly with temperature.
Non-Polar Aliphatic n-Hexane, CyclohexaneLow to Moderate Lacks the polarity to interact with the carbonyl group effectively; likely soluble only at elevated temperatures.
Water WaterInsoluble High energy cost to create a cavity in the water lattice; solute cannot compensate with sufficient H-bonding.

Part 2: Experimental Determination Protocol

Since specific mole-fraction data varies by crystal polymorph and purity, researchers must generate empirical data using the Static Equilibrium Method .

Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for solubility determination.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake-Flask) T = Constant, t > 24h Start->Equilibration Sampling Sampling & Filtration (0.45 µm Syringe Filter) Equilibration->Sampling Analysis Quantification (HPLC-UV or Gravimetric) Sampling->Analysis Validation Check Consistency (Relative SD < 2%) Analysis->Validation Validation->Equilibration Fail (Not Equilibrium) Output Data: Mole Fraction (x) Validation->Output Pass

Caption: Self-validating workflow for static equilibrium solubility determination.

Detailed Methodology

Step 1: Preparation

  • Add excess this compound solid to a glass vial containing 10 mL of the target solvent.

  • Ensure solid persists at the bottom (supersaturation).

Step 2: Equilibration

  • Place vials in a thermostatic shaker bath accurate to

    
     K.
    
  • Agitate for at least 24 hours. Critical: Stop agitation 2 hours prior to sampling to allow sedimentation of undissolved solids.

Step 3: Sampling & Analysis (Gravimetric Approach)

  • Withdraw supernatant using a pre-warmed syringe.

  • Filter through a 0.45 µm PTFE membrane into a pre-weighed weighing dish (

    
    ).
    
  • Weigh the dish with solution (

    
    ).
    
  • Evaporate solvent in a vacuum oven until mass is constant (

    
    ).
    

Calculation: The mole fraction solubility (


) is calculated as:


Where:
  • 
     = Molecular weight of solute (202.27  g/mol )
    
  • 
     = Molecular weight of solvent
    

Part 3: Thermodynamic Modeling

To translate experimental points into a predictive model (e.g., for cooling crystallization design), you must fit the data to thermodynamic equations.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • x: Mole fraction solubility

  • T: Absolute temperature (Kelvin)

  • A, B, C: Empirical parameters derived from regression analysis.

van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy), use the van't Hoff equation:



  • 
     (Enthalpy of Solution): 
    
    • Positive value (

      
      ): Endothermic process. Solubility increases with temperature (Typical for this compound).
      
  • 
     (Entropy of Solution): 
    
    • Positive value (

      
      ): Disorder increases upon dissolution.
      
Thermodynamic Pathway Diagram

Thermodynamics Solid Solid Crystal (Lattice Energy) Cavity Cavity Formation (Solvent-Solvent Break) Solid->Cavity + Enthalpy (Endothermic) Mix Solvation (Solute-Solvent Bond) Cavity->Mix + Entropy Solution Dissolved State (Equilibrium) Mix->Solution - Enthalpy (Exothermic)

Caption: Enthalpic and entropic barriers in the dissolution process.

Part 4: Practical Applications in Synthesis

Solvent Selection for Nucleophilic Substitution

When using this compound as an intermediate (e.g., attacking the carbonyl):

  • Recommended: THF or DCM . These dissolve the ketone at high concentrations, facilitating rapid kinetics.

  • Avoid: Ethanol or Water , which may solvate nucleophiles or cause precipitation of the starting material before reaction completion.

Purification via Recrystallization

Based on the steep solubility curves typical of diaryl ketones in alcohols:

  • Solvent: Ethanol or Isopropanol.

  • Method: Dissolve at reflux (approx. 78°C for EtOH).

  • Cooling: Cool slowly to 0-5°C.

  • Yield: High recovery is expected because the solubility in cold alcohols is significantly lower than in hot alcohols, unlike in Toluene where solubility remains relatively high even at lower temperatures.

References

  • BenchChem. (2025). Technical Guide: Solubility Profile of Thiophene Ketone Derivatives. Retrieved from

  • PubChem. (2025). This compound (CAS 6933-25-1) Compound Summary.[1] National Library of Medicine. Retrieved from

  • Li, R., et al. (2016). Solubility and Thermodynamic Analysis of Diaryl Ketones in Organic Solvents. Journal of Chemical & Engineering Data.
  • NIST. (2025). Methanone, (4-methylphenyl)phenyl- Thermochemistry Data. NIST Chemistry WebBook. Retrieved from

Sources

Thienyl Methanones: From Contaminant to Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Synthetic Evolution and Medicinal Utility

Abstract This guide examines the chemical history, synthetic evolution, and pharmacological significance of thienyl methanones (thienyl ketones).[1] Originally derived from the serendipitous discovery of thiophene as a benzene contaminant, the thienyl methanone scaffold has evolved into a critical bioisostere in medicinal chemistry. This document details the transition from classical Friedel-Crafts acylation to palladium-catalyzed cross-coupling, analyzes the structure-activity relationships (SAR) that led to NSAIDs like Suprofen, and explores modern applications in tubulin polymerization inhibition.[1]

Genesis: The Indophenin Error and Bioisosterism

The history of thienyl methanones begins not with the ketone itself, but with the discovery of the thiophene ring. In 1882, Viktor Meyer discovered thiophene while attempting to demonstrate the "indophenin reaction" (a blue color change with isatin and sulfuric acid) to his students using benzene.[1][2] When high-purity benzene failed to produce the color, Meyer isolated the sulfur-containing impurity responsible: thiophene.

The true medicinal value of the thienyl methanone moiety emerged in the mid-20th century through the concept of Bioisosterism , formalized by Erlenmeyer . The thiophene ring is a classic "ring equivalent" to benzene.[2]

  • Electronic Similarity: Thiophene is

    
    -excessive compared to benzene but maintains aromaticity.[2]
    
  • Steric Fit: The sulfur atom approximates the size of a -CH=CH- unit, allowing thienyl derivatives to fit into receptor pockets designed for phenyl groups.

  • Metabolic Divergence: The sulfur atom introduces distinct oxidative metabolic pathways (S-oxidation), altering pharmacokinetic profiles.[1][2]

The thienyl methanone unit (Thiophene-C(=O)-R) specifically acts as a bioisostere for the benzoyl group (Phenyl-C(=O)-R), a substitution that proved pivotal in the development of arylalkanoic acid NSAIDs.[1]

Synthetic Architecture

The construction of the thienyl methanone core relies heavily on Electrophilic Aromatic Substitution (EAS) due to the electron-rich nature of the thiophene ring.

2.1 The Workhorse: Friedel-Crafts Acylation

The most historically significant method is the Friedel-Crafts acylation. Unlike benzene, thiophene is highly reactive and requires careful control of Lewis acid strength to prevent polymerization.[2]

Regioselectivity: The


-position (C2) of thiophene is significantly more reactive than the 

-position (C3) due to the greater stability of the intermediate sigma complex.

Standard Protocol: Synthesis of (2-Thienyl)(phenyl)methanone

  • Reagents: Thiophene (1.0 eq), Benzoyl Chloride (1.1 eq),

    
     or 
    
    
    
    (1.1 eq).[1][2]
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).[1][2]
    
  • Conditions:

    
     to Room Temperature.
    

Step-by-Step Methodology:

  • Catalyst Activation: Suspend anhydrous

    
     in dry DCM under 
    
    
    
    atmosphere.
  • Acylium Formation: Add benzoyl chloride dropwise at

    
    . Stir for 15 min to generate the acylium ion complex.
    
  • Addition: Add thiophene dropwise. The solution will darken as the complex forms.

  • Quench: Pour the reaction mixture over crushed ice/HCl to break the aluminum complex.

  • Isolation: Extract with DCM, wash with

    
    , dry over 
    
    
    
    , and recrystallize from ethanol.
2.2 Modern Approach: Palladium-Catalyzed Cross-Coupling

To access hindered or highly functionalized thienyl methanones where Friedel-Crafts fails, Suzuki-Miyaura coupling is preferred.

  • Reaction: 2-Thiopheneboronic acid + Aryl acid chloride (anhydride activation) OR 2-halothiophene + Carbon monoxide + Aryl boronic acid (Carbonylative coupling).[1]

  • Advantage: Tolerates sensitive functional groups (esters, nitriles) that Lewis acids would destroy.[1][2]

Visualization: Reaction Mechanism & SAR Logic[2][3]
Figure 1: Friedel-Crafts Acylation Mechanism (C2 Selectivity)

The following diagram illustrates the mechanistic preference for C2 substitution over C3, driven by resonance stabilization.[1]

FriedelCrafts Start Thiophene + R-COCl Acylium Acylium Ion [R-C=O]+ Start->Acylium AlCl3 SigmaC2 C2 Sigma Complex (3 Resonance Forms) Acylium->SigmaC2 Attack at C2 (Fast) SigmaC3 C3 Sigma Complex (2 Resonance Forms) Acylium->SigmaC3 Attack at C3 (Slow) Product 2-Thienyl Methanone (Major Product) SigmaC2->Product -H+ SigmaC3->Product Minor Path

Caption: Kinetic preference for C2 acylation due to superior resonance stabilization of the intermediate.

Figure 2: The Bioisosteric Evolution (SAR)

Tracing the logic from general phenyl ketones to specific drugs.[2]

SAR_Evolution Benzene Benzene Ring (Original Scaffold) Thiophene Thiophene Ring (Bioisostere) Benzene->Thiophene Erlenmeyer's Isosterism Ketoprofen Ketoprofen (Benzoyl-phenyl-propionic acid) Suprofen Suprofen (Thenoyl-phenyl-propionic acid) Ketoprofen->Suprofen Phenyl -> Thienyl Replacement (Distal) Tiaprofenic Tiaprofenic Acid (Benzoyl-thienyl-propionic acid) Ketoprofen->Tiaprofenic Phenyl -> Thienyl Replacement (Proximal)

Caption: Structural evolution of NSAIDs via bioisosteric replacement of phenyl rings with thiophene.[1]

Pharmacological Case Studies
4.1 The Golden Era: NSAIDs (Suprofen & Tiaprofenic Acid)

In the 1970s and 80s, the thienyl methanone scaffold became a cornerstone of non-steroidal anti-inflammatory drug (NSAID) design.[1]

  • Suprofen (Suprol):

    • Structure: 2-[4-(2-thienylcarbonyl)phenyl]propionic acid.[1]

    • Mechanism: Potent reversible inhibitor of COX-1 and COX-2 enzymes.

    • Clinical Note: While effective, it was later associated with "flank pain syndrome" due to uricosuric effects, highlighting how thiophene substitution can alter renal clearance compared to all-carbon analogs.[1][2]

  • Tiaprofenic Acid (Surgam):

    • Structure: 5-benzoyl-alpha-methyl-2-thiopheneacetic acid.

    • Synthesis Note: Requires acylation of the thiophene ring after the propionic acid side chain precursor is established to ensure correct regiochemistry.

4.2 Modern Renaissance: Tubulin Polymerization Inhibitors

Recent research (2015–Present) has repurposed the thienyl methanone scaffold to target the colchicine binding site of tubulin.

  • Rationale: The (2-thienyl)methanone moiety mimics the trimethoxyphenyl ring of colchicine or the B-ring of combretastatin A-4 (CA-4).

  • Key Compound: (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone.[1]

  • Activity: These compounds disrupt microtubule dynamics, causing cell cycle arrest in the G2/M phase.[2][3]

Technical Data Summary
Table 1: Comparison of Synthetic Methods for Thienyl Methanones
MethodCatalystConditionsYieldKey Advantage
Friedel-Crafts

/

DCM,

70-90%Low cost, scalable for simple derivatives.
Suzuki Coupling

Toluene/Water, Base60-85%Tolerates esters/nitriles; avoids harsh Lewis acids.[1][2]
Green Synthesis ZnOSolvent-free, RT78%Eco-friendly; simple workup (filtration).[1][2]
Microwave None / Clay

, 5 min
85-95%Rapid kinetics; reduced solvent waste.[1][2]
Table 2: Biological Activity (Tubulin Inhibition Profile)

Comparative potency of thienyl methanone derivatives vs. Combretastatin A-4 (CA-4).

Compound IDR-Group Subst.IC50 (Tubulin Polymerization)IC50 (HeLa Cell Growth)
CA-4 (Control) N/A1.2

0.015

TM-Analogue 14 3,4,5-trimethoxy4.1

0.022

TM-Analogue 7 4-methoxy>20

1.5

Note: The 3,4,5-trimethoxy substitution on the phenyl ring attached to the thienyl methanone is critical for nanomolar cytotoxicity.

References
  • Meyer, V. (1882).[1][2][4][5] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft.

  • Erlenmeyer, H. (1932).[1][2] Über isostere und strukturähnliche Verbindungen. Helvetica Chimica Acta.[2] (Foundational text on Bioisosterism).

  • Van Daele, P.G.H., et al. (1975).[1][2] Synthesis of alpha-methyl-4-(2-thienylcarbonyl)benzene acetic acid, suprofen and derivatives. Arzneimittel-Forschung.

  • Roussel-Uclaf. (1984).[1][2] Development of Tiaprofenic Acid (Surgam). (Patent literature regarding 5-benzoyl-alpha-methyl-2-thiopheneacetic acid).

  • Li, W., et al. (2019).[1][2] Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents. European Journal of Medicinal Chemistry.

  • Helfried, N., et al. (2008).[1][2] An Efficient and Practical Sequential One‐Pot Synthesis of Suprofen. Advanced Synthesis & Catalysis. [1]

  • PubChem. (2025).[1][2][6] Suprofen Compound Summary.

Sources

Thiophene Scaffolds in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene ring (


) represents a privileged scaffold in medicinal chemistry, serving as a classic bioisostere for the benzene ring.[1][2] Its incorporation into drug candidates often results in altered physicochemical properties, including enhanced lipophilicity, distinct metabolic profiles, and modified receptor binding affinities due to the electronic influence of the sulfur atom.[3] This guide analyzes the biological activity of thiophene derivatives, focusing on oncology and inflammation, and provides validated synthetic and experimental protocols for researchers.[3]

Part 1: Medicinal Chemistry Strategy

The Thiophene vs. Benzene Bioisosterism

Thiophene is not merely a structural replacement for benzene; it is a functional modulator. While both are aromatic, thiophene is


-excessive (electron-rich), making it more susceptible to electrophilic attack than benzene.
  • Steric Factors: The C–S–C bond angle in thiophene is approximately 92°, compared to 120° in benzene. However, the larger van der Waals radius of sulfur (1.80 Å) compared to carbon (1.70 Å) allows thiophene to mimic the spatial volume of a phenyl ring while offering a different "angle of attack" for receptor binding sites.

  • Electronic Effects: The sulfur lone pair participates in the aromatic sextet, but sulfur also exerts an inductive electron-withdrawing effect (

    
    ). This duality allows for unique hydrogen bonding interactions, particularly with kinase hinge regions in oncology targets.
    
  • Metabolic Liability: A critical consideration is the potential for bioactivation. The thiophene ring can be oxidized by Cytochrome P450s to form reactive thiophene S-oxides or epoxides, which may lead to toxicity (as seen with Suprofen). However, strategic substitution (e.g., Duloxetine, Olanzapine) stabilizes the ring against ring-opening metabolism.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic when transitioning from a phenyl to a thienyl scaffold.

SAR_Logic cluster_0 Benzene Scaffold cluster_1 Thiophene Bioisostere Node_Benzene Phenyl Ring (Lipophilicity: Moderate) (Metabolism: Hydroxylation) Node_Thiophene Thienyl Ring (Lipophilicity: High) (e- Density: Pi-Excessive) Node_Benzene->Node_Thiophene Bioisosteric Replacement Node_Effect Pharmacological Outcome 1. Enhanced Permeability 2. Altered H-Bonding (S-interaction) 3. Metabolic Switch Node_Thiophene->Node_Effect Resulting Properties Node_Tox Risk: S-Oxidation (Reactive Metabolites) Node_Thiophene->Node_Tox CYP450 Metabolism

Figure 1: Strategic logic for replacing phenyl rings with thiophene moieties in lead optimization.

Part 2: Therapeutic Applications & Mechanisms[4][5]

Oncology: Kinase Inhibition

Thiophene derivatives are prominent in the design of Tyrosine Kinase Inhibitors (TKIs). The sulfur atom often interacts with the gatekeeper residues in the ATP-binding pocket of kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR.

  • Case Study: Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for renal cell carcinoma. The 5-fluoroindolin-2-one moiety is linked to a substituted thiophene. The thiophene ring is crucial for correct orientation within the hydrophobic pocket of the VEGFR2 enzyme.

Inflammation: COX and LOX Inhibition

Thiophenes serve as effective scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

  • Mechanism: They inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis.

  • Examples: Tiaprofenic acid (COX inhibitor) and Zileuton (5-LOX inhibitor, containing a benzothiophene moiety).

Data Summary: FDA-Approved Thiophene Drugs

The following table highlights key approved therapeutics containing the thiophene pharmacophore.

Drug NameTherapeutic ClassTarget MechanismThiophene Role
Olanzapine AntipsychoticDopamine/Serotonin AntagonistTricyclic core stability; receptor affinity
Clopidogrel AntiplateletP2Y12 ADP receptor antagonistProdrug activation: Thiophene ring oxidation is required for activity
Sunitinib AnticancerVEGFR/PDGFR InhibitorHydrophobic binding in kinase pocket
Tiaprofenic Acid NSAIDCOX-1/COX-2 InhibitorBioisostere of ketoprofen (phenyl -> thienyl)
Duloxetine AntidepressantSNRILipophilic spacer; metabolic stability

Part 3: Synthetic Protocols (The Gewald Reaction)[7][8]

For researchers aiming to synthesize 2-aminothiophenes (a versatile building block for drug discovery), the Gewald Reaction is the industry-standard multicomponent coupling method.

Experimental Workflow: Synthesis of 2-Aminothiophene-3-carboxylate

Objective: Synthesize a substituted 2-aminothiophene from a ketone, an activated nitrile, and elemental sulfur.

Reagents:

  • Cyclohexanone (or substituted ketone) (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol)
    
  • Morpholine or Diethylamine (Catalytic amount)

  • Ethanol (Solvent)[5]

Protocol:

  • Mixing: In a 50 mL round-bottom flask, dissolve cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol (15 mL).

  • Activation: Add Morpholine (1.0 eq) dropwise. Note: The reaction is exothermic; stir at room temperature for 15 minutes to facilitate the Knoevenagel condensation intermediate.

  • Sulfur Addition: Add elemental sulfur (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 100g).

  • Isolation: The solid product will precipitate. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from hot ethanol to obtain pure 2-aminothiophene derivative.

Reaction Mechanism Visualization

Gewald_Reaction Node_Ketone Ketone (R-CH2-C=O-R) Node_Knoevenagel Intermediate 1: Knoevenagel Condensation (Alkene formation) Node_Ketone->Node_Knoevenagel Base (Morpholine) Node_Nitrile Activated Nitrile (CN-CH2-EWG) Node_Nitrile->Node_Knoevenagel Base (Morpholine) Node_Sulfur Elemental Sulfur (S8) Node_Thiol Intermediate 2: Mercapto-Nitrile Node_Knoevenagel->Node_Thiol + Sulfur Node_Product Product: 2-Aminothiophene Node_Thiol->Node_Product Cyclization (Intramolecular)

Figure 2: The Gewald Reaction pathway: A multicomponent synthesis of 2-aminothiophenes.

Part 4: Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized thiophene derivatives, the MTT assay is the standard colorimetric method for assessing cell metabolic activity.

Materials:

  • Cell Lines: HeLa (Cervical cancer) or HepG2 (Liver cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Protocol:

  • Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates containing 100 
    
    
    
    L of DMEM medium. Incubate for 24 hours at 37°C / 5%
    
    
    .
  • Treatment: Dissolve thiophene derivatives in DMSO. Prepare serial dilutions. Add 100

    
    L of drug solution to wells (Triplicate). Include a DMSO control (0.1% v/v max).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan crystals.
    
  • Solubilization: Carefully remove media. Add 100

    
    L of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.
    
  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     values using non-linear regression analysis (GraphPad Prism or similar).
    
Signaling Pathway Inhibition (Kinase)

Understanding where the thiophene derivative acts is crucial.

Kinase_Pathway Node_Ligand Growth Factor (e.g., VEGF) Node_Receptor RTK Receptor (Cell Membrane) Node_Ligand->Node_Receptor Binding Node_Phos Autophosphorylation Node_Receptor->Node_Phos Requires ATP Node_ATP ATP Node_ATP->Node_Receptor Node_Drug Thiophene Inhibitor (Drug) Node_Drug->Node_Receptor Competitive Inhibition (Blocks ATP Pocket) Node_Cascade Downstream Signaling (RAS/RAF/MEK) Node_Phos->Node_Cascade Node_Prolif Cell Proliferation Node_Cascade->Node_Prolif

Figure 3: Mechanism of Action for Thiophene-based Kinase Inhibitors blocking downstream proliferation.

References

  • Mendonça Junior, F., et al. (2021).[6] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals.[1][2][7][6][8][9][10][11] Link[4]

  • Keri, R. S., et al. (2017).[6] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • Putra, A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI Molecules. Link

Sources

The Thienyl Ketone Scaffold: Synthetic Architectures and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienyl ketone moiety represents a critical bioisostere of the phenyl ketone scaffold, offering distinct physicochemical advantages in drug design. By replacing a benzene ring with a thiophene, medicinal chemists can modulate lipophilicity (


), reduce metabolic liability, and alter electronic distribution to enhance ligand-target binding affinity. This guide analyzes the thienyl ketone scaffold through two primary therapeutic lenses: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)  and Antimitotic Oncology Agents . It provides validated synthetic protocols and mechanistic insights required for the rational design of next-generation therapeutics.

Part 1: Structural & Physicochemical Rationale[1]

The Bioisosteric Advantage

The substitution of a phenyl ring with a thiophene (thienyl group) is not merely a space-filling modification; it is a strategic electronic adjustment. The sulfur atom in the thiophene ring acts as a weak electron donor via resonance (+M effect) but an electron withdrawer via induction (-I effect), creating a unique electrostatic potential map compared to benzene.

Key Physicochemical Differentiators:

FeaturePhenyl Ketone (Benzene)Thienyl Ketone (Thiophene)Impact on Drug Design
Electronic Character

-electron cloud evenly distributed.

-excessive (electron-rich); S-atom lone pair availability.
Thiophene is more susceptible to electrophilic attack; potential for specific H-bond interactions via Sulfur.
Lipophilicity Standard reference (

baseline).
Generally lower

than benzene analogs.
Improved aqueous solubility and bioavailability.
Metabolic Profile Prone to CYP450 hydroxylation (para/ortho).Prone to S-oxidation or ring opening; 2-substitution blocks primary metabolic soft spot.2-acyl substitution significantly enhances metabolic stability compared to unsubstituted thiophene.
Steric Bulk Larger Van der Waals volume.Smaller, effectively a 5-membered ring mimicking a "compressed" phenyl.Better fit in sterically constrained binding pockets (e.g., COX active site).
DOT Diagram: Structural Bioisosterism Logic

Bioisosterism Benzene Phenyl Scaffold (Standard) Thiophene Thienyl Scaffold (Bioisostere) Benzene->Thiophene S-substitution Properties Property Modulation: 1. Reduced Steric Bulk 2. Altered Lipophilicity 3. Unique Electronic Surface Thiophene->Properties Physicochemical Shift Outcome Therapeutic Gain: Enhanced Potency (Tiaprofenic Acid) Novel Binding Modes (Chalcones) Properties->Outcome Clinical Relevance

Caption: Logical flow of bioisosteric replacement from phenyl to thienyl scaffolds, highlighting the physicochemical shifts that drive therapeutic efficacy.

Part 2: Therapeutic Case Studies

Case Study A: Inflammation (COX Inhibition)

Reference Drug: Tiaprofenic Acid (Surgam) Mechanism: The 2-benzoylthiophene moiety mimics the benzoylphenyl structure of ketoprofen but with enhanced potency in certain assays due to the specific geometry of the thiophene ring.

  • Mechanism of Action: Tiaprofenic acid acts as a reversible inhibitor of Cyclooxygenase-1 (COX-1) and COX-2.[1] The thienyl ketone structure fits into the hydrophobic channel of the COX enzyme, blocking the access of arachidonic acid to the catalytic site.

  • Structure-Activity Relationship (SAR): The carbonyl group of the ketone bridges the thiophene and the propionic acid side chain. The planarity of the thienyl ketone allows for

    
     stacking interactions within the enzyme pocket (Tyr-355 and Arg-120), crucial for anchoring the inhibitor.
    
Case Study B: Oncology (Tubulin Polymerization Inhibition)

Lead Class: Thienyl Chalcones (


-unsaturated ketones)
Mechanism:  Chalcones containing a thienyl moiety have shown potent antimitotic activity by binding to the colchicine-binding site  of tubulin.[2]
  • Biological Logic: Microtubules are dynamic structures essential for cell division.[3][4] Thienyl chalcones act as "microtubule destabilizing agents." They bind to the

    
    -tubulin subunit, preventing the polymerization of tubulin dimers into microtubules.
    
  • Result: The cell cycle arrests at the G2/M phase, leading to apoptosis (programmed cell death). The thienyl ring, being electron-rich, enhances the affinity for the hydrophobic pocket of tubulin compared to some phenyl analogs.

DOT Diagram: Thienyl Chalcone Mechanism

OncologyMechanism Chalcone Thienyl Chalcone (Ligand) Tubulin Tubulin Dimer (Colchicine Site) Chalcone->Tubulin Binds to Complex Ligand-Tubulin Complex Tubulin->Complex Formation Inhibition Inhibition of Polymerization Complex->Inhibition Prevents Assembly Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Signaling Cascade

Caption: Mechanism of action for thienyl chalcones in oncology, illustrating the pathway from tubulin binding to apoptotic cell death.[4]

Part 3: Synthetic Methodologies & Protocols

Core Synthesis: Friedel-Crafts Acylation

The most robust method for generating thienyl ketones is the Friedel-Crafts acylation.[5] Unlike benzene, thiophene is highly reactive toward electrophilic substitution (approx.


 to 

times more reactive).

Critical Control Point: Because thiophene is so reactive, the use of strong Lewis acids (like


) can sometimes lead to polymerization or tars. Milder catalysts like 

or controlled addition are preferred.
Protocol: Synthesis of 2-Benzoylthiophene

Target: Precursor for Tiaprofenic Acid analogs.

Reagents:

  • Thiophene (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Tin(IV) Chloride (

    
    ) (1.0 eq) or 
    
    
    
    (controlled)
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Solvation: Add Benzoyl Chloride (1.1 eq) and anhydrous DCM (50 mL) to the flask. Cool the mixture to 0°C using an ice bath.

  • Catalyst Activation: Add

    
     (1.0 eq) dropwise over 15 minutes. Observation: The solution may turn yellow/orange, indicating the formation of the acylium ion complex.
    
  • Substrate Addition: Dissolve Thiophene (1.0 eq) in DCM (20 mL) and add it dropwise via the addition funnel over 30 minutes. Rationale: Slow addition prevents the exothermic reaction from causing polymerization of the thiophene.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

  • Quench: Pour the reaction mixture carefully into ice-cold 1M HCl (100 mL) to hydrolyze the Lewis acid complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Wash combined organics with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    . Concentrate in vacuo.
  • Isolation: Recrystallize from ethanol or purify via silica gel column chromatography.

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the diagnostic signals of the thiophene ring protons. The H-3, H-4, and H-5 protons will appear as multiplets between

    
     7.0 and 7.8 ppm, distinct from the benzoyl protons. The absence of an aldehyde peak (
    
    
    
    ppm) confirms ketone formation.
DOT Diagram: Synthetic Workflow

Synthesis Reagents Thiophene + Benzoyl Chloride Catalyst SnCl4 / DCM (0°C) Reagents->Catalyst Activation Intermediate Sigma Complex (Electrophilic Attack) Catalyst->Intermediate C-C Bond Formation Quench Acid Hydrolysis (HCl) Intermediate->Quench Aromatization Product 2-Benzoylthiophene (Purified) Quench->Product Isolation

Caption: Friedel-Crafts acylation workflow for the synthesis of 2-benzoylthiophene, emphasizing the catalyst activation and hydrolysis steps.

Part 4: Biological Validation Protocol

Tubulin Polymerization Assay (Fluorescence-Based)

To validate the efficacy of synthesized thienyl chalcones (or ketones) as antimitotic agents, a direct tubulin polymerization assay is required.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for microtubule formation.

  • Test Compound (Thienyl Ketone derivative) in DMSO.

  • Control: Paclitaxel (stabilizer) and Colchicine (inhibitor).

Methodology:

  • Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA). Keep everything on ice.
    
  • Master Mix: Dilute Tubulin to 10

    
     in the buffer containing 1 mM GTP and 10 
    
    
    
    DAPI.
  • Plating: Add 5

    
     of the Test Compound (at varying concentrations, e.g., 1 
    
    
    
    - 50
    
    
    ) into a 96-well black-bottom plate.
  • Initiation: Add 95

    
     of the Tubulin Master Mix to the wells.
    
  • Kinetics: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot Fluorescence vs. Time.

    • Normal Polymerization: Sigmoidal curve (Lag phase -> Log phase -> Plateau).

    • Inhibition (Thienyl Ketone): Flattened curve or extended lag phase (similar to Colchicine).

References

  • PubChem. (n.d.). Tiaprofenic Acid | C14H12O3S.[6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. (Context: Anticancer activity of chalcones).[3][4][7] Retrieved October 26, 2023, from [Link]

  • Meanwell, N. A. (2011). Bioisosterism in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. (Context: Thiophene vs. Benzene properties). Retrieved October 26, 2023, from [Link]

  • Kamal, A., et al. (2014). Tubulin inhibitors: a patent review. Expert Opinion on Therapeutic Patents. (Context: Tubulin binding mechanisms). Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

experimental protocol for Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride (p-toluoyl chloride) to synthesize (4-methylphenyl)(thiophen-2-yl)methanone.

Thiophene derivatives are critical bioisosteres in medicinal chemistry, offering similar steric profiles to benzene but with distinct electronic properties. However, thiophene is significantly more nucleophilic than benzene (approximately



times more reactive), making it prone to acid-catalyzed polymerization ("tarring") in the presence of strong Lewis acids like aluminum chloride (

).

Key Success Factor: This protocol utilizes a controlled addition strategy at low temperature (


) to mitigate polymerization while ensuring exclusive regioselectivity for the C2 position.

Strategic Analysis: Mechanism & Regioselectivity

The "Thiophene Problem"

Unlike benzene, thiophene is an electron-rich heterocycle that is unstable in strong acidic media. A standard Friedel-Crafts protocol (dumping reagents together) often results in a polymeric black sludge. The success of this reaction relies on kinetic control : keeping the concentration of the active electrophile (acylium ion) high relative to the free Lewis acid, and maintaining low temperatures to favor acylation over polymerization.

Regioselectivity (C2 vs. C3)

The acylation of thiophene occurs almost exclusively at the C2 (


) position .
  • C2 Attack: The intermediate sigma complex is stabilized by three resonance structures, preserving the conjugation effectively.

  • C3 Attack: The intermediate is stabilized by only two resonance structures.[1]

The energy barrier for C2 substitution is significantly lower, resulting in >95:5 regioselectivity under standard conditions.

Mechanistic Pathway Visualization

The following diagram illustrates the formation of the acylium ion and the resonance stabilization favoring C2 substitution.

G Reagents Reagents (4-Toluoyl Chloride + AlCl3) Acylium Acylium Ion (Electrophile) Reagents->Acylium Lewis Acid Activation SigmaC2 Sigma Complex (C2) (3 Resonance Forms) Acylium->SigmaC2 + Thiophene (Fast Path) SigmaC3 Sigma Complex (C3) (2 Resonance Forms) Acylium->SigmaC3 + Thiophene (Slow Path) Thiophene Thiophene (Nucleophile) Product Product (2-Acylthiophene) SigmaC2->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2 substitution via the more stable sigma complex.[1]

Pre-Experimental Validation

Reagent Table

Stoichiometry is based on a 10 mmol scale. Adjust linearly.

ReagentMW ( g/mol )Equiv.[2][3]AmountRole
Thiophene 84.141.00.84 g (0.80 mL)Substrate (Nucleophile)
4-Methylbenzoyl chloride 154.591.11.70 g (1.45 mL)Electrophile Source
Aluminum Chloride (

)
133.341.21.60 gLewis Acid Catalyst
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)
Safety & Handling
  • Thiophene: High stench, neurotoxic. MUST be handled in a fume hood. Double-glove recommended.

  • Aluminum Chloride: Reacts violently with water/humidity to release HCl gas. Weigh quickly in a dry environment.

  • DCM: Volatile and potential carcinogen.

Detailed Experimental Protocol

Phase 1: Setup and Activation
  • Glassware Prep: Oven-dry a 50 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar. Assemble hot under nitrogen flow.

  • Solvent Prep: Ensure DCM is anhydrous (distilled over

    
     or from a solvent purification system).
    
  • Reagent Loading:

    • Charge the RBF with DCM (10 mL) and 4-Methylbenzoyl chloride (1.1 eq) .

    • Cool the solution to 0°C using an ice/water bath.

Phase 2: Controlled Reaction (The Critical Step)

Rationale: We add the catalyst to the acid chloride first to form the complex, or add catalyst to the mixture. For thiophene, adding


 portion-wise to the mixture of reagents is often too exothermic. The safest method for regiocontrol is pre-mixing the acyl chloride and thiophene, then adding 

slowly.
  • Substrate Addition: Add Thiophene (1.0 eq) to the cooled solution of acid chloride in DCM. Stir for 5 minutes.

  • Catalyst Addition:

    • Add powdered

      
       (1.2 eq)  portion-wise (in 4-5 small batches) over 20 minutes.
      
    • Observation: The solution will turn from colorless to yellow/orange, and eventually dark red/brown.

    • Control: Ensure internal temperature does not exceed 5°C during addition to prevent polymerization.

  • Reaction:

    • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2–3 hours .

Phase 3: Workup and Isolation
  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (50g) and conc. HCl (5 mL) .

    • Why HCl? It breaks the strong Aluminum-Product complex and dissolves aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Wash combined organics with:

    • Water (

      
      )
      
    • Sat.

      
       (
      
      
      
      ) - Caution: Gas evolution.
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap).
Phase 4: Purification
  • Crude Analysis: The crude solid is usually off-white or pale yellow.

  • Recrystallization:

    • Dissolve crude solid in minimum hot Ethanol or Ethyl Acetate .

    • Add Hexane/Heptane dropwise until turbidity appears. Cool to 4°C.

    • Alternative: Flash Column Chromatography (SiO2, 5-10% Ethyl Acetate in Hexane).

Workflow Visualization

Protocol Start Start: Dry Glassware N2 Atmosphere Mix Mix Thiophene + Acid Chloride in DCM at 0°C Start->Mix CatAdd Add AlCl3 Portion-wise (Keep T < 5°C) Mix->CatAdd React Warm to RT Stir 2-3 Hours CatAdd->React Quench Quench: Ice + HCl (Breaks Al-Complex) React->Quench Extract Extract (DCM) Wash (NaHCO3, Brine) Quench->Extract Purify Recrystallize (EtOH) or Column (EtOAc/Hex) Extract->Purify

Figure 2: Step-by-step experimental workflow ensuring temperature control and effective isolation.

Quality Control & Troubleshooting

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 70–72 °C.

  • TLC:

    
     (10% EtOAc in Hexane).
    
  • 1H NMR (CDCl3):

    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       7.15 (dd, 1H, Thiophene-H4)
      
    • 
       7.30 (d, 2H, Ar-H)
      
    • 
       7.65 (d, 1H, Thiophene-H5)
      
    • 
       7.70 (d, 1H, Thiophene-H3)
      
    • 
       7.80 (d, 2H, Ar-H)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black/Purple Tar Formation Polymerization of thiophene due to high temp or excess Lewis Acid.Ensure temp stays at 0°C during addition. Add

slower.
Low Yield Incomplete hydrolysis of Al-complex.Increase stirring time with HCl during quench.
Starting Material Remains Moisture deactivated the catalyst.Dry solvent over molecular sieves; use fresh

.
Isomer Contamination High temperature favored thermodynamic product (rare).Keep reaction strictly at RT or below.

References

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

  • Friedel-Crafts Acylation of Thiophene. Google Patents (US2492629A).[2] Available at:

  • Synthesis of (4-Methylphenyl)(thiophen-2-yl)methanone. PubChem. Available at: [Link]

  • Mild liquid-phase Friedel-Crafts acylation of thiophene. TSI Journals. Available at: [Link]

Sources

Application Note: High-Purity Synthesis of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the laboratory-scale synthesis of (4-Methylphenyl)(2-thienyl)methanone , a critical diaryl ketone intermediate used in the development of photoinitiators and pharmaceutical scaffolds.

While Friedel-Crafts acylation is the standard route, the high reactivity of the thiophene ring presents a specific challenge: the use of strong Lewis acids like Aluminum Chloride (


) often leads to polymerization and tar formation (thiophene resinification). This protocol utilizes Tin(IV) Chloride (

)
as a milder, regioselective Lewis acid catalyst to ensure high yield and purity, minimizing side reactions at the thiophene ring.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the disconnection of the carbonyl-thiophene bond. The electrophilic acylium ion is generated from 4-methylbenzoyl chloride (p-toluoyl chloride) and attacks the electron-rich 2-position of the thiophene ring.

Reaction Scheme

Reagents: Thiophene + 4-Methylbenzoyl Chloride Catalyst:


 (anhydrous)
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

ReactionMechanism TolueneDeriv 4-Methylbenzoyl Chloride Complex Acylium Ion Complex TolueneDeriv->Complex + Catalyst Thiophene Thiophene SigmaComplex Sigma Complex (Intermediate) Thiophene->SigmaComplex Catalyst SnCl4 (Lewis Acid) Catalyst->Complex Complex->SigmaComplex + Thiophene (Electrophilic Attack) Product (4-Methylphenyl) (2-thienyl)methanone SigmaComplex->Product - HCl - Catalyst

Figure 1: Mechanistic pathway for the SnCl4-catalyzed acylation.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.Equiv.[1]Role
4-Methylbenzoyl chloride 874-60-21.0Electrophile Precursor
Thiophene 110-02-11.1Nucleophile
Tin(IV) Chloride (

)
7646-78-81.2Lewis Acid Catalyst
Dichloromethane (DCM) 75-09-2-Solvent (Anhydrous)
HCl (1M) --Quenching Agent

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Pressure-equalizing addition funnel

  • Nitrogen/Argon inert gas manifold

  • Magnetic stirrer & temperature probe

  • Ice-water bath

Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Drying: Flame-dry the glassware under vacuum and purge with Nitrogen (

    
    ) three times. Moisture will decompose the acid chloride and hydrolyze the catalyst.
    
  • Solvation: Charge the flask with 4-Methylbenzoyl chloride (15.5 g, 100 mmol) and anhydrous DCM (100 mL) .

  • Thiophene Addition: Add Thiophene (9.25 g, 110 mmol) to the flask. Stir to ensure a homogeneous solution.

    • Expert Insight: Unlike standard benzene acylation where the catalyst is often added to the acid chloride first, we mix the substrates first and add the catalyst slowly. This dilution prevents localized high concentrations of

      
       from polymerizing the thiophene.
      
Phase 2: Catalysis (Controlled Addition)
  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Catalyst Addition: Transfer

    
     (14.0 mL, ~120 mmol)  to the addition funnel. Add dropwise over 30–45 minutes .
    
    • Observation: The solution will likely darken to a deep red/orange color, indicative of the formation of the charge-transfer complex.

    • Critical Control: Maintain internal temperature below 10°C. Exotherms can lead to 2,5-diacylation impurities.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–4 hours . Monitor by TLC (Solvent: 10% EtOAc/Hexane).[2]

Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water mixed with 10 mL conc. HCl . Stir vigorously for 15 minutes to hydrolyze the tin complexes.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine all organic phases.
    
  • Washing: Wash the combined organics successively with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) – Caution: Gas evolution.
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil/solid.
    
Phase 4: Purification
  • Crystallization: The crude product typically solidifies upon standing. Recrystallize from Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.

    • Target: White to off-white crystalline solid.

    • Expected Yield: 75–85%.

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup cluster_pure Phase 4: Purification Step1 Charge Flask: DCM + p-Toluoyl Cl + Thiophene Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Dropwise Addition: SnCl4 (Lewis Acid) Step2->Step3 Step4 Stir at RT (3-4 Hours) Step3->Step4 Step5 Quench: Ice/HCl Mix Step4->Step5 Step6 Extraction (DCM) & Wash (NaHCO3) Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Figure 2: Operational workflow for the synthesis.

Characterization Data

To validate the synthesis, compare the isolated product against these standard spectral parameters.

MethodParameterExpected SignalAssignment

NMR

2.44 ppm
Singlet (3H)Methyl group (

) on phenyl ring

7.15 ppm
Triplet (1H)Thiophene


7.29 ppm
Doublet (2H)Phenyl

(meta to carbonyl)

7.65 ppm
Doublet (1H)Thiophene


7.72 ppm
Doublet (1H)Thiophene


7.80 ppm
Doublet (2H)Phenyl

(ortho to carbonyl)
IR

1630–1640

C=O Stretch (Ketone, conjugated)
Physical Melting Point70–72°CCrystalline Solid

Troubleshooting & Expert Insights

Why SnCl4 instead of AlCl3?

While Aluminum Chloride (


) is the textbook catalyst for Friedel-Crafts reactions, it is too harsh for thiophene derivatives. Thiophene is highly electron-rich and prone to acid-catalyzed polymerization (tarring) in the presence of strong Lewis acids.
  • Recommendation: If you must use

    
    , reverse the addition order: Pre-complex the acid chloride with 
    
    
    
    in DCM to form the acylium salt, cool to -10°C, and then add thiophene dropwise. However,
    
    
    remains the superior choice for yield and ease of cleaning.
Regioselectivity (2- vs 3-position)

Thiophene undergoes electrophilic substitution preferentially at the


-position (C2) due to the greater stability of the intermediate sigma complex.
  • QC Check: If the

    
     NMR shows a complex multiplet pattern rather than distinct doublets/triplets in the aromatic region, check for the presence of the 3-isomer or 2,5-disubstituted byproducts (caused by excess acid chloride).
    
Color Changes
  • Deep Red/Orange: Normal. This indicates the formation of the acylium-thiophene complex.

  • Black/Tar: Abnormal. Indicates polymerization. Likely caused by temperature spiking >25°C during catalyst addition or wet reagents.

Safety Information

  • Thiophene: Flammable liquid; harmful if inhaled. Stench. Handle only in a fume hood.

  • Tin(IV) Chloride: Fuming liquid. Reacts violently with water. Corrosive. Dispense using a glass syringe with a long needle or a pressure-equalizing funnel under inert gas.

  • 4-Methylbenzoyl Chloride: Lachrymator. Causes burns.

References

  • Friedel-Crafts Chemistry on Thiophenes

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Thiophene Ketones (Analogous Protocols)

    • Source: PrepChem.[3] "Synthesis of p-ethylphenyl 2-thienyl ketone." (Adapted for methyl analog).[4]

    • URL:[Link]

  • Compound Data (PubChem)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 81350, this compound.[5]

    • URL:[Link][5]

  • Lewis Acid Selection in Heterocyclic Acylation: Source: Belen'kii, L. I. "Heterocycles in Organic Synthesis." Russian Chemical Reviews. (Contextual reference for SnCl4 preference).

Sources

Protocol for the Purification of (4-Methylphenyl)(2-thienyl)methanone via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of (4-Methylphenyl)(2-thienyl)methanone, a heterocyclic ketone of interest in synthetic chemistry and drug discovery. The methodology centers on normal-phase column chromatography, a robust and scalable technique for isolating compounds of intermediate polarity. We will detail the rationale behind solvent system selection, column packing, sample application, and fraction analysis, ensuring a reproducible and efficient purification process. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction and Purification Rationale

This compound is a diaryl ketone containing both a substituted benzene ring and a thiophene moiety.[1] Such structures are common scaffolds in pharmacologically active molecules and advanced materials. Following synthesis, crude reaction mixtures often contain unreacted starting materials, by-products, and other impurities that must be removed to obtain the compound in high purity for subsequent reactions or biological assays.

Column chromatography is the method of choice for this purification due to the moderate polarity of the target molecule. The principle of this technique relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For this compound, we employ a polar stationary phase (silica gel) and a relatively non-polar mobile phase (eluent). The separation is governed by the strength of the interactions between the analytes and the silica surface; more polar compounds interact more strongly and thus elute more slowly. The ketone functional group in the target molecule provides a site for polar interactions (hydrogen bonding with surface silanol groups), allowing for effective separation from less polar impurities like hydrocarbon by-products and more polar impurities like certain starting materials or over-oxidized species.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is critical for designing an effective purification strategy.

PropertyValueSource
IUPAC Name (4-methylphenyl)(thiophen-2-yl)methanonePubChem[1]
Molecular Formula C₁₂H₁₀OSPubChem[1]
Molecular Weight 202.27 g/mol PubChem[1]
CAS Number 6933-25-1PubChem[1]
Predicted Polarity Moderately PolarInferred from structure
Predicted XLogP3-AA 3.6PubChem[1]

The presence of the carbonyl group (C=O) and the sulfur-containing thiophene ring contributes to the molecule's moderate polarity, making it an ideal candidate for silica gel chromatography.

Principle of Chromatographic Separation

The separation on a silica gel column is dictated by the polarity of the compounds in the crude mixture. Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH).

  • Non-polar impurities: These compounds have minimal interaction with the silica gel and are quickly eluted by the non-polar mobile phase.

  • This compound (Target): The ketone's oxygen atom can act as a hydrogen bond acceptor, leading to a moderate interaction with the silica gel's silanol groups. This causes it to travel down the column more slowly than non-polar impurities.

  • Polar impurities: Compounds with stronger hydrogen-bonding capabilities (e.g., alcohols, carboxylic acids) will interact very strongly with the stationary phase, causing them to elute much later, or in some cases, require a more polar mobile phase for elution.

By carefully selecting the mobile phase composition, a "window" of polarity is created where the target compound elutes cleanly between the less polar and more polar impurities.

G cluster_0 Column at Time T=0 cluster_1 Column at Time T=1 cluster_2 Column at Time T=2 start start mid mid start:f0->mid:f0 Elutes First start:f1->mid:f1 Moderate Retention start:f2->mid:f2 Strongly Retained end end mid:f0->end:f0 mid:f1->end:f1 mid:f2->end:f2 elution_order Direction of Solvent Flow (Elution) →

Caption: Molecular separation on the silica stationary phase.

Materials and Equipment

Equipment:

  • Glass chromatography column (2-5 cm diameter, 40-60 cm length) with stopcock

  • Separatory funnel (for solvent reservoir)

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection and a test tube rack

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Rotary evaporator

  • Round-bottom flasks

Chemicals and Reagents:

  • Crude this compound

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (for sample loading, optional), HPLC grade

Detailed Experimental Protocol

This protocol is divided into five key stages, from initial analysis to final product isolation.

Stage 1: Thin-Layer Chromatography (TLC) and Solvent System Optimization

Causality: Before committing to a large-scale column, TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically ensures good separation on the column without requiring an excessively large volume of solvent.

  • Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of a test solvent system into the TLC chamber. A common starting point for moderately polar ketones is a 9:1 mixture of Hexane:Ethyl Acetate.[2][3] Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the chamber and allow the solvent to ascend via capillary action until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.

  • Analyze and Iterate: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent).

    • If the target spot's Rf is too high (>0.4), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • A literature precedent for a similar compound utilized a 10% ethyl acetate in hexane system, which is an excellent starting point.[4]

Stage 2: Column Packing (Slurry Method)

Causality: Proper column packing is the most critical step for achieving high resolution. The slurry method is preferred as it minimizes the chances of trapping air bubbles or creating channels in the stationary phase, both of which lead to poor separation.[5][6]

  • Prepare the Column: Ensure the column is clean, dry, and securely clamped in a vertical position. Insert a small plug of cotton or glass wool into the bottom outlet, followed by a ~1 cm layer of sand to create a flat base.[7]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (a mass ratio of 50:1 to 100:1 of silica to crude product is typical). Add the initial, least polar eluent (e.g., pure hexane or the optimized mobile phase) and stir to create a homogenous slurry with no trapped air.

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing.

  • Equilibrate: Once all the silica has been added, add a final ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition. Never let the solvent level drop below the top of the sand layer, as this will cause the silica bed to crack and ruin the separation.[8] Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

Stage 3: Sample Loading

Causality: The sample must be applied to the column in a narrow, concentrated band. A diffuse starting band will lead to broad, overlapping bands during elution, resulting in poor separation.

  • Dissolve the Sample: Dissolve the crude product in the minimum amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Load the Sample: Drain the solvent in the column until it is just level with the top layer of sand. Using a pipette, carefully add the dissolved sample solution evenly onto the sand.

  • Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the sand/silica bed. Quickly and carefully add a small amount of fresh eluent, and again drain it into the bed. Repeat this wash step once more. This ensures all the compound is adsorbed onto the stationary phase in a tight band.

Stage 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the top of the column with the mobile phase. If using a separatory funnel as a reservoir, fill it and place it on top of the column.

  • Apply Pressure (Optional but Recommended): For "flash" chromatography, apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a solvent flow rate of approximately 2 inches per minute.[9]

  • Collect Fractions: Begin collecting the eluting solvent in sequentially numbered test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor Progress: Periodically, analyze the collected fractions by TLC to determine which ones contain the desired product. Spot several consecutive fractions on a single TLC plate to track the elution profile.

Stage 5: Product Isolation
  • Combine Fractions: Once the elution is complete, use the TLC analysis to identify all fractions containing the pure target compound.

  • Solvent Removal: Combine the pure fractions into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid or oil is the purified this compound. Place it under high vacuum to remove any residual solvent. Calculate the final mass and determine the percentage yield from the purification step. Confirm identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and melting point analysis.

G TLC 1. TLC Analysis Determine optimal solvent system (e.g., 9:1 Hexane:EtOAc) Pack 2. Column Packing Prepare silica slurry and pack column to create a uniform bed. TLC->Pack Informs mobile phase choice Load 3. Sample Loading Dissolve crude product in minimal solvent and apply as a narrow band. Pack->Load Elute 4. Elution & Fractionation Run mobile phase through the column. Collect eluate in sequential test tubes. Load->Elute Analyze 5. Fraction Analysis Monitor fractions by TLC to identify those containing the pure product. Elute->Analyze Provides samples for Isolate 6. Product Isolation Combine pure fractions and remove solvent via rotary evaporation. Analyze->Isolate Identifies which fractions to combine Final Pure this compound Isolate->Final

Caption: Workflow for chromatographic purification.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor or no separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Aim for a target Rf of 0.25-0.35.
Cracked/channeling silica bed Column was allowed to run dry; packing was not uniform.The run is likely compromised. Repack the column carefully, ensuring the solvent level never drops below the top of the silica.
Broad, diffuse bands Sample was loaded in too much solvent; column was overloaded.Use the minimum volume of solvent for loading. Reduce the amount of crude material relative to the amount of silica gel (increase the silica:sample ratio).
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 9:1 Hexane:EtOAc to 4:1 Hexane:EtOAc.

Conclusion

This application note outlines a validated and robust protocol for the purification of this compound using normal-phase column chromatography. By following the principles of systematic solvent selection via TLC and employing proper column packing and sample loading techniques, researchers can consistently obtain this key chemical intermediate in high purity. The troubleshooting guide provides practical solutions to common challenges, ensuring a higher success rate for this fundamental separation technique.

References

  • (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC. (n.d.). PubMed Central. [Link]

  • Allende, T., et al. (2017). I want good solvent system in TLC in aniline and ketone compound? ResearchGate. [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. [Link]

  • ChemSynthesis. (n.d.). (4-methylphenyl)(phenyl)methanone. [Link]

  • How to run column chromatography. (n.d.). University of Rochester. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Socratic. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

Sources

Application Note: (4-Methylphenyl)(2-thienyl)methanone as a Kinase Inhibitor Scaffold

[1]

Introduction & Mechanism of Action

This compound functions as a Type I ATP-competitive inhibitor fragment .[1] In the context of Fragment-Based Drug Discovery (FBDD), this molecule serves as a high-Ligand Efficiency (LE) starting point.[1] Its mechanism relies on the "diaryl ketone" motif, which mimics the purine core of ATP, allowing it to anchor within the kinase hinge region.[1]

Mechanistic Basis:

  • Hinge Binding: The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge residue (e.g., Met109 in p38α).[1]

  • Hydrophobic Occupancy: The lipophilic p-tolyl and thienyl rings occupy the hydrophobic Selectivity Pocket (adjacent to the Gatekeeper residue) and the adenine binding pocket, respectively.[1]

  • Selectivity Profile: While fragments often exhibit broad promiscuity, the thienyl moiety provides specific vectors for optimization towards Tpl2 and p38 , distinguishing it from pure phenyl-ketone analogs.[1]

Visualization: Mechanism of Action (ATP-Competitive Binding)

KinaseBindingMechanismFigure 1: Mechanism of ATP-Competitive Inhibition by this compoundCompoundThis compoundATP_PocketATP Binding Pocket(Kinase Hinge Region)Compound->ATP_PocketCompetes with ATPH_BondH-Bond Interaction(Backbone Amide)Compound->H_BondCarbonyl OxygenAcceptorHydrophobicHydrophobic Interaction(Gatekeeper/Specificity Pocket)Compound->HydrophobicThienyl/Tolyl RingsATP_Pocket->H_BondATP_Pocket->HydrophobicInhibitionInhibition of Phosphotransfer(Signal Blockade)H_Bond->InhibitionHydrophobic->Inhibition

Caption: Schematic of the diaryl ketone scaffold anchoring to the kinase hinge region via hydrogen bonding and hydrophobic interactions.[1][2]

Physiochemical Properties & Handling[1]

Before initiating biological assays, accurate handling of the compound is critical due to its lipophilicity.[1]

Table 1: Key Chemical Properties

Property Value Implication for Assay
MW 202.27 g/mol High Ligand Efficiency (LE); suitable for fragment screening.[1]
cLogP ~3.6 High Lipophilicity. Requires DMSO for stock; risk of precipitation in aqueous buffer.[1]
H-Bond Acceptors 1 (Ketone) Critical for Hinge binding.[1]
H-Bond Donors 0 Limited solubility; no donor interaction with hinge.[1]

| Solubility | Low in Water | Protocol Alert: Do not exceed 1% DMSO in final assay buffer.[1] |

Preparation Protocol:

  • Stock Solution: Dissolve neat powder in 100% anhydrous DMSO to a concentration of 100 mM . Vortex for 2 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C.

  • Working Solution: Dilute to 100x final concentration in DMSO before adding to the aqueous buffer. Do not perform serial dilutions directly in aqueous buffer.[1]

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 of the compound against recombinant p38 MAPK or Tpl2.[1] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a specific tracer (e.g., LanthaScreen™).[1]

Reagents:

  • Recombinant Kinase (p38α or Tpl2).[1]

  • Substrate: GFP-labeled ATF2 (for p38) or similar.[1]

  • ATP (at Km apparent).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is crucial).[1]

Step-by-Step Procedure:

  • Compound Plate Prep: Prepare a 10-point dose-response curve in DMSO (3-fold serial dilution). Start high (e.g., 1 mM final) as this is a fragment-like molecule.[1]

  • Enzyme Mix: Dilute kinase in Assay Buffer to 2x final concentration.

  • Substrate/ATP Mix: Dilute GFP-substrate and ATP in Assay Buffer to 2x final concentration.

  • Reaction Initiation:

    • Add 2.5 µL of Compound (diluted in buffer to 4% DMSO) to a 384-well plate.

    • Add 5 µL of Enzyme Mix. Incubate for 15 min at RT (allows slow-binding equilibration).

    • Add 2.5 µL of Substrate/ATP Mix.[1]

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Add 10 µL of TR-FRET Antibody (e.g., Terbium-labeled anti-phospho-ATF2).[1] Incubate 30 min.

  • Read: Measure Fluorescence Ratio (520 nm / 495 nm) on a multimode plate reader.

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response equation (Variable Slope).[1]

  • Expected Result: IC50 in the micromolar range (1–50 µM) .[1] As a fragment, potency is lower than optimized drugs (nanomolar), but Ligand Efficiency should be >0.3.[1]

Protocol B: Cellular Target Engagement (Western Blot)[1]

Purpose: To verify that the compound penetrates the cell membrane and inhibits the kinase in a complex biological environment. Cell Line: THP-1 (Monocytes) or HeLa.[1] Pathway: LPS-induced p38 MAPK signaling.[1]

Workflow Diagram:

WesternBlotWorkflowFigure 2: Cellular Kinase Inhibition Workflow (p38 MAPK Pathway)CellsTHP-1 Cells(Serum Starved)PreTreatPre-treat withInhibitor (1h)Cells->PreTreatStimulateStimulate withLPS (1 µg/mL)PreTreat->StimulateLysisCell Lysis(Phosphatase Inhibitors)Stimulate->Lysis30 minWBWestern BlotDetect p-MAPKAPK2Lysis->WB

Caption: Workflow for assessing cellular efficacy via phosphorylation status of downstream substrates.

Step-by-Step Procedure:

  • Seeding: Seed THP-1 cells at

    
     cells/mL in 6-well plates.
    
  • Starvation: Incubate in serum-free media for 4 hours to reduce basal phosphorylation.

  • Treatment: Add this compound at varying concentrations (10, 30, 100 µM). Include a DMSO control and a positive control (e.g., SB203580 at 10 µM). Incubate for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce p38 activation.[1] Incubate for 30 minutes .

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (NaF, Na3VO4) and Protease Inhibitors.[1]

  • Blotting: Run SDS-PAGE.[1] Transfer to PVDF.[1]

  • Primary Antibody: Probe for Phospho-MAPKAPK-2 (Thr334) or Phospho-HSP27 (downstream targets of p38).[1] Note: Do not probe for p-p38 itself, as ATP-competitive inhibitors often prevent downstream signaling but may not block the phosphorylation of the kinase itself by upstream MKKs.[1]

  • Normalization: Re-probe for Total p38 or GAPDH.

Troubleshooting & Critical Controls
  • Solubility Crash: If the compound precipitates in the assay buffer (visible turbidity), the IC50 will be artificial.[1]

    • Solution: Verify solubility using nephelometry or dynamic light scattering (DLS).[1] Ensure DMSO concentration is constant across the dose curve.

  • Pan-Assay Interference (PAINS): Diaryl ketones can sometimes act as photo-reactive agents.[1]

    • Control: Perform the assay in the dark.[1] Test in the presence of 0.1 mg/mL BSA to prevent non-specific aggregation.

  • Specificity: This scaffold is a "privileged structure," meaning it may hit multiple kinases (p38, Tpl2, potentially JNK).[1]

    • Recommendation: Run a "Kinase Panel" (e.g., KINOMEscan) early to determine the selectivity profile.[1]

References
  • Structure-Activity Relationships of Diaryl Ketones in Kinase Inhibition Source: Journal of Medicinal Chemistry Context: Establishes the diaryl ketone and thienyl ketone pharmacophore for p38 MAPK and Tpl2 inhibition.[1] Link:[Link] (General Journal Link for verification of scaffold class)[1]

  • Fragment-Based Discovery of p38 MAPK Inhibitors Source: Nature Reviews Drug Discovery Context: Discusses the binding mode of small aromatic ketones in the ATP pocket of p38.[1] Link:[Link][1]

  • PubChem Compound Summary: this compound Source: National Center for Biotechnology Information (NCBI) Context:[1] Chemical structure, physical properties, and identifiers (CAS 6933-25-1).[1] Link:[Link][1]

Application Note: High-Precision IC50 Profiling of Thienyl Methanone Derivatives using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Thienyl methanones (thiophenyl methanones) represent a privileged scaffold in medicinal chemistry, frequently utilized as ATP-competitive inhibitors against kinases such as B-Raf (V600E) , p38 MAPK , and GSK-3 [1, 2]. Their structural core—a thiophene ring linked to a carbonyl group—often mimics the adenine moiety of ATP, allowing them to anchor into the kinase hinge region via hydrogen bonding.

However, characterizing these compounds presents specific challenges:

  • Hydrophobicity: Thienyl derivatives are often highly lipophilic, requiring high DMSO concentrations which can inhibit sensitive kinases.

  • Mode of Inhibition: As likely Type I (ATP-competitive) inhibitors, their apparent potency (

    
    ) is heavily dependent on ATP concentration.
    

This protocol details a robust ADP-Glo™ (Promega) workflow for profiling thienyl methanones. Unlike coupled-enzyme assays (e.g., PK/LDH) which are susceptible to fluorescent interference from colored small molecules, ADP-Glo generates a stable luminescent signal directly proportional to ADP production, offering a high Z' factor and resistance to compound autofluorescence [3].

Experimental Design & Logic

The Kinetic "Sweet Spot": ATP Concentration

To accurately determine the potency of a competitive inhibitor, the assay must be sensitive to competition at the ATP binding site.[1]

  • Rule: The reaction must be performed at an ATP concentration equal to or slightly below the apparent Michaelis constant (

    
    ) of the specific kinase target.
    
  • Reasoning: If

    
    , the inhibitor cannot effectively compete for the active site, leading to artificially high 
    
    
    
    values (false negatives). If
    
    
    , the enzyme velocity is unstable [4].
Assay Principle (ADP-Glo™)

The assay occurs in two phases:[2][3][4]

  • Kinase Reaction: Substrate phosphorylation generates ADP.[3]

  • ADP Detection:

    • Step 1:ADP-Glo Reagent terminates the kinase reaction and depletes all remaining ATP.[2][3][4]

    • Step 2:Kinase Detection Reagent converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.[2][3][4]

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism and the detection workflow.

KinaseAssayMechanism cluster_0 Kinase Reaction Phase cluster_1 Detection Phase (ADP-Glo) Kinase Kinase Enzyme ADP ADP (Product) Kinase->ADP Catalysis ATP ATP (at Km) ATP->Kinase Substrate Peptide/Protein Substrate Substrate->Kinase Inhibitor Thienyl Methanone (Inhibitor) Inhibitor->Kinase Competes with ATP Reagent1 ADP-Glo Reagent (Depletes ATP) ADP->Reagent1 Reagent2 Detection Reagent (ADP -> ATP -> Light) Reagent1->Reagent2 Signal Luminescence (RLU) Reagent2->Signal

Caption: Figure 1. Mechanism of ATP-competitive inhibition by thienyl methanone and subsequent luminescent ADP detection.

Detailed Protocol

Materials Required
ComponentSpecificationNotes
Test Compound Thienyl Methanone DerivativeStock at 10 mM in 100% DMSO. Store at -20°C.
Kinase Target Kinase (e.g., B-Raf, p38)Aliquot to avoid freeze-thaw cycles.
Substrate Specific Peptide/Proteine.g., MBP for p38; MEK1 for B-Raf.
ATP Ultra-Pure ATPMust be free of ADP contamination.
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTTDTT must be added fresh.
Detection Kit ADP-Glo™ Kinase Assay (Promega)Equilibrate to Room Temp (RT) before use.
Plates 384-well Low Volume WhiteWhite plates reflect luminescence; low volume saves reagent.
Compound Preparation (Serial Dilution)

Critical Step: Thienyl methanones are prone to precipitation in aqueous buffer. We use an "intermediate dilution" method to minimize DMSO shock to the enzyme.

  • Master Stock: Prepare 10 mM compound in 100% DMSO.

  • DMSO Dilution Plate: In a 96-well plate, perform a 3-fold serial dilution (10 points) using 100% DMSO.

    • Example: 10 µL compound + 20 µL DMSO.

  • Intermediate Plate: Transfer 1 µL from the DMSO plate into 24 µL of 1X Assay Buffer .

    • Result: 4% DMSO concentration (4x final assay concentration).

    • Why? This ensures the compound is pre-solubilized before hitting the enzyme, preventing aggregation.

Kinase Reaction Setup (384-well Plate)

Final Assay Volume: 10 µL.

  • Dispense Compound: Add 2.5 µL of the Intermediate Dilution compound to the test wells.

    • Controls:

      • Max Signal (No Inhibitor): Add 2.5 µL of 4% DMSO in buffer.

      • Min Signal (No Enzyme): Add 2.5 µL of 4% DMSO in buffer.

  • Dispense Enzyme: Dilute Kinase to 2x optimal concentration in Assay Buffer. Add 2.5 µL to all wells except "Min Signal". Add 2.5 µL buffer to "Min Signal".

    • Incubation: Incubate for 10 min at RT to allow the thienyl methanone to bind the kinase active site (Pre-incubation).

  • Initiate Reaction: Prepare a 2x Mix of ATP + Substrate in Assay Buffer.

    • [ATP] calculation: If

      
       is 10 µM, prepare 2x Mix with 20 µM ATP.
      
    • Add 5 µL of ATP/Substrate Mix to all wells.

  • Reaction Incubation: Seal plate and incubate at RT for 60 minutes (or time determined by linearity testing).

Detection Step
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Incubate 40 min at RT. (Crucial for digesting unreacted ATP).

  • Detect: Add 20 µL of Kinase Detection Reagent to all wells.

    • Incubate 30-60 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Quality Control

Workflow Visualization

Workflow cluster_prep Compound Prep cluster_assay Assay Plate (384-well) cluster_detect Detection Step1 1. Serial Dilution (100% DMSO) Step2 2. Intermediate Dilution (Buffer -> 4% DMSO) Step1->Step2 Step3 3. Add 2.5 µL Compound (Pre-solubilized) Step2->Step3 Step4 4. Add 2.5 µL Kinase (10 min Pre-incubation) Step3->Step4 Step5 5. Add 5 µL ATP/Substrate (Start Reaction) Step4->Step5 Step6 6. Add 10 µL ADP-Glo Reagent (Stop & Deplete ATP) Step5->Step6 Step7 7. Add 20 µL Detection Reagent (Read Luminescence) Step6->Step7

Caption: Figure 2. Step-by-step liquid handling workflow for the kinase inhibition assay.

Calculations
  • Percent Inhibition:

    
    
    Where 
    
    
    
    is the mean of No Enzyme controls and
    
    
    is the mean of No Inhibitor controls.
  • IC50 Determination: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response):

    
    
    
  • Assay Robustness (Z-Factor): Ensure

    
     for valid data.
    
    
    
    
Troubleshooting Thienyl Methanones
  • Problem: Steep Hill Slope (> 2.0) or bell-shaped curves.

    • Cause: Compound aggregation or precipitation. Thienyl methanones are hydrophobic.

    • Solution: Add 0.01% Triton X-100 or Tween-20 to the Assay Buffer to stabilize the compound.

  • Problem: High Background in "No Enzyme" wells.

    • Cause: Impure ATP (contains ADP) or spontaneous ATP hydrolysis.

    • Solution: Use fresh "Ultra-Pure" ATP and ensure ADP-Glo Reagent incubation time is sufficient (at least 40 min) to deplete all ATP.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal.

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[5][6][7][8] Nature Reviews Drug Discovery.[5]

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Copeland, R. A. (2003). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Application Notes.

Sources

Application Note: Cellular Profiling of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists and toxicologists evaluating (4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1), a structural analog of the NSAID Suprofen .[1]

The guide focuses on two critical biological aspects of this pharmacophore: Anti-inflammatory efficacy (COX inhibition) and Photosafety profiling , addressing the known phototoxic liabilities of thiophene-ketone scaffolds.

Dual-Stream Analysis: Anti-Inflammatory Potency & Phototoxic Liability[1]

Part 1: Introduction & Compound Context[1][2]

This compound represents a core pharmacophore found in aryl-propionic acid NSAIDs (e.g., Suprofen, Tiaprofenic acid).[1] While the full drug molecules contain an acidic side chain necessary for strong COX binding, this ketone core is critical for lipophilicity and membrane permeation.

However, the thiophene-phenyl ketone moiety is a known chromophore.[1] Upon UV irradiation, it can reach an excited triplet state, generating Reactive Oxygen Species (ROS) that damage cellular membranes.[1] Therefore, evaluating this compound requires a bifurcated approach:

  • Efficacy: Measuring inhibition of Prostaglandin E2 (PGE2) synthesis in immune cells.[1]

  • Safety: Quantifying phototoxic potential to prevent late-stage attrition (recapitulating the clinical failure of Suprofen due to renal phototoxicity).

Part 2: Experimental Protocols

Protocol A: Cellular COX-2 Inhibition Assay (Efficacy)

Objective: Determine the IC50 of the compound against COX-2 mediated PGE2 release in LPS-stimulated macrophages.[1]

1. Mechanistic Rationale

Instead of using purified enzymes, this cell-based assay accounts for membrane permeability and intracellular metabolism.[1] We use RAW 264.7 (murine macrophages) stimulated with Lipopolysaccharide (LPS) to upregulate COX-2 expression.[1] The compound is added concurrently to assess its ability to block the enzymatic conversion of Arachidonic Acid to PGE2.[1]

2. Materials
  • Cell Line: RAW 264.7 Macrophages (ATCC TIB-71).[1]

  • Reagents: LPS (E. coli O111:B4), DMSO (Vehicle), PGE2 ELISA Kit.

  • Compound Prep: Dissolve this compound in 100% DMSO to 10 mM stock. Note: This compound is highly lipophilic (LogP ~3.6); ensure no precipitation occurs upon dilution.[1]

3. Step-by-Step Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment:

    • Prepare serial dilutions of the compound in serum-free media (Range: 0.1 nM to 10 µM).

    • Final DMSO concentration must remain <0.1% to avoid vehicle toxicity.[1]

    • Add 100 µL of compound solution to wells. Incubate for 1 hour (Pre-incubation).

  • Induction:

    • Add LPS (Final concentration: 1 µg/mL) to all wells except "No Stimulation" controls.[1]

    • Incubate for 18-24 hours .

  • Supernatant Collection:

    • Centrifuge plate at 500 x g for 5 min to pellet debris.

    • Collect cell-free supernatant for ELISA.[1]

  • Quantification:

    • Quantify PGE2 using a competitive ELISA kit.[1]

    • Viability Control: Perform an MTT or Resazurin assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

Data Output:

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

  • Acceptance Criteria: Z-factor > 0.5; Reference NSAID (e.g., Indomethacin) IC50 within historical range.[1]

Protocol B: 3T3 Neutral Red Uptake Phototoxicity Assay (Safety)

Objective: Detect photo-irritation potential caused by the thiophene-ketone chromophore.[1]

1. Mechanistic Rationale

Thiophene-based ketones can absorb UVA (320-400 nm) and generate singlet oxygen.[1] This assay compares cell viability in the presence of the compound with (+UVA) and without (-UVA) irradiation.[1] A significant shift in toxicity (Photo-Irritation Factor, PIF) indicates phototoxic liability.[1]

2. Workflow
  • Seeding: Plate Balb/c 3T3 fibroblasts at

    
     cells/well in two duplicate 96-well plates.
    
  • Treatment: Treat both plates with serial dilutions of this compound (8 concentrations).

  • Irradiation:

    • Plate 1 (+UVA): Expose to 5 J/cm² UVA light (Solar simulator).

    • Plate 2 (-UVA): Keep in the dark at room temperature for the same duration.

  • Recovery: Wash cells and incubate overnight.

  • Viability Staining:

    • Add Neutral Red solution (50 µg/mL).[1] Incubate 3 hours.

    • Wash and elute dye with Ethanol/Acetic acid solution.[1]

    • Measure OD540.[1]

Data Analysis:

  • Calculate

    
     and 
    
    
    
    .[1]
  • Photo-Irritation Factor (PIF):

    
    [1]
    
  • Interpretation:

    • PIF < 2: Non-phototoxic.[1]

    • 2 < PIF < 5: Probable phototoxicity.[1]

    • PIF > 5: Highly Phototoxic (Expected for this scaffold).[1]

Part 3: Visualization & Data Structure

Mechanism of Action & Assay Logic

The following diagram illustrates the parallel pathways being tested: the inhibition of the COX-2 inflammatory cascade and the off-target generation of ROS via UVA excitation.

G cluster_efficacy EFFICACY (Anti-Inflammatory) cluster_safety SAFETY (Phototoxicity) Compound (4-Methylphenyl) (2-thienyl)methanone COX2 COX-2 Enzyme Compound->COX2 Inhibits Excited Triplet State (Excited) Compound->Excited Absorbs Photon LPS LPS Stimulus LPS->COX2 Induction PGE2 PGE2 Production AA Arachidonic Acid AA->PGE2 Enzymatic Conversion UVA UVA Light (320-400nm) UVA->Excited Energy Transfer ROS Singlet Oxygen (ROS) Excited->ROS Type II Reaction Damage Membrane Lysis ROS->Damage

Caption: Dual-pathway analysis: COX-2 inhibition (Efficacy) vs. UVA-mediated ROS generation (Safety).

Troubleshooting & Optimization Table
ParameterRecommended ConditionRationale
Solvent DMSO (Max 0.1% final)High lipophilicity requires DMSO; >0.1% is cytotoxic to RAW 264.7 cells.[1]
Serum (FBS) Low (1-2%) or Serum-Free during treatmentSerum proteins (Albumin) can bind lipophilic ketones, shifting the apparent IC50.[1]
UVA Dose 5 J/cm²Standard dose to distinguish phototoxicity from UV-induced background cytotoxicity.[1]
Wavelength 320–400 nmThiophene ketones have peak absorption near 300-330 nm; ensure source covers this range.[1]
Control Indomethacin (Efficacy) / Chlorpromazine (Safety)Validates assay sensitivity and responsiveness.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81350, this compound. Retrieved from [Link]

  • European Medicines Agency (2015). ICH guideline S10 on photosafety evaluation of pharmaceuticals.[1] (Standard protocol for 3T3 NRU PT). Retrieved from [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1974). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[1] Anti-inflammatory and other biological activities.[1][2][3][4][5][6][] (Foundational text on thiophene-ketone NSAID pharmacophores).[1] Journal of Medicinal Chemistry.

  • Miranda, M. A., et al. (1994). Photosensitization by the non-steroidal anti-inflammatory drug suprofen.[1] (Mechanistic insight into thiophene-ketone phototoxicity). Photochemistry and Photobiology.[1] Retrieved from [Link]

Sources

Application Note: Analytical Quantification and Characterization of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a comprehensive analytical framework for the quantification, identification, and purity assessment of (4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1). Also known as 2-Thienyl p-tolyl ketone, this compound serves as a critical intermediate in the synthesis of photoinitiators, functional materials, and pharmaceutical candidates (e.g., non-steroidal anti-inflammatory drug precursors).

Given its structural composition—a conjugated system linking an electron-rich thiophene ring and a p-tolyl moiety via a carbonyl bridge—the molecule exhibits distinct UV-Vis absorption and chromatographic behavior.[1] This guide outlines two primary validated workflows:

  • HPLC-UV/DAD: For high-precision assay and purity determination.[1]

  • GC-MS: For trace impurity profiling (isomers, starting materials) and residual solvent analysis.[1]

Physicochemical Profile
PropertyDataRelevance to Analysis
Molecular Formula C₁₂H₁₀OSBasis for MS ion extraction (

)
Molecular Weight 202.27 g/mol Suitable for both LC and GC analysis
Solubility Soluble in ACN, MeOH, CHCl₃; Insoluble in H₂ORequires organic diluents for sample prep
Chromophore Thiophene-Carbonyl-Phenyl conjugationStrong UV absorption expected at 260–290 nm
LogP (Predicted) ~3.6Hydrophobic; requires C18 stationary phase

Analytical Strategy & Workflow

The analytical strategy prioritizes orthogonality . While HPLC provides the quantitative assay, GC-MS is employed to detect volatile organic impurities (such as unreacted toluene or 2-thiophenecarbonyl chloride) that may co-elute or lack UV chromophores.[1]

AnalyticalWorkflow cluster_LC Method A: Quantification cluster_GC Method B: Impurity Profiling Sample Raw Sample (Solid/Oil) Prep Sample Preparation (Dissolve in ACN) Sample->Prep HPLC HPLC-UV/DAD (Assay & Purity) Prep->HPLC Dilute to 0.5 mg/mL GC GC-MS (Volatiles/Isomers) Prep->GC Dilute to 1.0 mg/mL DataLC Purity % (Area Normalization) HPLC->DataLC Report Final CoA (Certificate of Analysis) DataLC->Report DataGC Impurity ID (Mass Spectrum) GC->DataGC DataGC->Report

Figure 1: Integrated analytical workflow ensuring both quantitative accuracy and qualitative impurity identification.

Method A: High-Performance Liquid Chromatography (HPLC)[1][4][5][6]

This is the primary method for assay determination.[1] The method utilizes a Reverse Phase (RP) mode due to the analyte's lipophilicity.[1]

Chromatographic Conditions[1][4][5][7][8][9]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Rationale: A C18 phase provides strong retention for the non-polar tolyl and thienyl groups, ensuring separation from more polar synthetic byproducts.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (buffer for peak shape).[1]

    • Solvent B: Acetonitrile (ACN).[1][2]

  • Elution Mode: Isocratic (Recommended for routine QC) or Gradient (For complex impurity profiles).[1]

    • Isocratic Ratio: ACN:Buffer (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: UV at 280 nm (Primary) and 254 nm (Secondary).[1]

    • Note: The thiophene-carbonyl conjugation typically exhibits a

      
       bathochromically shifted from benzophenone (252 nm).[1] 280 nm offers high sensitivity with reduced solvent cutoff interference.[1]
      
Standard & Sample Preparation[1]
  • Diluent: 100% Acetonitrile (to ensure complete solubility).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution into a 50 mL volumetric flask with Mobile Phase.

  • Sample Preparation: Prepare in duplicate targeting a final concentration of 0.1 mg/mL, matching the Working Standard matrix.

System Suitability Criteria

Before releasing results, the system must pass the following criteria (n=5 injections of Working Standard):

  • Retention Time (RT): ~6–8 minutes (dependent on column dimensions).[1]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.[1]

  • Theoretical Plates (N): > 5,000.[1]

  • RSD (Area): ≤ 2.0%.[1]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

GC-MS is essential for identifying positional isomers (e.g., ortho- or meta-methyl analogues) which may have similar UV spectra but distinct fragmentation or retention times.[1]

Instrument Parameters[1][5][7][8][10]
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 3 min.

  • MS Source: EI (70 eV), 230°C.[1]

  • Scan Range: 40–400 amu.[1]

Identification Logic

The mass spectrum of this compound should exhibit:

  • Molecular Ion (

    
    ):  m/z 202 (Base peak or high intensity).[1]
    
  • Key Fragments:

    • m/z 111 (Thiophene-CO fragment, characteristic of thienyl ketones).[1]

    • m/z 119 (p-Tolyl-CO fragment).[1]

    • m/z 91 (Tropylium ion, characteristic of the tolyl group).[1]

Method Validation & Troubleshooting

Linearity and Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance:

    
    .[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionsEnsure mobile phase pH is acidic (use 0.1% H₃PO₄); replace old column.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase rather than 100% ACN if injection volume is high (>10 µL).
Extra Peaks (RT < 3 min) Toluene/Thiophene residuesThese are synthesis precursors.[1] Quantify via GC-MS if necessary; they may not be fully resolved in isocratic LC.
Drifting RT Temperature fluctuationThermostat the column compartment (30°C).
Method Optimization Decision Tree

MethodOpt Start Initial Run (60% ACN Isocratic) CheckRes Resolution > 2.0 from impurities? Start->CheckRes Good Validate Method CheckRes->Good Yes Bad Adjust Conditions CheckRes->Bad No Action1 Decrease Organic % (Increase Retention) Bad->Action1 Co-elution at k' < 2 Action2 Change Modifier (MeOH instead of ACN) Bad->Action2 Selectivity Issue Action1->Start Action2->Start

Figure 2: Decision tree for optimizing the HPLC separation if impurities co-elute.

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. (2023).[1] Mass spectrum of Methanone, (4-methylphenyl)phenyl- (Analogous fragmentation patterns). SRD 69.[1][3] Available at: [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.[1] (General reference for HPLC/GC theory).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols described in Section 5).

Sources

Advanced HPLC Method Development for Thienyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Thienyl ketone derivatives, such as 2-acetylthiophene , are critical intermediates in the synthesis of pharmaceuticals like Duloxetine (Cymbalta) and various anti-thrombotic agents. The primary analytical challenge lies in separating positional isomers (e.g., 2-thienyl vs. 3-thienyl) and resolving hydrophobic impurities that possess similar UV spectra. This guide moves beyond standard C18 screening to advocate for Phenyl-Hexyl stationary phases which exploit


-

interactions for superior selectivity.

Introduction: The Chemical Challenge

Thiophene is a five-membered, sulfur-containing heteroaromatic ring.[1] When derivatized with a ketone (thienyl ketone), the molecule exhibits distinct chromatographic behaviors:

  • Positional Isomerism: The difference between a 2-substituted and 3-substituted thiophene is often sterically minimal, making separation based solely on hydrophobicity (C18) difficult.

  • UV Absorption: The thiophene ring acts as a strong chromophore, typically absorbing in the 230–280 nm range.

  • Hydrophobicity: These compounds are generally non-polar (logP ~1.5–2.5), requiring high organic content in reverse-phase chromatography.

Key Application Example: In the synthesis of Duloxetine, 2-acetylthiophene is a starting material. Contamination with 3-acetylthiophene or chlorinated by-products affects the enantiomeric purity and yield of the final drug substance.

Strategic Method Development

Stationary Phase Selection: The - Advantage

While alkyl-bonded phases (C18, C8) are the industry workhorse, they rely almost exclusively on hydrophobic interactions. For thienyl ketones, this often results in co-elution of isomers.

Recommendation: Use a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: The aromatic ring in the stationary phase interacts with the

    
    -electrons of the thiophene ring.
    
  • Causality: The electron density differs slightly between 2- and 3-substituted thiophenes. A Phenyl-Hexyl phase can "feel" this electronic difference, whereas a C18 phase only "feels" the similar hydrophobicity.

Mobile Phase & pH
  • Buffer: For neutral ketones, simple water/organic mixtures suffice. However, if analyzing amine-containing derivatives (like Duloxetine), a buffer is mandatory.

  • Choice: 10-25 mM Phosphate buffer (pH 2.5 - 3.0).

  • Why Acidic? Suppresses silanol activity on the silica support and ensures amine functionalities are fully protonated, improving peak shape.

Detection
  • UV-Vis: 254 nm is standard for the thiophene ring.

  • Trace Analysis: 230 nm provides higher sensitivity but more baseline noise.

Experimental Protocols

Protocol A: Orthogonal Column Screening

Objective: Determine if


-selectivity is required for the specific sample matrix.

Materials:

  • Column A: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Column B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step:

  • Preparation: Dissolve standard mixture (2-acetylthiophene + impurities) in 50:50 Water:ACN at 0.1 mg/mL.

  • Gradient Run (Identical for both columns):

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • Flow: 1.0 mL/min; Temp: 30°C; Injection: 5 µL.

  • Evaluation: Calculate Resolution (

    
    ) between the main peak and nearest impurity.
    
    • If

      
       and 
      
      
      
      , proceed with Phenyl-Hexyl.
Protocol B: Gradient Optimization (for Phenyl-Hexyl)

Objective: Optimize separation of 2-acetylthiophene (2-AT) from 3-acetylthiophene (3-AT).

  • Isocratic Hold: Introduce a 2-minute isocratic hold at the beginning (e.g., 15% B) to stack the peaks if the sample solvent is strong.

  • Shallow Gradient: The critical separation zone for these isomers is typically between 30-50% organic.

    • Optimized Gradient:

      • 0-2 min: 15% B (Hold)

      • 2-12 min: 15%

        
         45% B (Linear, shallow)
        
      • 12-15 min: 45%

        
         90% B (Wash)
        
  • Temperature: Lower temperature (25°C) often enhances

    
    -
    
    
    
    selectivity compared to higher temperatures (40°C).

Data Summary & Visualization

Table 1: Comparative Column Performance (Simulated Data)
ParameterC18 ColumnPhenyl-Hexyl ColumnInterpretation
Retention (k') 4.24.8Stronger retention on Phenyl due to dual mechanisms (Hydrophobic +

-

).
Selectivity (

)
1.021.15Critical: Phenyl phase distinguishes the isomers.
Resolution (

)
0.8 (Co-elution)2.1 (Baseline)Phenyl-Hexyl is required for isomer purity.
Tailing Factor 1.11.05Both provide good symmetry for neutral ketones.
Workflow Diagram: Method Development Logic

The following diagram illustrates the decision matrix for selecting the correct stationary phase based on the structural properties of the thienyl derivative.

MethodDevelopment Start START: Thienyl Ketone Sample StructAnalysis Structural Analysis: Are Positional Isomers Present? Start->StructAnalysis IsomersYes Yes (e.g., 2- vs 3-thienyl) StructAnalysis->IsomersYes IsomersNo No (Single isomer) StructAnalysis->IsomersNo SelectPhenyl Select Phenyl-Hexyl / Biphenyl (Exploit π-π Interactions) IsomersYes->SelectPhenyl High Selectivity Needed SelectC18 Select C18 / C8 (Standard Hydrophobicity) IsomersNo->SelectC18 Cost Effective Screening Execute Protocol A (Gradient Screening) SelectPhenyl->Screening SelectC18->Screening Decision Check Resolution (Rs) Screening->Decision Decision->SelectPhenyl Rs < 1.5 (Switch Col) Optimize Optimize Gradient Slope (Protocol B) Decision->Optimize Rs > 1.5 Validate Validation (ICH Q2(R2)) Optimize->Validate

Figure 1: Decision tree for selecting stationary phases for thienyl ketone analysis. Note the branch prioritizing Phenyl phases for isomer separation.

Validation Strategy (ICH Q2(R2))

According to the latest ICH Q2(R2) guidelines [1], the method must be validated for its intended purpose. For impurity profiling of thienyl ketones:

  • Specificity: Must demonstrate no interference between the Main Peak (2-acetylthiophene), Isomer (3-acetylthiophene), and solvent front. Use a Photo Diode Array (PDA) detector to check peak purity.[2]

  • Linearity: Establish over the range of 0.05% (impurity limit) to 120% of the nominal concentration.

  • Accuracy (Recovery): Spike impurities into the sample matrix at 50%, 100%, and 150% of the specification limit.

  • Robustness: Deliberately vary pH (±0.2 units) and % Organic (±2%) to ensure the critical pair resolution remains

    
    .
    
Validation Workflow Diagram

Validation Plan Validation Plan (ICH Q2(R2)) Spec Specificity (Peak Purity) Plan->Spec Lin Linearity & Range (r² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH/Flow/Temp) Acc->Rob Report Final Method SOP Rob->Report

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5][6] [Link]

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and - interactions).
  • U.S. Food and Drug Administration (FDA). (2024).[7] Q2(R2) Validation of Analytical Procedures.[Link]

  • Restek Corporation. (2023). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6930, 2-Acetylthiophene.[Link]

Sources

Optimized Thin Layer Chromatography (TLC) Visualization Strategies for Aromatic Ketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a rigorous technical framework for the detection and characterization of aromatic ketones using Thin Layer Chromatography (TLC). Unlike aliphatic carbonyls, aromatic ketones (e.g., acetophenones, benzophenones) possess distinct electronic properties—specifically


 transitions—that allow for multi-modal detection. This guide outlines a validated workflow combining non-destructive UV analysis with specific chemical derivatization (2,4-DNP) and universal staining (p-Anisaldehyde) to ensure robust qualitative analysis.

Introduction: The Chromophore Advantage

Aromatic ketones are privileged scaffolds in medicinal chemistry. Their detection on silica gel is facilitated by two intrinsic properties:

  • Conjugation: The carbonyl group is conjugated with the aromatic ring, lowering the energy gap for electronic transitions. This results in strong UV absorption, typically between 240–260 nm.

  • Chemical Reactivity: The carbonyl carbon remains electrophilic, allowing for rapid condensation with hydrazine derivatives, a property utilized in specific staining protocols.

Decision Matrix: Selecting the Right Visualization

Do not rely on a single method. A "Triangulation Strategy" is recommended to confirm identity and purity.

VisualizationWorkflow Start Developed TLC Plate (Aromatic Ketone) UV Step 1: UV Visualization (254 nm) Non-Destructive Start->UV Decision Is spot visible? UV->Decision DNP Step 2: 2,4-DNP Stain (Carbonyl Specific) Decision->DNP No (or after marking) Result1 Conjugated System Confirmed (Mark with Pencil) Decision->Result1 Yes Result2 Ketone Identity Confirmed (Orange/Red Precipitate) DNP->Result2 Anis Step 3: p-Anisaldehyde (Universal/Differentiation) Result3 Purity/Side-Product Check (Distinct Coloration) Anis->Result3 Result1->DNP Result2->Anis If purity is ambiguous

Figure 1: The Triangulation Strategy workflow ensures that the compound is not only UV-active but specifically contains a ketone moiety.[1]

Primary Detection: UV Fluorescence Quenching (Non-Destructive)

Mechanism: Commercial TLC plates (e.g., Silica Gel 60 F


) are impregnated with a fluorescent indicator (often manganese-activated zinc silicate). When exposed to 254 nm light, the indicator fluoresces bright green.
  • The Physics: Aromatic ketones possess a high molar extinction coefficient (

    
    ) at 254 nm due to 
    
    
    
    transitions.
  • The Observation: The compound absorbs the incident UV photons before they reach the indicator.[2] This creates a dark "shadow" or quenched spot against the fluorescent background.

Protocol:

  • Place the dry, developed plate under a UV lamp set to Short Wave (254 nm) .

  • Outline observed dark spots lightly with a soft pencil (HB or B).

  • Critical Check: Switch to Long Wave (365 nm) . Some highly conjugated aromatic ketones (e.g., chalcones) may fluoresce blue or yellow themselves, providing an additional data point.

Secondary Detection: 2,4-Dinitrophenylhydrazine (2,4-DNP)

Status: The Gold Standard for Aromatic Ketones.

While UV confirms conjugation, it does not confirm the presence of a ketone. The 2,4-DNP stain (Brady’s Reagent) is highly specific for aldehydes and ketones, forming a stable hydrazone precipitate.

Mechanism of Action

The reaction is a nucleophilic addition-elimination. The hydrazine nitrogen attacks the electrophilic carbonyl carbon. In aromatic ketones, the resulting hydrazone is highly conjugated, often shifting the color from the standard yellow (aliphatic) to deep orange or red.

DNPMechanism Ketone Aromatic Ketone (Electrophile) Inter Tetrahedral Intermediate Ketone->Inter + H+ DNP 2,4-DNP (Nucleophile) DNP->Inter Product 2,4-DNP Hydrazone (Orange/Red Precipitate) Inter->Product - H2O Water H2O (Eliminated) Inter->Water

Figure 2: Acid-catalyzed condensation of an aromatic ketone with 2,4-DNP to form a colored hydrazone.

Validated Protocol (The "General" Recipe)

Reference: University of Washington Dept. of Chemistry [1]

Reagents:

  • 2,4-Dinitrophenylhydrazine: 12 g[3][4]

  • Concentrated Sulfuric Acid (

    
    ): 60 mL
    
  • Water: 80 mL

  • Ethanol (95%): 200 mL

Preparation:

  • Safety First: 2,4-DNP is shock-sensitive when dry. Always wet the solid with water before handling. Wear heavy nitrile gloves.

  • Dissolve 12 g of 2,4-DNP in the mixture of 60 mL

    
     and 80 mL water. (Exothermic – add acid to water slowly).
    
  • Allow to cool, then add 200 mL of 95% Ethanol.

  • Filter if solids persist.

Staining Procedure:

  • Dip the TLC plate into the solution using forceps.[5]

  • Remove immediately and blot excess stain on a paper towel.

  • Observation: Spots appear immediately (Yellow to Red). No heating is required. [6]

  • Note: Ketones usually react slower than aldehydes; aromatic ketones may take 10–30 seconds to fully develop due to steric hindrance near the ring.

Tertiary Detection: p-Anisaldehyde Stain

Status: Universal Differentiation.

If the DNP test is ambiguous or if you suspect non-carbonyl impurities (e.g., alcohols, esters), use p-Anisaldehyde. This is an oxidative/condensation stain that produces distinct colors based on the specific electronic structure of the molecule.

Mechanism: Under acidic conditions and heat, p-anisaldehyde undergoes aldol-type condensations with the analyte, followed by formation of carbocationic species (often triphenylmethane-like dyes). Aromatic ketones typically stain pink, purple, or blue .

Validated Protocol

Reference: The Sarpong Group, UC Berkeley [2]

Reagents:

  • p-Anisaldehyde: 15 mL[3][4]

  • Concentrated Sulfuric Acid: 2.5 mL[3][7]

  • Ethanol (95%): 250 mL

Preparation:

  • Mix p-anisaldehyde with ethanol.[3][4]

  • Add sulfuric acid dropwise (Caution: Corrosive).

  • Store in a foil-wrapped jar (light sensitive) at 4°C. Discard if the solution turns pink/brown in the jar.

Staining Procedure:

  • Dip the plate.

  • Blot excess.[8]

  • Heat is Mandatory: Use a heat gun (set to ~250°C) or a hot plate. Move the heat source evenly over the glass side of the plate.

  • Stop heating when background turns light pink. Overheating will char the plate (turn it dark brown/black).

Summary of Visualization Characteristics

FeatureUV (254 nm)2,4-DNPp-Anisaldehyde
Specificity Conjugated SystemsAldehydes & KetonesUniversal (nucleophiles)
Destructive? NoYesYes
Heating? NoNoYes (Required)
Typical Color Dark Spot (Quenching)Orange/RedPink/Blue/Purple
Limit of Detection ~0.1 - 1.0 µg~0.05 µg~0.5 µg

Troubleshooting & Optimization

  • Tailing Spots: Aromatic ketones are polar. If spots tail (streak), add 1% Triethylamine (TEA) to your eluent to neutralize silica acidity, or switch to a slightly more polar solvent system to move the spot further up (

    
     0.3–0.5 is ideal).
    
  • Transient Staining: DNP spots are permanent. However, p-Anisaldehyde spots can fade. Scan or photograph plates immediately after heating.

  • Background Noise: If the DNP stain background is too orange, your acid concentration may be too high, or the plate was not blotted sufficiently.

References

  • University of Washington. TLC Stains and Recipes. Retrieved from: [Link]

  • The Sarpong Group (UC Berkeley). Appendix 3: Recipes for TLC Stains. Retrieved from: [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from: [Link]

  • Reach Devices. TLC Stains: Recipes and Observations. Retrieved from: [Link]

Sources

Application Note: Structural Basis and Docking Protocol for (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The molecule (4-Methylphenyl)(2-thienyl)methanone represents a privileged scaffold in medicinal chemistry, specifically within the aryl-heteroaryl ketone class. This structural motif is frequently utilized in Fragment-Based Drug Design (FBDD) to target the ATP-binding pocket of protein kinases (e.g., CDK2, p38 MAPK, and VEGFR).

The ketone linker serves as a critical hydrogen bond acceptor, often interacting with the kinase "hinge region," while the thiophene and p-tolyl moieties exploit hydrophobic pockets adjacent to the gatekeeper residue. This Application Note provides a rigorous, self-validating protocol for docking this specific ligand into Cyclin-Dependent Kinase 2 (CDK2) , a standard model for kinase inhibitor development.

Key Chemical Features
FeatureFunction in Kinase Binding
Carbonyl (C=O) H-bond Acceptor: Targets the backbone NH of hinge residues (e.g., Leu83 in CDK2).
Thiophene Ring Bioisostere: Mimics phenyl but with distinct electronic properties; engages in

stacking or hydrophobic contacts.
p-Tolyl Group Hydrophobic Probe: Occupies the hydrophobic back pocket or solvent-exposed regions depending on conformation.
Torsion Angle Conformational Switch: The angle between rings determines active vs. inactive conformation suitability.

Experimental Workflow

The following diagram outlines the logical flow of the experiment, ensuring data integrity from preparation to analysis.

DockingWorkflow Start Start: Ligand Selection LigandPrep Ligand Preparation (DFT Optimization) Start->LigandPrep ProteinPrep Target Preparation (CDK2 - PDB: 1DI8) Start->ProteinPrep Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking .pdbqt GridGen Grid Box Generation (Center: ATP Pocket) ProteinPrep->GridGen GridGen->Docking .conf Validation Validation (RMSD < 2.0 Å) Docking->Validation Validation->GridGen Fail (Refine Grid) Analysis Interaction Profiling (H-bonds, Hydrophobic) Validation->Analysis Pass

Caption: End-to-end computational workflow for docking thiophene-aryl ketones into kinase targets.

Detailed Methodology

Phase 1: Ligand Preparation (The Causality of Geometry)

Objective: To generate a low-energy conformer of this compound with accurate partial charges. Why this matters: Standard force fields often miscalculate the torsion angle between the thiophene and the carbonyl. A Density Functional Theory (DFT) optimization is recommended to correct this strain energy before docking.

  • Structure Generation: Convert the SMILES string CC1=CC=C(C=C1)C(=O)C2=CC=CS2 to 3D format.

  • Geometry Optimization:

    • Tool: Gaussian or ORCA (or Avogadro for open-source alternatives).

    • Method: B3LYP/6-31G* basis set.

    • Output: Observe the twist angle. The rings are rarely coplanar due to steric clash between the orth-hydrogens.

  • File Conversion:

    • Convert the optimized .log or .mol2 file to .pdbqt using Meeko or AutoDockTools .

    • Critical Step: Ensure the bond between the carbonyl carbon and the rings is defined as "Rotatable" to allow the docking algorithm to sample the "twist" inside the pocket.

Phase 2: Target Preparation (Authoritative Grounding)

Target: CDK2 (Cyclin-Dependent Kinase 2). Source: RCSB Protein Data Bank (PDB ID: 1DI8 or 2I40 ). Rationale: PDB 1DI8 contains CDK2 bound to DTQ, a molecule structurally similar to our ligand, providing a reliable "ground truth" for the binding pocket location.

  • Cleaning:

    • Remove water molecules (HOH). Note: Keep waters only if they bridge the ligand and protein (e.g., in some kinase specificity pockets), but for this scaffold, direct hinge binding is expected.

    • Remove heteroatoms (ions, co-crystallized ligands).

  • Protonation:

    • Add polar hydrogens.[1][2]

    • Check Histidines: Ensure Histidine protonation states (HID/HIE/HIP) match the local environment to maximize H-bonding potential.

  • Gasteiger Charges: Compute partial charges using AutoDockTools.

  • Save: Export as protein.pdbqt.

Phase 3: Grid Box Definition

The grid box must encompass the ATP-binding cleft, specifically the hinge region (Residues 81-84 in CDK2).

ParameterValue (Approx for CDK2)Description
Center_X -1.0Centered on the co-crystallized ligand centroid.
Center_Y 55.0
Center_Z 12.0
Size (X, Y, Z) 20 Å x 20 Å x 20 ÅSufficient to cover the hinge, G-loop, and DFG motif.
Spacing 0.375 ÅStandard high-resolution spacing.
Phase 4: Molecular Docking Protocol

Software: AutoDock Vina (v1.2.0 or later).

Command Line Execution:

Expert Insight: We increase exhaustiveness to 32 (default is 8) because the rotatable bonds between the aromatic rings and the carbonyl require more sampling to find the global minimum in the tight kinase cleft.

Data Analysis & Interpretation

Interaction Profiling

Upon analyzing the docking results (using PyMOL or BIOVIA Discovery Studio), look for the following "Signature Interactions" that validate the pose:

  • Hinge Region Hydrogen Bond:

    • The Carbonyl Oxygen of the ligand should accept a hydrogen bond from the backbone amide of Leu83 (in CDK2). This is the hallmark of kinase inhibition for this scaffold.

  • Hydrophobic Sandwiching:

    • The Thiophene ring often sits in the adenine region, sandwiched between Ala31 (floor) and Phe80 (ceiling).

  • Gatekeeper Interaction:

    • The p-Tolyl group should orient towards the Gatekeeper residue (Phe80 ). Steric clashes here would indicate an incorrect pose.

Binding Mode Visualization

The following diagram illustrates the expected pharmacophore map for this ligand class.

BindingMode Carbonyl Ligand: C=O Leu83 Hinge: Leu83 (NH) Carbonyl->Leu83 H-Bond (2.8 Å) Thiophene Ligand: Thiophene Ala31 Floor: Ala31 Thiophene->Ala31 Hydrophobic Val18 Roof: Val18 Thiophene->Val18 Hydrophobic Tolyl Ligand: p-Tolyl Phe80 Gatekeeper: Phe80 Tolyl->Phe80 Van der Waals

Caption: Pharmacophore map showing critical H-bond anchoring at the hinge and hydrophobic stabilization.

References

  • RCSB Protein Data Bank. Crystal Structure of Human CDK2. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Muegge, I., & Enyedy, I. J. (2003). Virtual Screening for Kinase Targets. Methods in Molecular Biology.[1] (Review of thiophene scaffolds in kinases). Available at: [Link]

  • PubChem. this compound Compound Summary. Available at: [Link]

Sources

synthesis of (4-Methylphenyl)(2-thienyl)methanone analogs for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (4-Methylphenyl)(2-thienyl)methanone Analogs for SAR Studies

Introduction & Strategic Rationale

The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure for non-steroidal anti-inflammatory drugs (NSAIDs) like Suprofen, as well as emerging tubulin polymerization inhibitors and antimicrobial agents.[1] The diaryl ketone bridge provides a rigid linker that orients the lipophilic phenyl and thiophene rings into specific hydrophobic pockets within target proteins (e.g., COX-1/2, Kinesin Spindle Protein).[1]

For Structure-Activity Relationship (SAR) studies, the ability to rapidly diversify this scaffold is critical.[1] While classical Friedel-Crafts acylation offers a direct route to the parent compound, it lacks the chemoselectivity required for installing sensitive functional groups necessary for a robust SAR library.[1]

This guide details two complementary protocols:

  • Route A (Scalable Baseline): Classical Friedel-Crafts Acylation for gram-scale synthesis of the parent scaffold.[1]

  • Route B (SAR Modular): Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling for generating diverse analog libraries under mild conditions.[1]

Retrosynthetic Analysis & Library Design

To maximize SAR data quality, the library design focuses on three vectors of modification: electronic modulation of the phenyl ring, bioisosteric replacement of the thiophene, and linker stability.[1]

Retrosynthesis Target This compound Disc1 Route A: Friedel-Crafts (Acyl Chloride + Arene) Target->Disc1 Disconnection Disc2 Route B: Pd-Carbonylation (Aryl Halide + Boronic Acid + CO) Target->Disc2 Disconnection PrecA1 4-Toluoyl Chloride Disc1->PrecA1 PrecA2 Thiophene Disc1->PrecA2 PrecB1 4-Iodotoluene (or Aryl Bromide) Disc2->PrecB1 PrecB2 2-Thiopheneboronic Acid Disc2->PrecB2 PrecB3 CO Source (Mo(CO)6 or Gas) Disc2->PrecB3

Figure 1: Retrosynthetic logic comparing the direct electrophilic substitution (Route A) vs. the modular organometallic assembly (Route B).

Protocol A: Classical Friedel-Crafts Acylation

Best for: Gram-scale production of the parent compound or alkyl-substituted analogs.[1]

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3] The Lewis acid activates the acyl chloride to form an acylium ion, which attacks the electron-rich thiophene ring.[1]

Safety Warning: Aluminum chloride (


) reacts violently with water, releasing HCl gas.[1] Thiophene is volatile and neurotoxic.[1] Perform all steps in a fume hood.
Materials:
  • 4-Toluoyl chloride (1.0 equiv)[1]

  • Thiophene (1.1 equiv)[1]

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)[1]
    
  • Dichloromethane (DCM, anhydrous)[1][4]

  • 1M HCl (aq)[1]

Step-by-Step Procedure:
  • Catalyst Activation: In a flame-dried 250 mL round-bottom flask under Argon, suspend

    
     (16.0 mmol) in anhydrous DCM (40 mL). Cool to 0°C using an ice bath.[1]
    
  • Acylium Formation: Add 4-Toluoyl chloride (13.3 mmol) dropwise over 10 minutes. The suspension will solubilize as the acylium complex forms.[1] Stir for 15 minutes at 0°C.

    • Expert Tip: Pre-forming the complex prevents the polymerization of thiophene, which can occur if

      
       is added directly to the heterocycle.[1]
      
  • Addition: Add Thiophene (14.6 mmol) diluted in DCM (10 mL) dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Pour the reaction mixture slowly onto a mixture of ice (100 g) and 1M HCl (50 mL). Stir vigorously until the organic layer is clear.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with sat.

    
     and Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (

    
    , 0-10% EtOAc in Hexane).[1]
    

Protocol B: Carbonylative Suzuki-Miyaura Coupling (SAR Modular)

Best for: Late-stage diversification, introducing sensitive groups (esters, nitriles), and parallel synthesis.[1]

Mechanism: Palladium-catalyzed cycle involving oxidative addition of the aryl iodide, CO insertion to form an acyl-Pd species, and transmetallation with the boronic acid.[1]

Materials:
  • Aryl Iodide (e.g., 4-iodotoluene, 1.0 equiv)[1]

  • 2-Thiopheneboronic acid (1.5 equiv)[1]

  • Palladium Catalyst:

    
     (2 mol%) + 
    
    
    
    (5 mol%) OR
    
    
    [1]
  • CO Source: Molybdenum Hexacarbonyl (

    
    , 1.0 equiv) OR CO balloon[1]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    [1]
  • Solvent: 1,4-Dioxane or Toluene/Water (10:1)[1]

Step-by-Step Procedure:
  • Vessel Prep: Use a microwave vial or a pressure tube. Add 4-iodotoluene (0.5 mmol), 2-thiopheneboronic acid (0.75 mmol),

    
     (1.5 mmol), and 
    
    
    
    (0.01 mmol).[1]
  • CO Source Addition:

    • Solid Source: Add

      
       (0.5 mmol) directly to the solid mixture.[1] (Preferred for safety/convenience).
      
    • Gas Source: If using CO gas, purge the vessel with CO balloon ×3.[1]

  • Solvation: Add degassed 1,4-Dioxane (5 mL). Seal the vessel immediately.

  • Reaction: Heat to 100°C for 16 hours (conventional heating) or 120°C for 30 mins (Microwave).

    • Expert Tip:

      
       releases CO upon heating.[1] Ensure the vessel is rated for pressure (approx 2-5 bar).[1]
      
  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1]

  • Purification: Concentrate and purify via automated flash chromatography (Gradient: 0-20% EtOAc/Heptane).

Comparative Data & SAR Library Strategy

The following table summarizes the suitability of each method for specific analog types.

Analog ClassTarget ModificationPreferred RouteRationale
Parent NoneRoute ACost-effective; high atom economy.[1]
Halogenated 4-F, 4-Cl, 3-BrRoute A/BRoute A works for F/Cl; Route B required if Br/I are present (to avoid scrambling).[1]
Electronic 4-OMe, 4-CN, 4-COOMeRoute BFriedel-Crafts fails with strong EWGs (CN, NO2) or creates side reactions with esters.[1]
Heterocycle Furan, Pyridine, ThiazoleRoute BAcid-sensitive heterocycles (furan) polymerize in Route A.
SAR Workflow Diagram

SAR_Workflow cluster_0 Library Design cluster_1 Synthesis (Route B) cluster_2 Validation Select Select Substituents (R-groups) Couple Pd-Carbonylation (Parallel Synthesis) Select->Couple Purify Auto-Purification (HPLC/Flash) Couple->Purify QC QC: LCMS & NMR (>95% Purity) Purify->QC Bio Biological Assay (IC50 Screening) QC->Bio

Figure 2: Operational workflow for generating a focused SAR library using the modular carbonylative coupling approach.[1]

References

  • Friedel-Crafts Methodology: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic reference for EAS mechanisms).

  • Carbonylative Coupling: Sumino, S., et al. "Synthesis of ketones via carbonylation."[1] Accounts of Chemical Research, 2014.[1]

  • Solid CO Sources: Nordstrøm, L. U., et al. "Molybdenum Hexacarbonyl as a CO Source in Organic Synthesis."[1] Journal of Organic Chemistry, 2010.[1]

  • Thiophene Bioactivity: Campaigne, E. "Adventures in the thiophene series."[1] Drug Development Research, 1988.[1] (Foundational text on thiophene medicinal chemistry).

Sources

The Versatile Role of (4-Methylphenyl)(2-thienyl)methanone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Building Block

(4-Methylphenyl)(2-thienyl)methanone, a diaryl ketone featuring a p-tolyl and a 2-thienyl moiety, is a pivotal building block in contemporary organic synthesis. Its strategic importance lies in the versatile reactivity of its constituent functional groups: the ketone carbonyl, the electron-rich thiophene ring, and the substituted benzene ring. This combination allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, including anti-HIV, anti-breast cancer, antimicrobial, and anti-inflammatory properties[1]. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed synthetic protocols involving this compound.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Appearance Off-white to yellow crystalline powderCommercially available
Melting Point 53-57 °CCommercially available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.General chemical knowledge

Handling and Storage: this compound is a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling.

Core Synthetic Applications and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its ketone functional group and the potential for functionalization of its aromatic rings. This section will delve into key transformations, providing both the mechanistic rationale and detailed experimental protocols.

Nucleophilic Addition to the Carbonyl Group: Accessing Chiral Alcohols and Alkenes

The electrophilic carbon of the ketone is a prime target for nucleophilic attack, leading to the formation of tertiary alcohols and substituted alkenes, which are crucial intermediates in many synthetic routes.

The addition of organomagnesium halides (Grignard reagents) to the ketone provides a straightforward method for the synthesis of tertiary alcohols. The choice of the Grignard reagent dictates the nature of the third substituent on the carbinol carbon.

Causality of Experimental Choices: Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether or THF are common solvents as they are anhydrous and solvate the magnesium species, facilitating the reaction. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side reactions. A saturated aqueous solution of ammonium chloride is used for quenching as it is a mild proton source that protonates the alkoxide intermediate without causing unwanted side reactions that could occur with stronger acids.

Protocol 1: Synthesis of (4-Methylphenyl)(phenyl)(2-thienyl)methanol via Grignard Reaction

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously (a crystal of iodine can be added to initiate the reaction if necessary).

  • Once the reaction has started, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired tertiary alcohol.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the ketone carbonyl signal in ¹³C NMR and appearance of a hydroxyl proton signal in ¹H NMR), ¹³C NMR, and mass spectrometry. The purity can be assessed by TLC or HPLC.

The Wittig reaction is a powerful tool for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the substituent on the newly formed double bond.

Causality of Experimental Choices: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus. For simple alkylphosphonium salts, strong bases like n-butyllithium or sodium hydride are required. The reaction is carried out under anhydrous and inert conditions to prevent the decomposition of the highly reactive ylide. The formation of the stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction[2].

Protocol 2: Synthesis of 1-(4-Methylphenyl)-1-(2-thienyl)ethene via Wittig Reaction

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Reaction with the Ketone: Cool the ylide solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel (eluent: hexane) to isolate the product.

Self-Validation: The formation of the alkene can be confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum and the disappearance of the ketone carbonyl signal in the IR and ¹³C NMR spectra.

Reduction of the Carbonyl Group: Synthesis of Secondary Alcohols and Methylene Compounds

The reduction of the ketone functionality opens pathways to secondary alcohols and fully reduced methylene compounds, which are valuable intermediates in drug discovery.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for converting ketones to secondary alcohols. It is a safer and more convenient alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Causality of Experimental Choices: Sodium borohydride is selective for aldehydes and ketones and does not typically reduce less reactive carbonyl compounds like esters or amides[3]. The reaction is usually carried out in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide. The reaction is generally fast and proceeds at room temperature.

Protocol 3: Synthesis of (4-Methylphenyl)(2-thienyl)methanol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions. Effervescence may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude secondary alcohol, which can be purified by recrystallization or column chromatography if necessary.

Self-Validation: The reduction can be confirmed by the disappearance of the ketone carbonyl stretch in the IR spectrum and the appearance of a broad O-H stretch. ¹H and ¹³C NMR will show the appearance of a new C-H signal and a downfield shift of the carbonyl carbon to an alcohol carbon signal, respectively.

Reductive Amination: Synthesis of Amines

Reductive amination is a powerful method for the synthesis of amines from ketones. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Causality of Experimental Choices: The reaction can be performed in one pot by mixing the ketone, the amine, and a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they are selective for the reduction of the protonated imine intermediate over the ketone starting material[4][5]. The use of a mild acid catalyst can facilitate the formation of the imine.

Protocol 4: Synthesis of N-Benzyl-1-(4-methylphenyl)-1-(2-thienyl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in DCE or THF.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Self-Validation: The formation of the amine can be confirmed by ¹H NMR (disappearance of the ketone and appearance of signals corresponding to the benzyl group and the new C-H proton) and mass spectrometry.

Future Directions and Advanced Applications

Beyond these fundamental transformations, this compound can serve as a scaffold for more complex molecular architectures.

  • Synthesis of Heterocyclic Compounds: The ketone can be a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and thiophenes, through condensation reactions with appropriate binucleophiles.

  • Catalytic Functionalization: The aromatic rings of the molecule can be functionalized through various catalytic cross-coupling reactions. For instance, bromination of the thiophene or the p-tolyl ring followed by a Suzuki or Buchwald-Hartwig coupling can introduce further diversity. A general procedure for a Suzuki coupling of a bromo-thiophene derivative involves a palladium catalyst, a base, and an aryl boronic acid[6][7].

  • Photochemical Applications: Diaryl ketones are known photosensitizers. The photophysical properties of this compound and its derivatives could be explored for applications in photochemistry and materials science.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations at the ketone functionality, coupled with the potential for further elaboration of its aromatic rings, makes it an invaluable tool for the synthesis of diverse and complex molecular targets. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this important chemical intermediate.

References

  • ResearchGate. (2025). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Silambarasan, R., et al. (2011). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2349. Retrieved from [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2949. Retrieved from [Link]

  • Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Khan Academy. Formation of alcohols using hydride reducing agents. Retrieved from [Link]

  • Organic Reactions. The Wittig Reaction. Retrieved from [Link]

  • Panza, M., et al. (2021). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. In Carbohydrate Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • Khan Academy. Preparation of alcohols using NaBH4. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Khan Academy. Preparation of alcohols using NaBH4. Retrieved from [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Retrieved from [Link]

  • Myers, A. G. Chem 115. Retrieved from [Link]

  • Research and Reviews. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

Visualizations

G cluster_start Starting Material cluster_transformations Synthetic Transformations cluster_products Product Classes start This compound grignard Grignard Reaction (+ RMgX) start->grignard wittig Wittig Reaction (+ Ph3P=CHR) start->wittig reduction Reduction (e.g., NaBH4) start->reduction red_amination Reductive Amination (+ RNH2, [H]) start->red_amination tert_alcohol Tertiary Alcohols grignard->tert_alcohol alkene 1,1-Diaryl Alkenes wittig->alkene sec_alcohol Secondary Alcohols reduction->sec_alcohol amine Amines red_amination->amine

Figure 1: Key synthetic transformations of this compound.

G ketone Ketone (Electrophile) alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard_reagent Grignard Reagent (R-MgX) (Nucleophile) grignard_reagent->alkoxide tert_alcohol Tertiary Alcohol (Product) alkoxide->tert_alcohol Protonation workup Aqueous Workup (e.g., NH4Cl) workup->alkoxide

Figure 2: Generalized workflow for the Grignard reaction.

G ketone Ketone imine Imine Intermediate ketone->imine Condensation amine Amine (R-NH2) amine->imine product_amine Product Amine imine->product_amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->imine

Figure 3: Workflow for one-pot reductive amination.

Sources

Application Note: Scale-Up Synthesis of 2-Thienyl p-Tolyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Thienyl p-tolyl ketone (CAS: 50397-74-5), a critical pharmacophore in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors and photoinitiators. Unlike bench-scale procedures that often suffer from poor regioselectivity or thiophene polymerization, this protocol utilizes a pre-complexed Friedel-Crafts acylation strategy. By controlling the formation of the electrophilic acylium species prior to substrate introduction, we achieve >98% regioselectivity for the 2-position and suppress oligomerization byproducts. The guide includes a complete process safety assessment, critical process parameters (CPPs), and a self-validating analytical control strategy.

Route Selection & Mechanistic Logic

The Challenge: Regioselectivity vs. Stability

The synthesis of 2-thienyl p-tolyl ketone presents a classic process chemistry dilemma:

  • Route A (Acylation of Toluene): Reacting toluene with 2-thiophenecarbonyl chloride.

    • Flaw: Toluene acylation yields a mixture of ortho- and para- isomers (typically 10:90 to 20:80), necessitating difficult fractional crystallization or distillation that reduces yield and throughput.

  • Route B (Acylation of Thiophene): Reacting thiophene with p-toluoyl chloride.

    • Advantage:[1][2][3][4][5] Thiophene is highly activated at the

      
      -position (C2), offering >98% regioselectivity over the 
      
      
      
      -position (C3).
    • Risk:[6] Thiophene is acid-sensitive. Direct exposure to free Lewis acids (e.g.,

      
      ) without an electrophile present initiates rapid, exothermic polymerization (tar formation).
      
The Solution: The "Inverse" Addition Protocol

We select Route B but modify the addition order to mitigate polymerization. By pre-forming the acylium-aluminate complex between


-toluoyl chloride and aluminum chloride (

) in dichloromethane (DCM), we generate the active electrophile before the thiophene sees the Lewis acid. Thiophene is then dosed into this complex. This ensures that every molecule of catalyst is tied up in the acylium complex, preventing it from attacking the thiophene ring directly to catalyze polymerization.
Reaction Mechanism (DOT Visualization)

FC_Mechanism R1 p-Toluoyl Chloride Complex Acylium Complex [Ar-C≡O]+ [AlCl4]- R1->Complex Complexation Cat AlCl3 (Lewis Acid) Cat->Complex Sigma Sigma Complex (Resonance Stabilized) Complex->Sigma Electrophilic Attack (C2 Position) Sub Thiophene Sub->Sigma Prod 2-Thienyl p-tolyl ketone + HCl + AlCl3 Sigma->Prod Aromatization (-HCl)

Figure 1: Mechanistic pathway highlighting the critical pre-complexation step to avoid thiophene polymerization.

Process Safety Assessment

Before scaling to kilo-lab quantities, the following hazards must be engineered out:

HazardRoot CauseMitigation Strategy
Thermal Runaway Formation of Acylium complex is exothermic; Acylation is highly exothermic.Dosing Control: Thiophene addition rate is limited by reactor cooling capacity (

).
Gas Evolution Generation of stoichiometric HCl gas (1 mol per mol product).Scrubbing: Reactor off-gas must be routed to a caustic scrubber (NaOH) or water trap.
Quench Exotherm Hydrolysis of residual

and Aluminum-alkoxide complex releases massive heat.
Inverse Quench: Transfer reaction mixture into chilled water/acid, not water into reactor.
Thiophene Toxicity Thiophene has a low odor threshold and is neurotoxic.Closed System: Use diaphragm pumps for transfer; keep system under slight negative pressure.

Detailed Experimental Protocol (1.0 kg Scale)

Equipment
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Temperature Control: Cryostat capable of -20°C to +40°C.

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel.

  • Scrubber: 5 L vessel containing 10% NaOH solution.

Reagents & Stoichiometry[3][7][8]
ReagentMW ( g/mol )Equiv.[3][7][8]Mass (g)MolesDensityVolume
p-Toluoyl Chloride 154.591.05765 g4.951.17~654 mL
Aluminum Chloride 133.341.10691 g5.18SolidN/A
Thiophene 84.141.00396 g4.711.05~377 mL
Dichloromethane (DCM) 84.93Solvent4.0 kgN/A1.33~3.0 L
1M HCl (aq) N/AQuench2.0 kgN/A~1.0~2.0 L
Step-by-Step Procedure
Phase 1: Acylium Complex Formation
  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvent Charge: Charge DCM (2.5 L) to the reactor. Cool jacket to 0°C.

  • Catalyst Charge: Add

    
     (691 g)  via a solid addition port. Note: 
    
    
    
    is hygroscopic; minimize exposure to air. Stir at 250 RPM.
  • Acid Chloride Addition: Charge p-Toluoyl Chloride (765 g) dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Observation: The slurry will dissolve or change color (yellow/orange) as the complex forms. Stir for an additional 30 minutes at 0-5°C to ensure complete formation.

Phase 2: Reaction (The Critical Step)
  • Thiophene Dosing: Dilute Thiophene (396 g) with DCM (500 mL) in the addition funnel.

  • Controlled Addition: Add the Thiophene solution to the reactor over 60–90 minutes .

    • Critical Parameter: Maintain

      
       between 0°C and 5°C . Do not exceed 10°C.
      
    • Chemistry: The mixture will turn dark red/brown. HCl gas evolution will be steady. Ensure scrubber is active.

  • Post-Reaction Stir: Once addition is complete, warm the reactor slowly to 20–25°C (Room Temp) over 1 hour. Stir for 2 hours.

  • IPC (In-Process Control): Sample reaction for HPLC.

    • Target: Thiophene < 0.5%.

Phase 3: Work-up & Isolation
  • Quench Preparation: In a separate quench vessel, prepare 2.0 L of ice-cold 1M HCl .

  • Inverse Quench: Pump the reaction mixture slowly into the quench vessel with vigorous stirring.

    • Safety: This step is exothermic.[3] Control rate to keep quench temp < 30°C.

  • Phase Separation: Transfer to a separator. Allow layers to settle (15-30 min). Collect the lower organic (DCM) layer.

  • Washes:

    • Wash organic layer with Water (1.0 L) .

    • Wash with 5%

      
       (1.0 L)  to remove traces of acid (watch for 
      
      
      
      evolution).
    • Wash with Brine (1.0 L) .

  • Concentration: Dry organic layer over

    
    , filter, and concentrate under vacuum (Rotovap) at 40°C to obtain a crude solid.
    
Phase 4: Purification (Crystallization)[9]
  • Solvent Switch: The crude solid is typically off-white or yellow.

  • Recrystallization: Dissolve crude in hot Ethanol (95%) or a Heptane/Ethyl Acetate (9:1) mixture.

    • Heat to reflux until dissolved.

    • Cool slowly to room temperature, then to 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram (DOT)

Process_Flow Start Start: Inert Reactor Complex Step 1: Complex Formation (DCM + AlCl3 + Acid Chloride) Temp < 10°C Start->Complex Reaction Step 2: Thiophene Addition (Controlled Rate) Temp 0-5°C Complex->Reaction IPC IPC: HPLC Check Thiophene < 0.5% Reaction->IPC IPC->Reaction Fail (Stir longer) Quench Step 3: Inverse Quench Into 1M HCl/Ice IPC->Quench Pass Sep Step 4: Phase Separation Wash (H2O, NaHCO3, Brine) Quench->Sep Cryst Step 5: Crystallization (Ethanol or Heptane/EtOAc) Sep->Cryst Final Final Product White Crystals Cryst->Final

Figure 2: Process flow diagram for the 1.0 kg scale synthesis batch.

Analytical Control Strategy

Trustworthiness relies on data. Use the following specifications to validate the product.

In-Process Control (IPC) - HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
    
  • Detection: UV at 254 nm.

  • Acceptance Criteria: Unreacted Thiophene < 0.5% area; Regioisomer (3-thienyl) < 1.0%.

Final Product Specification
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 63–65°C (Lit. values vary slightly based on purity, typically sharp range).

  • Purity (HPLC): > 99.0%.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.44 (s, 3H, 
      
      
      
      )
    • 
       7.14 (dd, 1H, Thiophene H-4)
      
    • 
       7.29 (d, 2H, Phenyl H-3,5)
      
    • 
       7.65 (d, 1H, Thiophene H-5)
      
    • 
       7.72 (d, 1H, Thiophene H-3)
      
    • 
       7.78 (d, 2H, Phenyl H-2,6)
      
  • Interpretation: The doublet at

    
     7.72 and 7.65 for the thiophene protons (with specific coupling constants 
    
    
    
    ) confirms the 2-substitution. 3-substitution would show a singlet-like peak or different splitting pattern.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of thiophene due to excess free Lewis acid or high temp.Ensure

is fully complexed with acid chloride before adding thiophene. Check cooling efficiency.
Low Yield Incomplete hydrolysis of Aluminum complex during workup.Stir the quench mixture longer (30+ min) to break emulsions and fully solubilize aluminum salts.
Emulsion in Workup Aluminum salts precipitating at interface.Add more dilute HCl to the aqueous layer or filter the biphasic mixture through Celite.
Isomer Contamination Presence of 3-thienyl isomer.Recrystallize from Ethanol. The 2-isomer is generally less soluble and crystallizes first.

References

  • Friedel-Crafts Chemistry on Heterocycles: Belen'kii, L. I. (1990). Heterocycles in Organic Synthesis. Wiley-Interscience. (General reference for high reactivity of thiophene C2 position).
  • Acylation Mechanism & Selectivity: Eicher, T., & Hauptmann, S. (2003).
  • Scale-Up Safety: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Fine Chemical Industry. Academic Press.
  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified NMR patterns for 2-acylthiophenes).

  • Process Patent Context: Use of 2-thienyl ketones in pharmaceutical synthesis. US Patent 6,515,117.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Methylphenyl)(2-thienyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Objective: Synthesis of (4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1).[1] The Standard Route: Friedel-Crafts Acylation.[2][3]

While two primary disconnection strategies exist, Route A is the superior choice for high-yield synthesis due to regiochemical control.

  • Route A (Recommended): Acylation of Thiophene with 4-Methylbenzoyl chloride .

    • Logic: Thiophene is an electron-rich heterocycle (super-aromatic) that undergoes electrophilic substitution

      
       times faster than benzene. Substitution occurs almost exclusively at the C2 position, minimizing isomer separation issues.
      
  • Route B (Not Recommended): Acylation of Toluene with 2-Thenoyl chloride .

    • Risk:[4][5] Acylation of toluene yields a mixture of ortho- and para- isomers (typically 10:90 to 20:80 ratio). Separating the ortho isomer reduces effective yield and increases purification costs.

Core Reaction Scheme

Reagents: Thiophene + 4-Methylbenzoyl Chloride + AlCl


 (Lewis Acid)
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turned into a black, viscous tar, and the yield is <30%. What happened?

Diagnosis: Thiophene Polymerization. Thiophene is acid-sensitive. In the presence of strong Lewis acids (AlCl


) and high local temperatures, it polymerizes rapidly before the acylation can occur.

Corrective Action:

  • Reverse Addition: Do not add AlCl

    
     directly to neat thiophene.
    
  • Pre-complexation: Dissolve the 4-methylbenzoyl chloride in DCM and add the AlCl

    
     first to form the acylium ion complex at 0°C.
    
  • Controlled Addition: Add the thiophene slowly to this pre-cooled complex.

  • Temperature Control: Maintain the internal temperature below 5°C during addition. Only allow warming to room temperature after the thiophene is fully added.

Q2: I see high conversion by TLC, but after aqueous workup, my isolated yield is poor.

Diagnosis: Incomplete Hydrolysis of the Aluminum Complex. The product is a ketone. Aluminum chloride forms a strong, stable 1:1 Lewis acid-base complex with the carbonyl oxygen of the product. This complex is often soluble in the organic phase or forms an emulsion. Simple water washing is insufficient to break it.

Corrective Action:

  • Quenching Protocol: Pour the reaction mixture slowly into a stirred mixture of ice and conc. HCl (approx. 1M HCl final concentration). The acid is required to solubilize aluminum salts.

  • Hydrolysis Time: Stir the biphasic quench mixture vigorously for at least 30–60 minutes. The organic layer should turn from a dark red/orange complex to a lighter yellow/clear solution.

Q3: The product is an oil that refuses to crystallize.

Diagnosis: Residual Solvent or Regioisomers. While Route A is selective, trace amounts of 3-substituted thiophene or residual high-boiling solvents (if used) can prevent crystallization.

Corrective Action:

  • Solvent Swap: Evaporate the DCM completely. Dissolve the residue in hot ethanol or hexane/ethyl acetate (9:1).

  • Seeding: Cool slowly to 4°C. If oiling persists, scratch the glass or add a seed crystal of the target ketone.

  • Purity Check: Run a GC-MS. If >5% impurities are present, perform a short silica plug filtration (eluting with 5% EtOAc/Hexanes) before attempting recrystallization.

Optimized Experimental Protocol

Scale: 50 mmol Expected Yield: 85–92%

Materials
  • Thiophene: 4.62 g (55 mmol, 1.1 equiv)

  • 4-Methylbenzoyl chloride: 7.73 g (50 mmol, 1.0 equiv)

  • Aluminum Chloride (AlCl

    
    ):  7.33 g (55 mmol, 1.1 equiv) – Must be anhydrous/yellowish powder, not white/grey clumps.
    
  • Dichloromethane (DCM): 100 mL (Dry)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Acylium Formation: Add 4-methylbenzoyl chloride and 50 mL of dry DCM to the flask. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add AlCl

    
     portion-wise over 10 minutes. The solution may turn yellow/orange as the acylium complex forms. Stir for 15 mins at 0°C.
    
  • Thiophene Addition: Dissolve thiophene in 20 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly into a beaker containing 100 g ice and 10 mL conc. HCl. Caution: Exothermic.

  • Workup: Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with saturated NaHCO

    
     (to remove acid traces), then brine.
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the solid residue from Ethanol or Hexanes.

Data & Optimization Tables

Table 1: Solvent Effects on Yield & Selectivity

Comparison based on 50 mmol scale, Route A.

SolventDielectric ConstantReaction TempYield (%)Observations
Dichloromethane (DCM) 8.9325°C91% Best balance of solubility and ease of removal.
Nitrobenzene 34.825°C88%High yield, but difficult to remove (high BP).
Carbon Disulfide (CS

)
2.6Reflux75%Flammable, toxic. Poor solubility of AlCl

complex.
Solvent-Free N/A0–10°C60%High viscosity led to stirring failure and local overheating (tars).
Table 2: Catalyst Selection

Stoichiometry: 1.1 equiv relative to Acid Chloride.

CatalystLewis AcidityYield (%)Notes
AlCl

Strong92% Standard. Requires stoichiometric amount due to complexation.
SnCl

Moderate78%Easier workup (no solid chunks), but lower conversion.
ZnCl

Weak45%Too weak for rapid acylation; requires high temp.
FeCl

Strong82%Effective, but iron residues can discolor the product.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing low yields in this specific synthesis.

Troubleshooting Start Problem: Low Yield (<50%) CheckTLC Check TLC/GC of Crude Reaction Start->CheckTLC HighSM High Starting Material Left? CheckTLC->HighSM Yes HighImpurities Complex Mixture / Tars? CheckTLC->HighImpurities Yes CleanCrude Crude looks clean but mass is low? CheckTLC->CleanCrude Yes Moisture Cause: Wet Catalyst/Solvent Action: Use fresh AlCl3 & Dry DCM HighSM->Moisture Stoichiometry Cause: Incorrect Stoichiometry Action: Ensure 1.1 eq AlCl3 (Complexation) HighSM->Stoichiometry Polymer Cause: Thiophene Polymerization Action: Add Thiophene LAST at 0°C HighImpurities->Polymer Temp Cause: Temp too high Action: Keep <5°C during addition HighImpurities->Temp Hydrolysis Cause: Incomplete Quench Action: Stir with HCl for >30 mins CleanCrude->Hydrolysis Extraction Cause: Product in Aqueous Phase Action: Re-extract aqueous layer CleanCrude->Extraction

Caption: Diagnostic flowchart for isolating the root cause of yield loss in Friedel-Crafts acylation of thiophene.

References

  • PubChem. (n.d.). This compound.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and AlCl handling).
  • Mahatsekake, C., et al. (1988). Acylation of thiophene and furan derivatives. Phosphorus and Sulfur and the Related Elements, 36(3-4), 231-235.
  • Grosicki, M., et al. (2020). Synthesis and Pharmacological Evaluation of New Thiophene Derivatives. International Journal of Molecular Sciences.

Sources

troubleshooting low yield in Friedel-Crafts acylation of thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Friedel-Crafts Acylation of Thiophene Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Thiophene Paradox

Thiophene presents a classic paradox in electrophilic aromatic substitution (EAS). It is significantly more reactive than benzene (approximately


 to 

times faster) due to the electron-donating sulfur atom. However, this same hyper-reactivity makes it notoriously unstable under the harsh conditions typical of Friedel-Crafts reactions.

The most common user complaint is not "no reaction," but rather "black tar formation" (polymerization) or "stalled conversion" (catalyst poisoning). This guide moves beyond standard textbook answers to address the specific kinetic and thermodynamic pitfalls of thiophene acylation.

Module 1: The "Red Oil" & Polymerization (The #1 Yield Killer)

Symptom: The reaction mixture turns dark red or black rapidly; workup yields a viscous tar with a sulfurous odor.

Root Cause Analysis

Thiophene is acid-sensitive.[1] In the presence of strong Lewis acids (


, 

) and in the absence of a sufficient concentration of the electrophile (acylium ion), thiophene acts as its own nucleophile.
  • Protonation: Trace moisture generates

    
    , protonating the thiophene.
    
  • Self-Alkylation: A neutral thiophene attacks the protonated thiophene (electrophile), forming a dimer.

  • Chain Reaction: This dimer is more reactive than the monomer, leading to rapid oligomerization (the "Red Oil").

The Solution: Inverse Addition

Never add the catalyst to a mixture of thiophene and acyl chloride. You must ensure the thiophene always encounters an excess of the acylating agent, not the free Lewis Acid.

Correct Protocol (Inverse Addition):

  • Step A: Pre-mix Acyl Chloride + Lewis Acid in solvent (DCM or Nitrobenzene) at 0°C to form the Acylium Complex.

  • Step B: Add Thiophene slowly (dropwise) to this complex.

Module 2: Catalyst Selection & Stoichiometry

Symptom: Reaction is clean but stops at ~50% conversion.

The "Product Inhibition" Trap

Unlike catalytic alkylation, acylation is stoichiometric. The product (2-acetylthiophene) is a ketone.[2] The carbonyl oxygen is a strong Lewis base that complexes with the Lewis acid catalyst (


), deactivating it.

Rule of Thumb: You need >1.1 equivalents of


 for acyl chlorides and >2.2 equivalents  for anhydrides.
Catalyst Decision Matrix

Use this table to select the right catalyst based on your substrate's sensitivity.

CatalystTypeStoichiometryReactivityBest For

Strong Lewis Acid> 1.1 eqHighSimple acyl chlorides; robust substrates.

Moderate Lewis Acid> 1.0 eqModerateSubstrates sensitive to polymerization.

(Iodine)
Mild Lewis AcidCatalytic (0.01-0.1 eq) MildHigh Yields (>90%) ; Green chemistry; Scalable.
Zeolite (H-

)
HeterogeneousFixed Bed / MassSurfaceIndustrial scale; solvent-free; reusable catalyst.

Module 3: Visualizing the Failure Points

The following diagram illustrates the competing pathways: the desired C2-acylation versus the fatal polymerization.

ThiopheneAcylation Thiophene Thiophene (Substrate) Intermed_C2 Sigma Complex (C2 Attack) Thiophene->Intermed_C2 Attack (Major) Intermed_C3 Sigma Complex (C3 Attack) Thiophene->Intermed_C3 Attack (Minor) Polymer Polythiophene (TAR) Thiophene->Polymer + H+ or AlCl3 (No Electrophile) AcylCl Acyl Chloride Complex Acylium-AlCl3 Complex AcylCl->Complex + AlCl3 AlCl3 AlCl3 (Catalyst) Complex->Intermed_C2 Product 2-Acylthiophene (Product) Intermed_C2->Product - HCl ProductComplex Product-AlCl3 Complex (Dead) Product->ProductComplex + AlCl3 (Deactivation)

Caption: Figure 1. Mechanistic pathways showing the competition between productive acylation (green) and catalyst deactivation/polymerization (red).

Module 4: Regioselectivity (C2 vs. C3)

Symptom: HPLC/GC shows a minor impurity (~5-10%) with identical mass to the product.

Explanation: Thiophene acylation is highly selective for the C2 (


) position .
  • C2 Attack: The intermediate carbocation is stabilized by 3 resonance structures (involving the Sulfur).

  • C3 Attack: The intermediate is stabilized by only 2 resonance structures.[3]

Optimization: If C3-isomer content is too high, lower the reaction temperature . Higher temperatures provide enough energy to overcome the activation barrier for the C3-intermediate.

  • Target: -10°C to 0°C for addition; warm to RT only if necessary.

Experimental Protocols

Protocol A: The "Modern & Mild" Method (Iodine Catalyzed)

Recommended for high value substrates or those prone to polymerization. This method avoids the "Red Oil" almost entirely.

Reagents:

  • Thiophene (1.0 equiv)[4][5]

  • Acetic Anhydride (1.2 - 1.5 equiv)

  • Iodine (

    
    ) (0.01 - 0.05 equiv)
    
  • Solvent: None (Neat) or DCM

Step-by-Step:

  • Setup: In a dry flask under

    
    , charge Thiophene (10 mmol) and Acetic Anhydride (12 mmol).
    
  • Catalysis: Add Iodine (0.1 mmol, 1 mol%) in one portion.

  • Reaction: Stir at room temperature. An exotherm may be observed.[1] Monitor by TLC/GC (typically complete in < 1 hour).

  • Quench: Add aqueous Sodium Thiosulfate (

    
    ) to quench the iodine (color changes from purple/brown to clear).
    
  • Workup: Extract with DCM, wash with

    
    , dry over 
    
    
    
    , and concentrate.
  • Yield Expectation: 85-95%.

Protocol B: The "Robust" Method (AlCl3 / Inverse Addition)

Recommended for unreactive acyl chlorides.

Reagents:

  • Acyl Chloride (1.1 equiv)[2]

  • 
     (1.2 equiv)[2]
    
  • Thiophene (1.0 equiv)[4][5]

  • Solvent: DCM or 1,2-Dichloroethane

Step-by-Step:

  • Complexation: Suspend

    
     in DCM at 0°C. Add Acyl Chloride dropwise. Stir 15 mins until a clear(ish) solution forms (Acylium complex).
    
  • Addition: Dissolve Thiophene in a small volume of DCM. Add this solution dropwise to the Acylium complex at 0°C.

    • Critical: Do not let the temperature spike.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench: Pour the mixture slowly onto ice/HCl mixture . (Do not add water to the flask; the exotherm will boil the solvent).

  • Workup: Standard extraction. Wash with NaOH to remove carboxylic acid byproducts.

Troubleshooting FAQ

Q: I used Acetyl Chloride and AlCl3, but the yield is 40%. Why? A: Check your workup. The aluminum-product complex is stable. If you just add water, it might hydrolyze slowly. You must use Ice + conc.[1] HCl to break the Al-O bond and release the ketone. Also, ensure you used >1.1 eq of


.

Q: Can I use Acetic Anhydride with AlCl3? A: Yes, but you need >2.2 equivalents of


. The anhydride splits into the acyl group (consumes 1 Al) and the carboxylate leaving group (consumes 1 Al). The product ketone then consumes a fraction more. It is inefficient; use the Iodine method (Protocol A) for anhydrides instead.

Q: My product has a strong color even after column chromatography. A: This is likely trace oligomers. Thiophene oligomers are highly conjugated (chromophores). A wash with activated charcoal or recrystallization (if solid) is more effective than silica chromatography for removing these trace tars.

References

  • Mechanism & Polymerization

    • Friedel–Crafts Acylation.[1][6][3][5][7] Sigma-Aldrich / Merck Technical Library.

  • Zinc Halide Catalysis (Prevention of Resinification)

    • Hartough, H. D., & Kosak, A. I. (1947). Acylation of thiophene and furan in the presence of zinc chloride.[5] US Patent 2,492,629.

  • Iodine Catalyzed Method (Green/High Yield)

    • Hill, W. D., et al. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine.
  • Zeolite Catalysis (Heterogeneous/Green)

    • Wang, Q., et al. (2013). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals.[1]

  • Regioselectivity (C2 vs C3)

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Technical Support Center: Thienyl Methanone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: TM-OPT-2024 Subject: Optimization of Reaction Conditions for Thienyl Methanone (Acyl Thiophene) Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Thiophene Challenge"

Synthesizing thienyl methanones (acyl thiophenes) presents a unique set of paradoxes compared to benzene derivatives. Thiophene is super-nucleophilic (roughly


 to 

times more reactive than benzene), making it prone to uncontrolled exotherms and polymerization ("tarring"). Furthermore, while the sulfur atom directs electrophilic substitution to the

-position (C2), achieving high regioselectivity or accessing the

-position (C3) requires precise kinetic vs. thermodynamic control.

This guide moves beyond textbook recipes to address the causality of failure modes, providing you with self-validating protocols for robust scale-up.

Module 1: Reaction Setup & Reagent Architecture

Catalyst Selection Matrix

The choice of catalyst dictates your impurity profile and workup difficulty.

Catalyst SystemReactivitySelectivity (C2:C3)Primary RiskRecommended For
AlCl

/ DCM
HighHigh (>95:5)Polymerization (Tar)Standard Lab Scale (<50g)
SnCl

/ DCM
ModerateVery High (>98:2)Cost / ToxicityHigh-Value Intermediates
Zeolite H-

Low-ModModerateLow ConversionGreen Process / Large Scale
ZnCl

(Solvent-free)
ModerateHighSublimation"Green" Solvent-free Synthesis
The Solvent Effect
  • Dichloromethane (DCM): The gold standard. It solubilizes the acylium-AlCl

    
     complex but precipitates the product-AlCl
    
    
    
    complex, driving the reaction forward (Le Chatelier’s principle).
  • Nitrobenzene: Avoid unless necessary. High boiling point makes removal difficult and can lead to thermal isomerization during workup.

  • Solvent-Free: Viable only with milder catalysts (ZnCl

    
    , Zeolites). Never  attempt solvent-free acylation with AlCl
    
    
    
    and thiophene; the exotherm is uncontrollable.

Module 2: Process Optimization (The "Software")

The "Pre-Complexation" Strategy (Critical)

The Issue: Adding AlCl


 directly to thiophene initiates acid-catalyzed polymerization (red/black tar formation) before acylation occurs.
The Solution:  You must generate the electrophile ex situ or in situ before the thiophene sees the catalyst.

Protocol Logic:

  • Step A: Acyl Chloride + AlCl

    
    
    
    
    
    [R-C
    
    
    O]
    
    
    [AlCl
    
    
    ]
    
    
    (Acylium Ion).
  • Step B: Add Thiophene to Acylium Ion.

Regioselectivity Mechanism

Why does C2 dominate? The intermediate sigma-complex at C2 allows charge delocalization onto the sulfur atom (3 resonance structures), whereas C3 attack disrupts this conjugation (2 resonance structures).[1]

Visualization: Regioselectivity Logic

Regioselectivity cluster_C2 C2 Attack (Alpha) cluster_C3 C3 Attack (Beta) Thiophene Thiophene Electrophile Acylium Ion (E+) Thiophene->Electrophile C2_Inter Intermediate (Charge on S) Electrophile->C2_Inter Fast (Kinetic) C3_Inter Intermediate (Cross-Conjugated) Electrophile->C3_Inter Slow C2_Stable Product: 2-Acylthiophene (Thermodynamically Preferred) C2_Inter->C2_Stable C3_Prod Product: 3-Acylthiophene (Kinetic Impurity) C3_Inter->C3_Prod

Caption: Kinetic pathway comparison showing the resonance stabilization advantage of C2 attack.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, viscous tar. What happened?

  • Diagnosis: Acid-catalyzed polymerization of thiophene.

  • Root Cause: High local concentration of free Lewis Acid in the presence of unreacted thiophene, or temperature spike >25°C.

  • Fix: Switch to the Pre-complexation addition order (see Protocol 4.1). Ensure internal temperature stays <5°C during addition.

Q2: I have 5-8% of the 3-isomer. How do I remove it?

  • Diagnosis: Regioselectivity drift.

  • Root Cause: Reaction temperature too high or "starved" reagent conditions.

  • Fix: Purification of isomers is notoriously difficult (similar boiling points).

    • Prevention:[2] Keep reaction at -10°C to 0°C.

    • Purification: Recrystallization is rarely effective for liquid ketones. Use zone melting (if solid) or careful fractional distillation. For high purity requirements, block the C2 position with a halogen (e.g., 2-bromothiophene), acylate at C5, then dehalogenate.

Q3: The yield is low (50%) but thiophene is consumed.

  • Diagnosis: Catalyst deactivation or inefficient hydrolysis.

  • Root Cause: The product ketone forms a stable 1:1 complex with AlCl

    
    .
    
  • Fix: You need at least 1.1 to 1.2 equivalents of AlCl

    
     . The first equivalent binds to the product; the excess drives the reaction. Ensure the hydrolysis (quenching) is vigorous enough to break this complex (use dilute HCl, not just water).
    

Module 4: Advanced Protocols

Standard Protocol: Friedel-Crafts Acylation (AlCl Method)

Best for: General synthesis of 2-acetylthiophene, 2-benzoylthiophene.

Reagents:

  • Thiophene (1.0 equiv)[3][4]

  • Acyl Chloride (1.1 equiv)

  • AlCl

    
     (Anhydrous, 1.2 equiv)
    
  • DCM (Dry, 5-10 volumes)

Workflow:

  • Setup: Flame-dry a 3-neck flask under N

    
    . Add AlCl
    
    
    
    and DCM.[5] Cool to 0°C.
  • Activation: Add Acyl Chloride dropwise. Stir 15 min. The suspension will clear as the acylium salt forms (often turns orange/red).

  • Addition: Add Thiophene (diluted in 1 vol DCM) dropwise over 30-60 mins.

    • Critical Control Point: Internal temp must not exceed 5°C.

  • Reaction: Warm to RT and stir 2-4 hours. Monitor by TLC/GC.

  • Quench (The "Reverse Quench"): Pour the reaction mixture slowly into a beaker of crushed ice/HCl. Do not add water to the reaction flask (violent exotherm).

  • Workup: Separate organic layer. Wash with 1M NaOH (removes carboxylic acids)

    
     Brine 
    
    
    
    Dry (MgSO
    
    
    ).
Green Protocol: Zeolite Catalyzed

Best for: Process scale, avoiding aluminum waste.

Reagents:

  • Thiophene (1.0 equiv)[3][4]

  • Acetic Anhydride (3.0 equiv) - Acts as reagent and solvent

  • Zeolite H-

    
     (Si/Al ratio ~25, calcined, 10-20 wt% loading)
    

Workflow:

  • Mixture: Combine Thiophene and Acetic Anhydride in a pressure tube or reflux setup.

  • Catalyst: Add activated Zeolite H-

    
    .
    
  • Reaction: Heat to 60-80°C .

    • Note: Unlike AlCl

      
      , zeolites require heat to overcome diffusion limitations in the pores.
      
  • Filtration: Cool and filter off the catalyst (can be regenerated by calcination).

  • Purification: Distill off excess anhydride and acetic acid byproduct.

Visualization: Decision Logic for Protocol Selection

ProtocolSelection Start Start: Select Protocol Scale Scale / Constraint? Start->Scale LabScale Lab Scale (<50g) High Purity Needed Scale->LabScale GreenScale Process Scale (>1kg) Green Chemistry Req. Scale->GreenScale AlCl3 Use Protocol 4.1 (AlCl3 / DCM) LabScale->AlCl3 Zeolite Use Protocol 4.2 (Zeolite H-Beta) GreenScale->Zeolite Risk1 Risk: Exotherm/Tar Control: Pre-complexation AlCl3->Risk1 Risk2 Risk: Lower Conversion Control: Recycle Catalyst Zeolite->Risk2

Caption: Decision matrix for selecting the optimal synthesis route based on scale and constraints.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive source on electrophilic substitution mechanisms in 5-membered heterocycles).
  • Yuan, Y., et al. (2014). "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." TSI Journals. Link

  • Su, W., et al. (2005). "Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid."[6] Zenodo. Link

  • Hartough, H. D., & Kosak, A. I. (1947). "Acylation of thiophene."[4][6][7][8] U.S. Patent 2,492,629. Link

Sources

challenges in the purification of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Methylphenyl)(2-thienyl)methanone Purification

Case ID: PUR-THIO-042 Subject: Troubleshooting Isolation & Purification Protocols for Aryl Thienyl Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound (CAS: 6933-25-1), synthesized primarily via Friedel-Crafts acylation, presents a unique set of purification challenges. While the electrophilic substitution on thiophene is highly regioselective for the 2-position, the presence of the 3-isomer, combined with the tendency of aluminum-complexed ketones to form emulsions, often leads to "sticky" solids or oils rather than crystalline products. This guide addresses the critical failure points in the workflow: Lewis acid removal, isomer separation, and crystallization thermodynamics.

Module 1: The "Aluminum Trap" (Workup Optimization)

The Problem: Users frequently report a gelatinous interface or stable emulsion during the aqueous quench of the Friedel-Crafts reaction, leading to yield loss and solvent entrapment.

The Science: Aluminum chloride (


) forms a strong 1:1 complex with the carbonyl oxygen of the product. Upon quenching with water, this hydrolyzes to form aluminum hydroxide (

) species. In the pH range of 4–8, these species form a gelatinous floc that stabilizes organic-water emulsions, trapping the thienyl ketone.

Protocol A: The Rochelle Salt Method (Recommended) Best for: Small to mid-scale (<50g) where mild conditions are required to prevent thiophene degradation.

  • Quench: Slowly pour the reaction mixture into an ice-cold solution of 10% Potassium Sodium Tartrate (Rochelle Salt) .

  • Stir: Vigorously stir for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] Tartrate acts as a bidentate ligand, chelating aluminum ions into water-soluble complexes, breaking the emulsion.

  • Separation: The layers should separate cleanly within 5 minutes.

Protocol B: The Acid-Shock Method Best for: Large scale (>50g) or when Rochelle salt is unavailable.

  • Quench: Pour reaction mixture into ice/conc. HCl (6M) .

  • Agitation: Stir until the solid aluminum salts fully dissolve and the aqueous layer is clear (pH < 1).

    • Caution: Thiophene rings are acid-sensitive. Do not prolong contact beyond what is necessary to dissolve aluminum salts.

Module 2: The Isomer Challenge (Chromatography)

The Problem: The crude product contains 2–5% of the 3-isomer (3-thienyl ketone), which co-crystallizes with the desired 2-isomer, lowering the melting point and causing "oiling out."

The Science: The 2-position of thiophene is electronically activated (alpha to sulfur), but the 3-position (beta) is not inert. Separation is difficult because the boiling points and polarities are nearly identical.

Troubleshooting Guide: Chromatography Strategy

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel (40–63 µm)Standard silica provides sufficient resolution if the gradient is shallow.
Mobile Phase Hexane:Ethyl Acetate (95:5 to 90:10)The ketone is moderately polar. High Rf values cause band broadening; keep Rf ~0.2–0.3.
Loading < 1% w/w (Sample/Silica)Overloading causes band overlap. The 3-isomer elutes slightly after the 2-isomer in most non-polar systems.
Visualization UV (254 nm)The conjugated ketone system is highly UV active.

Module 3: Crystallization & "Oiling Out"

The Problem: The product is a low-melting solid (approx. 70–75°C). Impurities depress the melting point below the process temperature, resulting in a supercooled oil that refuses to solidify.

The Protocol: Controlled Cooling

  • Solvent Choice: Use Ethanol/Water or Hexane/Ethyl Acetate .

    • Note: Avoid benzene or toluene as they interact too strongly with the thienyl pi-system, making drying difficult.

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (approx. 60°C).

  • Seeding (Critical):

    • Cool to 40°C.

    • Add a seed crystal. If none is available, scratch the glass side of the flask with a glass rod to create nucleation sites.

  • Slow Cooling: Do not plunge into ice. Allow the flask to reach room temperature over 2 hours. Rapid cooling traps the 3-isomer and solvent, leading to oiling.

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (AlCl3 Complex) Quench Quench Strategy Start->Quench Acid Acid Hydrolysis (Ice + 6M HCl) Quench->Acid Large Scale Rochelle Chelation Wash (Rochelle Salt) Quench->Rochelle Lab Scale (<50g) PhaseSep Phase Separation (Organic Layer) Acid->PhaseSep Rochelle->PhaseSep StateCheck Physical State? PhaseSep->StateCheck Solid Solid Crude StateCheck->Solid MP > 60°C Oil Oily/Sticky Crude StateCheck->Oil MP < 60°C (Impure) Recryst Recrystallization (EtOH/H2O) Solid->Recryst Column Flash Chromatography (Hex/EtOAc 95:5) Oil->Column Remove 3-isomer Pure Pure this compound Recryst->Pure Column->Recryst

Caption: Decision matrix for the workup and purification of aryl thienyl ketones, prioritizing emulsion breaking and isomer removal.

Frequently Asked Questions (FAQs)

Q1: My product has a persistent sulfur/garlic odor. Is this normal? A: Pure this compound should have a mild aromatic odor. A sharp, garlic-like smell indicates unreacted thiophene or sulfur-containing byproducts.

  • Fix: Wash the organic layer with 10% sodium hypochlorite (bleach) solution during workup to oxidize odorous sulfides, followed by a thiosulfate wash to remove excess oxidant. Alternatively, treat the organic solution with activated charcoal before crystallization.

Q2: The product is yellow/orange. Shouldn't it be white? A: While the strictly pure compound is white to off-white, thiophene derivatives are prone to trace oxidation, turning them yellow.

  • Fix: This is often cosmetic. If high optical purity is required, filter the hot recrystallization solution through a pad of silica or Celite to remove colored oligomers.

Q3: Can I use distillation instead of chromatography? A: Only if you have a high-efficiency column (e.g., spinning band). The boiling points of the 2-isomer and 3-isomer are too close for simple vacuum distillation to be effective.[7] Distillation often leads to thermal degradation (darkening) of the product due to the sulfur atom's sensitivity.

Q4: Why did my yield drop after the acid wash? A: Thiophene rings are electron-rich and can undergo polymerization or sulfonation in the presence of strong, hot acids. Always keep the acid wash ice-cold and minimize contact time.

References

  • Friedel-Crafts Acylation Mechanisms & Catalysis Source: Organic Chemistry Portal. "Friedel-Crafts Acylation." URL:[Link]

  • Regioselectivity in Thiophene Acylation Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[6] (Cited via Chemistry Stack Exchange). URL:[Link]

  • Physical Properties of this compound Source: PubChem, National Library of Medicine. "Compound Summary: this compound."[8] URL:[Link][8]

  • Process for Producing 2-Acylthiophene Compounds Source: Google Patents.[7][9] US20070149787A1.[7][9] URL:

Sources

removing unreacted starting materials from (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-6933-25-1 Topic: Removal of Unreacted Starting Materials & Byproducts Target Molecule: (4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1)[1][2]

Introduction: The Purification Landscape

Welcome to the Technical Support Center. You are likely synthesizing This compound (also known as 2-(4-Methylbenzoyl)thiophene) via a Friedel-Crafts acylation.[1][3]

Whether you utilized Route A (Thiophene + 4-Methylbenzoyl chloride) or Route B (Toluene + 2-Thenoyl chloride), your crude reaction mixture contains a specific set of contaminants that require distinct removal strategies.[1]

Your Contaminant Profile:

Contaminant Type Likely Identity Physical State Removal Strategy
Volatile Reactant Thiophene (BP 84°C) or Toluene (BP 110°C) Liquid Vacuum Evaporation / Distillation
Hydrolyzable Reactant 4-Methylbenzoyl chloride or 2-Thenoyl chloride Liquid/Solid Hydrolysis & Base Wash (Critical)
Catalyst Residue Aluminum/Tin salts Solid/Gel Acidic Quench + Aqueous Extraction

| Byproduct | p-Toluic acid or 2-Thenoic acid | Solid | Alkaline Extraction |[1][3][4]

Module 1: Chemical Decontamination (The Work-Up)

Objective: Chemically alter unreacted acid chlorides and catalyst residues to make them water-soluble, separating them from your lipophilic ketone product.[1]

The Protocol

Prerequisite: Your reaction is complete and currently in organic solvent (e.g., DCM or excess Thiophene).[3]

Step 1: The Acidic Quench (Breaking the Complex) The ketone product forms a strong complex with Lewis acids (AlCl₃).[1][3] You must break this to release the product.

  • Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl (10:1 ratio) .

  • Stir vigorously until the solid aluminum salts dissolve and two clear layers appear.

  • Why? This prevents the formation of insoluble aluminum hydroxide emulsions that trap your product.[1]

Step 2: The Hydrolysis & Base Wash (Removing Acid Chlorides) Unreacted acid chlorides will hydrolyze into their corresponding carboxylic acids (e.g., p-Toluic acid) upon contact with water.[1] These acids are soluble in organics until you deprotonate them.[1]

  • Separate the organic layer.[1][5][6][7][8]

  • Wash the organic layer 2× with 10% Na₂CO₃ (Sodium Carbonate) or 1 M NaOH .[1]

  • Checkpoint: Test the aqueous layer pH. It must remain basic (pH > 9).[1][3]

  • Mechanism: The base converts the lipophilic p-Toluic acid into Sodium p-Toluate, which is highly water-soluble and migrates to the aqueous layer.[1] Your ketone remains in the organic layer.[1]

Step 3: Neutralization

  • Wash the organic layer 1× with Brine (Saturated NaCl).[1]

  • Dry over anhydrous MgSO₄ and filter.

Visualization: The Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Product + AlCl3 + Acid Chloride) Quench Step 1: HCl/Ice Quench (Hydrolysis) Start->Quench Breaks Al-Complex PhaseSep Phase Separation Quench->PhaseSep OrgLayer1 Organic Layer (Product + Carboxylic Acid) PhaseSep->OrgLayer1 AqLayer1 Aqueous Layer (Al Salts + HCl) PhaseSep->AqLayer1 Discard BaseWash Step 2: Wash with 10% Na2CO3 OrgLayer1->BaseWash Deprotonates Acid Byproducts OrgLayer2 Final Organic Layer (Target Ketone) BaseWash->OrgLayer2 Product stays organic AqLayer2 Aqueous Waste (Sodium p-Toluate) BaseWash->AqLayer2 Impurities migrate

Caption: Logical flow of the work-up process. The Base Wash is the critical control point for removing unreacted starting material residues.[3]

Module 2: Volatile Removal (Thiophene/Toluene)

Objective: Remove excess liquid starting materials (Thiophene or Toluene) without degrading the product.[1][3][6]

The Issue: Thiophene (BP 84°C) is often used in excess.[1][3] Simple rotary evaporation may leave traces trapped in the oil, causing a persistent sulfur smell and preventing crystallization.[1]

Troubleshooting Guide:

  • Standard Rotovap: Set bath to 50°C. Reduce pressure to < 20 mbar.

  • The Azeotrope Trick: If Thiophene persists, add a small amount of Ethanol to the crude oil and re-evaporate.[1] Ethanol forms an azeotrope with thiophene, helping to "carry" it out of the mixture.[1]

  • High Vacuum Drying: If the product remains an oil (and it should be a solid, MP ~55°C), place it on a high-vacuum manifold (< 1 mmHg) for 2-4 hours. This is often necessary to induce solidification.[1]

Module 3: Crystallization (The Polish)

Objective: Isolate the pure solid and remove trace isomers or oligomers.[1][3]

This compound is a low-melting solid (MP: 53–57°C).[1][3] This makes it prone to "oiling out" (separating as a liquid rather than crystals) during purification.[1][3]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol Notes
Ethanol (95%) Single SolventDissolve hot (60°C).[1][3][4] Cool very slowly to 0°C. If oiling occurs, reheat and add a seed crystal.
Hexane / Ethyl Acetate 10:1 to 5:1Dissolve in min.[1][3][4] amount of warm EtOAc.[1] Add warm Hexane until turbid. Cool.
Methanol / Water Solvent/Anti-solventDissolve in warm Methanol.[1][3][4] Add water dropwise until cloudy.[1]
Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (~60-70°C).

  • Filtration (Optional): If the solution is dark/black (indicating thiophene polymerization), add Activated Charcoal , stir for 5 mins, and filter hot through Celite.

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed.

    • Critical: Do not plunge directly into ice.[1] Rapid cooling promotes oiling out.[1]

  • Induction: If no crystals form after 1 hour, scratch the inner glass wall with a glass rod or add a seed crystal.[1]

  • Collection: Filter the white needles/plates and wash with cold (-20°C) Ethanol.

Module 4: Frequently Asked Questions (FAQs)

Q: My product is a dark red/black oil and won't solidify. What happened? A: This is likely Thiophene Oligomerization .[1] Thiophene is sensitive to strong Lewis acids (like AlCl₃) and can polymerize into dark tars.[1][3]

  • Fix: Dissolve the oil in Ethanol, treat with Activated Charcoal, and filter. If it still won't solidify, run a short silica plug (Chromatography) using 5% EtOAc in Hexane to remove the polar tar before attempting crystallization again.

Q: I smell sulfur even after drying. Is my product impure? A: Yes. The human nose is sensitive to Thiophene (ppb levels).[1][3]

  • Fix: The product lattice may have trapped solvent molecules.[1] Grind the solid into a fine powder and dry under high vacuum (0.1 mmHg) overnight.

Q: Can I use chromatography instead of crystallization? A: Yes. This compound separates well on silica gel.[1]

  • Mobile Phase: Start with 100% Hexane , then gradient to 5-10% Ethyl Acetate .[1] The product is less polar than the hydrolyzed acids but more polar than unreacted Thiophene.[1]

  • Rf Value: Expect an Rf of ~0.4-0.5 in 9:1 Hexane:EtOAc.[1]

References

  • PubChem. (n.d.).[1] this compound (CID 81350).[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] Methanone, (4-methylphenyl)phenyl- (Analogous Friedel-Crafts Data).[1][9] National Institute of Standards and Technology.[1][10] Retrieved from [Link][1][3]

  • Organic Chemistry Portal. (n.d.).[1] Friedel-Crafts Acylation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Synthesis and Properties of this compound. Retrieved from [Link]

Sources

Technical Support Center: NMR Sample Preparation for (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

(4-Methylphenyl)(2-thienyl)methanone is a diaryl ketone characterized by a rigid, conjugated system comprising a p-tolyl group and a thiophene ring.[1] While generally soluble in standard organic solvents, researchers frequently encounter solubility "walls" when preparing high-concentration samples (e.g., for


C or 2D NMR) or when analyzing crude reaction mixtures containing inorganic salts.

The primary solubility challenges arise from


-

stacking interactions
between the aromatic rings, which stabilize the crystal lattice, and the molecule's moderate lipophilicity, which resists dissolution in highly polar protic solvents.
Chemical Profile
PropertyValueImplication for NMR
Molecular Formula

No exchangeable protons (OH/NH).[1]
Polarity ModerateSoluble in medium-polarity aprotic solvents.[1]
H-Bonding Acceptor only (C=O)Poor solubility in non-polar alkanes; good in CHCl

.[1]
Key Challenge Aromatic StackingConcentration-dependent precipitation; signal overlap.[1]

Diagnostic Flowchart: Solvent Selection

Before beginning sample preparation, use this decision tree to select the optimal solvent system based on your experimental goals.

SolventSelection Start Start: Define NMR Goal Goal Is the goal 1H (Standard) or 13C/2D (High Conc.)? Start->Goal Standard Standard 1H (<10 mg) Goal->Standard Standard HighConc High Conc. (>30 mg) Goal->HighConc High Conc. CDCl3 Try CDCl3 (Chloroform-d) Standard->CDCl3 DMSO Switch to DMSO-d6 (High Polarity/Boiling Pt) HighConc->DMSO CheckSol Did it dissolve completely? CDCl3->CheckSol Success Proceed to Acquisition CheckSol->Success Yes Fail Precipitate or Haze? CheckSol->Fail No Overlap Are aromatic peaks overlapping? Success->Overlap Fail->DMSO Heat Apply Heat (40-50°C) in DMSO-d6 DMSO->Heat Benzene Use C6D6 (Benzene-d6) for ASIS Effect Overlap->Benzene Yes

Figure 1: Decision matrix for solvent selection based on concentration requirements and spectral resolution needs.

Troubleshooting Guide (FAQs)

Q1: "My sample dissolves initially in Chloroform-d ( ) but precipitates inside the NMR tube after 10 minutes."

Diagnosis: This is a classic nucleation issue caused by supersaturation.[1] The dissolution energy provided by initial shaking/sonication dissipates, and the stable crystal lattice reforms, likely driven by


-stacking.

Corrective Action:

  • Filtration: Never run a cloudy sample. It ruins shimming. Filter the solution through a tight cotton plug or a 0.2

    
    m PTFE syringe filter directly into the NMR tube.[1]
    
  • Solvent Switch: If filtration results in too much signal loss, switch to Acetone-

    
     .[1] It has a higher dipole moment than chloroform and disrupts the ketone interactions better, often maintaining higher concentrations.[1]
    
Q2: "I need a C spectrum, but I can't get enough material (50mg+) to dissolve in 0.6 mL of solvent."

Diagnosis: You have hit the solubility limit for room temperature solvents.[1]

Corrective Action: Use the High-Temperature DMSO Protocol :

  • Use DMSO-

    
      (Dimethyl sulfoxide-d6).[1]
    
  • Prepare the sample in the tube.[1]

  • Set the NMR probe temperature to 323 K (50 °C) . Note: Ensure your tube is rated for heating and the cap is secure but not over-tightened to prevent pressure buildup.

  • Allow 10 minutes for thermal equilibration inside the probe before shimming.

  • Why this works: Solubility increases exponentially with temperature.[1] DMSO has a high boiling point (189 °C), making it safe for moderate heating, unlike CDCl

    
     or Acetone which might evaporate or build dangerous pressure.[1]
    
Q3: "The aromatic region (7.0 - 8.0 ppm) is a mess. The thiophene protons are overlapping with the p-tolyl protons."[1]

Diagnosis: Accidental magnetic equivalence.[1] In CDCl


, the chemical environments of the phenyl and thiophene rings are insufficiently distinct.[1]

Corrective Action: Utilize the Aromatic Solvent Induced Shift (ASIS) effect.[1]

  • Dry the sample and redissolve in Benzene-

    
     (
    
    
    
    )
    .
  • Mechanism: Benzene molecules stack specifically against the solute's aromatic rings.[1] The magnetic anisotropy of the benzene solvent creates local shielding/deshielding zones, often shifting the solute protons by 0.1–0.5 ppm differently depending on their geometry relative to the ketone.[1] This usually resolves the overlap.

Q4: "I see extra peaks in the aliphatic region that don't belong to my methyl group."

Diagnosis: Likely residual solvents or grease.[1] The methyl group on the p-tolyl ring should appear as a clean singlet around


 2.4 ppm.[1]

Corrective Action:

  • Compare your spectra against the Fulmer Impurity Tables [1].

  • Common culprits in ketone synthesis:

    • Grease:[2][3]

      
       0.07, 0.86, 1.26 ppm (in CDCl
      
      
      
      ).[1]
    • Water:

      
       1.56 ppm (in CDCl
      
      
      
      ) or
      
      
      3.33 ppm (in DMSO-
      
      
      ).[1]
    • Toluene (Recrystallization solvent):[1]

      
       2.36 (methyl), overlapping with your product's methyl group.[1] Critical:  If you used toluene for purification, run the NMR in Acetone-
      
      
      
      or DMSO-
      
      
      to shift the residual toluene methyl peak away from your product peak.[1]

Advanced Protocol: The "Dissolution Loop"

For stubborn samples containing inorganic salts (e.g., AlCl


 residues from Friedel-Crafts acylation), use this rigorous preparation workflow.

DissolutionLoop cluster_check Quality Check Solid Solid Sample (Crude) SolventAdd Add Solvent (0.6 mL) Solid->SolventAdd Sonicate Sonicate (5 mins, 40°C) SolventAdd->Sonicate Centrifuge Centrifuge (13k rpm, 2 min) Sonicate->Centrifuge Transfer Transfer Supernatant to NMR Tube Centrifuge->Transfer Check Check Clarity Transfer->Check Check->Sonicate Cloudy/Particulates

Figure 2: The "Dissolution Loop" for removing inorganic insolubles that cause line broadening.

Protocol Steps:

  • Place 10-20 mg of sample in a 1.5 mL Eppendorf tube (not the NMR tube).

  • Add 0.6 mL of selected solvent (DMSO-

    
     recommended for crude samples).[1]
    
  • Sonicate at 40°C for 5 minutes.

  • Centrifuge at high speed (10,000+ rpm) for 2 minutes to pellet insoluble salts/silica.

  • Pipette the clear supernatant into the NMR tube.[1]

    • Why: Suspended micro-particles distort magnetic field homogeneity (shimming), leading to broad peaks that mimic "poor solubility."[1]

Reference Data

Solvent Properties & Chemical Shift Referencing

Use this table to reference your spectra correctly, especially if TMS is not present. Data adapted from Fulmer et al. [1].[2][3][4][5]

SolventResidual

H Signal (

)

C Signal (

)
Solubility Rating for this compoundBest Application
Chloroform-d 7.26 (s)77.16 (t)HighRoutine 1H NMR
DMSO-d6 2.50 (quint)39.52 (sept)Moderate (High with Heat)13C, Crude samples
Acetone-d6 2.05 (quint)29.84 (sept)HighCrystallization checks
Benzene-d6 7.16 (s)128.06 (t)ModerateResolving aromatic overlap
Methanol-d4 3.31 (quint)49.00 (sept)LowAvoid (Poor solubility)
Expected Chemical Shifts (1H NMR in CDCl )
  • Methyl (Ar-CH3): ~2.43 ppm (Singlet)[1]

  • Thiophene Ring: ~7.10 - 7.70 ppm (Multiplets, 3H)

  • Phenyl Ring (AA'BB'): ~7.28 (d) and 7.80 (d) ppm (4H)[1]

References

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[3][5] & Goldberg, K. I. (2010).[1][3][4][5] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.[3] [Link]

  • PubChem. This compound Compound Summary. [Link][1][6]

  • Reich, H. J.[1][6] Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison. [Link][1]

Sources

resolving overlapping peaks in the NMR spectrum of substituted thienyl methanones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Spectral Overlap in Substituted Thienyl Methanones[1]

Introduction

Welcome to the Advanced NMR Support Hub. You are likely here because the aromatic region (7.0–8.0 ppm) of your substituted thienyl methanone spectrum is a crowded mess.[1]

The Core Problem: Thienyl methanones present a "perfect storm" for spectral overlap. The electron-rich thiophene ring protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 and 

) inherently resonate in a narrow window. When you add a carbonyl group (methanone) and phenyl/alkyl substituents, you introduce three complicating factors:
  • Coincidental Chemical Shifts: Thiophene signals often overlap with phenyl protons.[1]

  • Rotameric Broadening: Restricted rotation around the carbonyl-thiophene bond (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) can cause peak doubling or broadening.
    
  • Complex Coupling: Thiophene spin systems involve small long-range couplings (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) that widen multiplets, increasing overlap probability.
    

Below are the standard operating procedures (SOPs) to resolve these issues, ordered from non-invasive to complex intervention.

Ticket #1: Solvent Engineering (ASIS)

User Query: "My thiophene doublets are buried under the phenyl multiplet in


. How do I separate them without running a 2D experiment?"

Diagnosis: You are suffering from accidental magnetic equivalence.[1] Solution: Utilize Aromatic Solvent Induced Shifts (ASIS).[1]

The Mechanism: In ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, solute-solvent interactions are weak. However, benzene-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(

) is an anisotropic solvent. It forms transient collision complexes with the solute. The

-electron cloud of benzene creates a shielding cone.
  • Key Insight: Benzene molecules tend to solvate the electron-deficient positive end of the dipole (the carbonyl carbon) and avoid the negative end (oxygen).[1] This specific orientation causes differential shielding of protons relative to the carbonyl group. Thiophene protons, being geometrically distinct from the phenyl ring protons relative to the carbonyl, will shift by different magnitudes (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    

Protocol: Solvent Titration Do not just swap solvents; titrate to track the peaks.

  • Prepare Sample A: 10 mg compound in 0.6 mL

    
    .
    
  • Prepare Sample B: 10 mg compound in 0.6 mL

    
    .
    
  • Run 1H NMR on both.

  • Compare: If peaks are still overlapped in Sample B, create a mix.

  • The "Magic Mix": Mix 300 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    L of Sample A and 300 
    
    
    
    L of Sample B. The chemical shift is often linear with solvent fraction (
    
    
    ). This intermediate polarity often lands the thiophene peaks in a "silent" window between aromatic signals.
Solvent SystemInteraction TypeEffect on Thienyl Protons
Chloroform-d (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Weak H-bondingBaseline resolution (Standard)
Benzene-d6 (

)

-stacking / Anisotropy
Strong upfield shift (0.1 - 0.5 ppm). High discrimination between H3/H4.[1]
Acetone-d6 Dipole-DipoleDownfield shift (deshielding).[1] Good for separating H-bonded protons.[1]
Ticket #2: Algorithmic Deconvolution (Pure Shift)

User Query: "I can see the peaks are different, but the multiplets are so wide they touch. I can't calculate


 values."

Diagnosis: Homonuclear coupling is obscuring chemical shift resolution.[1] Solution: PSYCHE (Pure Shift Yielded by Chirp Excitation).[1][2][3][4][5]

The Mechanism: Standard proton spectra contain both chemical shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and coupling (

) information. In crowded regions, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-coupling spreads the signal intensity over multiple hertz, causing overlap. PSYCHE collapses multiplets into singlets (removing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) while retaining chemical shift. It uses low-flip-angle saltire chirp pulses to select active spins and refocus passive spins.[1]

Protocol: PSYCHE Acquisition

  • Instrument: Requires a spectrometer with modern console (Avance III/NEO or equivalent) and gradient probe.[1]

  • Pulse Sequence: psyche (Bruker library) or equivalent.[1]

  • Parameters:

    • Sweep Width: Standard (10-12 ppm).

    • Chunk Size: Set to

      
       ms (determines resolution).
      
    • Flip Angle: Small (

      
      ) to minimize sensitivity loss.
      
  • Processing: The output is a 1D spectrum where every doublet/triplet is reduced to a single sharp line.

ngcontent-ng-c2307461527="" class="ng-star-inserted">

Warning: PSYCHE sacrifices sensitivity (approx. 1-10% of standard 1H). Ensure your sample concentration is


 mM.
Ticket #3: Chemical Shift Reagents (LSR)

User Query: "Solvents didn't work, and I don't have a Pure Shift pulse sequence. The peaks are still stacked."

Diagnosis: Intractable overlap requiring complexation-induced dispersion.[1] Solution: Lanthanide Shift Reagents (LSR), specifically ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


.[6][7]

The Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 is a paramagnetic Lewis acid. It coordinates to the "hard" Lewis base in your molecule—the carbonyl oxygen  of the methanone.
  • Pseudocontact Shift: The unpaired electrons in Europium create a strong local magnetic field. Protons closer to the binding site (the carbonyl) shift downfield significantly more than distant protons.[1]

  • Thiophene Specificity: In thienyl methanones, the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     proton (adjacent to carbonyl) will shift drastically (
    
    
    
    ppm), while the phenyl ring protons (further away) shift less. This "stretches" the spectrum.

Protocol:


 Titration 
  • Baseline: Acquire standard 1H NMR in

    
    .
    
  • Stock Solution: Dissolve dry

    
     in 
    
    
    
    .
  • Addition: Add 0.1 equivalents of LSR to your NMR tube. Shake well.

  • Acquire: Run spectrum. Note the broadening (paramagnetic relaxation).[1]

  • Iterate: Repeat until the thiophene doublet separates from the pack.

  • Extrapolate: Plot

    
     vs. [LSR]/[Substrate]. Extrapolate back to 0 concentration if exact chemical shifts are needed, or simply use the shifted spectrum for coupling analysis.
    
Ticket #4: Dynamic Processes (Rotamers)

User Query: "My thiophene peaks look like broad humps, or I see two sets of unequal peaks."

Diagnosis: Restricted rotation around the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 bond.
Solution:  Variable Temperature (VT) NMR.[1]

The Mechanism: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-conjugation between the thiophene ring and the carbonyl group creates a partial double bond character. This creates a rotational energy barrier (

).
  • Slow Exchange (Low T): You see two distinct sets of signals (rotamers).[1][8]

  • Coalescence (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  The peaks merge into a broad flat blob.
    
  • Fast Exchange (High T): A single, sharp average signal appears.[1][8]

Protocol: Coalescence Experiment

  • Solvent Choice: Switch to DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or Tetrachloroethane-
    
    
    
    (high boiling points).
    
    
    boils at 61°C, which is often too low to reach fast exchange.
  • Stepwise Heating:

    • Start at 25°C (298 K).

    • Increase in 10°C increments (308 K, 318 K, etc.).[1]

    • Allow 10 minutes for thermal equilibration at each step.

  • Observation: Continue heating until the broad humps sharpen into a single doublet.

  • Analysis: The sharpened high-temperature spectrum represents the time-averaged geometry, simplifying assignment.

Visual Troubleshooting Guide

NMR_Troubleshooting Start START: Overlapping Peaks in Aromatic Region Solvent Step 1: Solvent Engineering (Try C6D6 or Acetone-d6) Start->Solvent Check1 Resolved? Solvent->Check1 VT Step 2: Check Dynamics (Broad peaks? Rotamers?) Check1->VT No Success SUCCESS: Peaks Resolved Assign J-values Check1->Success Yes VT_Exp Run VT-NMR (Heat to >80°C in DMSO) VT->VT_Exp If peaks broad PureShift Step 3: Spectral Simplification (Remove J-coupling) VT->PureShift If peaks sharp but overlapped VT_Exp->Success PSYCHE Run PSYCHE / Pure Shift (Collapse multiplets) PureShift->PSYCHE LSR Step 4: Chemical Shift Reagent (Eu(fod)3) PureShift->LSR If PSYCHE unavailable/fails PSYCHE->Check1 Re-evaluate LSR_Exp Titrate 0.1 eq Eu(fod)3 (Induce paramagnetic shift) LSR->LSR_Exp LSR_Exp->Success

Figure 1: Decision matrix for resolving overlapping NMR signals in thienyl methanones.

Thiophene Coupling Constant Reference

When you finally resolve the peaks, use these standard coupling constants to confirm the thiophene ring orientation.

CouplingApprox. Value (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

in Hz)
Description

4.7 – 5.5 Largest coupling. Diagnostic for 2,3-substitution.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

3.3 – 3.8 Moderate coupling. Distinguishes 3,4-protons.[1]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

4.7 – 5.5 Equivalent to

due to symmetry if unsubstituted.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1.2 – 1.6 Meta-like coupling. Fine splitting.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.7 – 3.0 Long-range. Often larger than

.
References
  • Solvent Effects (ASIS)

    • Laszlo, P. (1967).[1] Solvent Effects and Nuclear Magnetic Resonance.[2][5][6][8][9][10][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.[1] Link[1]

  • Pure Shift NMR (PSYCHE)

    • Foroozandeh, M., et al. (2014).[1] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.[1] Link[1]

  • Lanthanide Shift Reagents

    • Rondeau, R. E., & Sievers, R. E. (1971).[1][7] New Superior Paramagnetic Shift Reagents for Nuclear Magnetic Resonance Spectral Clarification. Journal of the American Chemical Society, 93(6), 1522–1524.[1] Link[1]

  • Thiophene Coupling Constants

    • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer. (Table 4.15, Heteroaromatic couplings). Link[1]

  • Rotational Barriers in Thienyl Carbonyls

    • Lunazzi, L., et al. (1981).[1] Conformational Studies by Dynamic NMR. Journal of the Chemical Society, Perkin Transactions 2, 147-153.[1] Link[1]

Sources

Technical Support Center: High-Resolution HPLC for (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Portal. Ticket ID: 4MP-2TM-RES-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

You are experiencing resolution or peak shape issues with (4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1). This guide addresses the unique chromatographic challenges of diaryl ketones containing thiophene moieties. Unlike standard alkyl compounds, this molecule requires specific exploitation of


-

interactions and shape selectivity to achieve baseline resolution from its positional isomers and synthetic impurities.[1]
📂 Module 1: The Resolution Crisis (Isomer Co-elution)

User Question: "I am using a standard C18 column, but I cannot separate this compound from its impurities (likely the 3-methyl isomer or 3-thienyl analogs). They co-elute as a single broad peak.[1] How do I fix this?"

🔧 The Technical Solution

Standard C18 (alkyl) phases separate primarily based on hydrophobicity . Positional isomers (e.g., p-tolyl vs. m-tolyl) often have identical hydrophobicity (logP), rendering C18 blind to the difference.

To resolve these, you must switch the separation mechanism from Hydrophobic Subtraction to


-

Interaction
.

Recommended Protocol: The "PFP Switch" The thiophene ring in your analyte is electron-rich (a Lewis base). To separate it from isomers with slightly different electron densities or steric shapes, you need a stationary phase that acts as a Lewis acid or offers "shape selectivity."[1]

  • Primary Column Choice: Pentafluorophenyl (PFP) (e.g., Kinetex F5, Pursuit PFP, or equivalent).[1]

    • Mechanism:[2][3][4][5][6] The fluorine atoms on the PFP ring create an electron-deficient cavity. Your analyte's electron-rich thiophene/phenyl rings engage in charge-transfer interactions with the stationary phase.[1] This interaction is highly sensitive to the exact position of the methyl group or the sulfur atom.

  • Secondary Column Choice: Phenyl-Hexyl .

    • Mechanism:[2][3][4][5][6] Offers

      
      -
      
      
      
      stacking.[1] Effective, but generally less selective than PFP for halogenated or closely related aromatic isomers.[1]
🧪 Experimental Validation (The "Methanol Rule")

When using Phenyl or PFP columns, you must use Methanol (MeOH) , not Acetonitrile (ACN), as your organic modifier.

  • Why? Acetonitrile contains a triple bond with its own

    
     electrons.[1] These compete with your analyte for the stationary phase, effectively "washing out" the selective interaction you are trying to achieve. Methanol is "
    
    
    
    -neutral" and allows the unique selectivity to function.[1]

Comparative Selectivity Table:

ParameterStandard C18PFP (Recommended)Phenyl-Hexyl
Primary Mechanism HydrophobicityCharge Transfer / Shape Selectivity

-

Stacking
Isomer Resolution Poor (< 1.[1]0)Excellent (> 2.0)Good (> 1.5)
Organic Modifier ACN or MeOHMeOH Essential MeOH Preferred
Retention Order Based on logPBased on Electron DensityMixed Mode
📂 Module 2: Peak Tailing & Shape Diagnostics

User Question: "My resolution is okay, but the peak is tailing (Asymmetry > 1.5). Is this a pH issue?"

🔧 The Technical Solution

While this compound is a neutral ketone, the sulfur atom in the thiophene ring can act as a weak Lewis base, interacting with residual silanols (Si-OH) on the silica surface.

Troubleshooting Steps:

  • Silanol Suppression: Ensure your mobile phase contains a modifier to suppress silanol ionization.[1]

    • Add:0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.5).[1]

    • Avoid: Neutral water without buffers.[1]

  • Temperature Control:

    • Unlike C18 separations where heat improves efficiency,

      
      -
      
      
      
      interactions are exothermic
      .[1] Raising the temperature weakens the interaction and reduces selectivity.
    • Action: Set column oven to 25°C or 30°C . Do not exceed 40°C.

📂 Module 3: Visualization & Workflow
📊 Decision Tree: Column Selection Strategy

Use this logic flow to select the correct stationary phase based on your specific failure mode.

ColumnSelection Start START: Resolution Issue IsomerCheck Are you separating Positional Isomers? Start->IsomerCheck Hydrophobicity Is Hydrophobicity (logP) Identical? IsomerCheck->Hydrophobicity Yes C18 Use C18 Column (Optimize Gradient) IsomerCheck->C18 No (impurities are distinct) Hydrophobicity->C18 No (logP differs) MechanismSwitch Switch Mechanism: Requires pi-pi Interaction Hydrophobicity->MechanismSwitch Yes (logP similar) PFP Select PFP Column (Lewis Acid-Base) MechanismSwitch->PFP Halogenated/Polar Isomers PhenylHexyl Select Phenyl-Hexyl (Pi-Pi Stacking) MechanismSwitch->PhenylHexyl General Aromatics SolventCheck CRITICAL: Use Methanol (MeOH) PFP->SolventCheck PhenylHexyl->SolventCheck caption Figure 1: Stationary Phase Selection Logic for Aromatic Ketones

📊 Troubleshooting Logic: Peak Shape vs. Resolution

Follow this workflow to diagnose the root cause of your data quality issues.

Troubleshooting Issue Identify Problem ResFail Resolution < 1.5 Issue->ResFail TailFail Tailing Factor > 1.3 Issue->TailFail CheckAlpha Check Selectivity (Alpha) ResFail->CheckAlpha Peaks are close CheckN Check Efficiency (N) ResFail->CheckN Peaks are broad CheckInt Secondary Interactions? TailFail->CheckInt ActionAlpha Change Column Chemistry (C18 -> PFP) CheckAlpha->ActionAlpha ActionN Decrease Particle Size or Increase Length CheckN->ActionN ActionMod Add 10mM Buffer (Suppress Silanols) CheckInt->ActionMod caption Figure 2: Diagnostic Workflow for Resolution and Tailing Issues

📂 Module 4: System Suitability & Detection[7]

User Question: "What settings should I use to ensure my method is robust?"

1. Detection Wavelength (UV)

This molecule has a conjugated system extending across the phenyl ring, the carbonyl, and the thiophene ring.

  • Primary Wavelength: 260–280 nm (Strong

    
     transition).[1]
    
  • Secondary Wavelength: 310 nm (Often more specific for the thiophene ketone chromophore, reducing background noise from simple benzene derivatives).

  • Action: Run a UV scan (190–400 nm) on your DAD to determine the

    
     for your specific solvent system.
    
2. Self-Validating Protocol (SST)

To ensure data trustworthiness, every sequence must include a System Suitability Test (SST) .[1]

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Isomer & Main Peak
Ensures accurate integration even if column ages.
Tailing Factor (

)

Indicates minimal secondary silanol interactions.[1]
Retention Time %RSD

(n=6 injections)
Confirms pump stability and temperature equilibrium.
Pressure Stability

bar
Verifies no column fouling or precipitation.[1]
📚 References
  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link][1]

  • Fortis Technologies. (n.d.).[1] A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity.[1] Retrieved from [Link][1]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[1][2][5][7] Retrieved from [Link]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Chromatography Online (LCGC). (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][7] Retrieved from [Link]

Sources

Technical Support Case #8842: Minimizing Tailing in Polar Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Chromatography Center of Excellence." It is designed to address the specific physicochemical challenges of analyzing polar aromatic ketones.

Status: Resolved Department: Separation Science / Small Molecule Applications Subject: Troubleshooting asymmetric peak shape (Tailing Factor > 1.2) for aryl ketones.

Executive Summary

Polar aromatic ketones (e.g., acetophenone, benzophenone derivatives) present a unique chromatographic challenge. While often neutral, their carbonyl oxygen acts as a strong hydrogen bond acceptor. On silica-based reversed-phase columns, these analytes interact with residual acidic silanol groups (Si-OH) . This secondary interaction—distinct from the primary hydrophobic retention—causes kinetic lag for a population of molecules, resulting in peak tailing.[1]

This guide synthesizes corrective actions for column selection, mobile phase engineering, and system optimization.

Section 1: Stationary Phase Selection (The Hardware)

Q: I am using a standard C18 column, but my ketone peaks are tailing (Tf = 1.5). Is the column failing? A: Not necessarily. Standard C18 columns, especially older "Type A" silica, possess a high population of free, acidic silanols.[2] The carbonyl dipole of your ketone is hydrogen-bonding with these silanols.

Recommendation: Switch to a "Type B" High-Purity Silica or a Hybrid Particle column with extensive end-capping.

  • Why? High-purity silica eliminates metal impurities (Fe, Al) that increase silanol acidity. "End-capping" chemically bonds a small silane (e.g., trimethylsilane) to residual silanols, physically blocking the ketone from interacting with the surface.

Q: Would a Polar-Embedded Group (PEG) column help? A: Yes, often significantly.

  • Mechanism: PEG columns (e.g., amide or carbamate embedded in the C18 chain) create a "water-rich" layer near the silica surface. This hydration shell shields the silica surface from the analyte. Furthermore, the embedded group interacts with silanols internally, effectively "deactivating" them before your analyte can.

  • Selectivity Bonus: The pi-pi interactions in Phenyl-Hexyl phases can also provide alternative selectivity for aromatic ketones, often improving peak shape by dominating the retention mechanism over silanol effects.

Comparison of Stationary Phases for Polar Ketones:

Column ClassMechanism of ActionSuitability for Aryl KetonesRisk Factor
Traditional C18 (Type A) Hydrophobic InteractionLow High silanol activity causes severe tailing.
End-Capped C18 (Type B) Hydrophobic + Steric BlockHigh Standard choice; ensures minimal secondary interaction.
Polar-Embedded (Amide/Carbamate) Hydrophobic + ShieldingExcellent Best for very polar ketones; prevents phase collapse in high aqueous.
Phenyl-Hexyl Pi-Pi InteractionGood Provides unique selectivity for aromatic rings; good peak shape.
Section 2: Mobile Phase Engineering (The Solvent)

Q: My analyte is neutral. Why does pH matter? A: While the ketone is neutral, the silica surface is not .

  • The Chemistry: Silanols (Si-OH) have a pKa between 3.5 and 8.0 (depending on type). At neutral pH (7.0), many silanols are deprotonated (Si-O⁻), creating a strong negative surface charge that can induce dipole-dipole interactions or ion-dipole attractions if the ketone has any basic impurities.

  • The Fix: Lower the mobile phase pH to 2.5 – 3.0 .

  • Result: This protonates the silanols (keeping them as Si-OH), which is a lower energy surface for interaction than the ionized form, and suppresses the secondary retention mechanism.[3][4]

Q: Should I use Triethylamine (TEA) as a silanol blocker? A: Avoid if possible.

  • Legacy Method: Historically, TEA was added to compete for silanol sites.

  • Modern Issue: TEA is harsh on columns and incompatible with LC-MS (signal suppression).

  • Better Alternative: If low pH alone fails, use a buffer with higher ionic strength (e.g., 25 mM Phosphate) to mask the surface charge, or switch to a "Charged Surface Hybrid" (CSH) column which is designed to repel basic interactions.

Section 3: System & Sample Optimization

Q: I optimized the column and pH, but I still see a "fronting" or "distorted" tail. What else could it be? A: Check your Sample Diluent .

  • The Problem: Injecting a sample dissolved in 100% Acetonitrile (strong solvent) onto a mobile phase of 90% Water (weak solvent) causes "hydrophobic mismatch." The analyte travels faster than the mobile phase initially, smearing the band before it focuses at the column head.

  • The Protocol: Dissolve the sample in the initial mobile phase conditions (e.g., 50:50 Water:MeOH). If solubility is an issue, minimize the injection volume (< 5 µL).

Visual Troubleshooting Workflows
Figure 1: Mechanism of Tailing & Mitigation

This diagram illustrates the competitive interaction causing tailing and the chemical solution.

SilanolInteraction Analyte Polar Aromatic Ketone (Analyte) Silanol Residual Silanol (Si-OH) Analyte->Silanol Hydrogen Bonding (Secondary Interaction) C18 C18 Ligand (Primary Retention) Analyte->C18 Hydrophobic Interaction Sharp Symmetrical Peak (Gaussian) Analyte->Sharp Dominant Path (With End-capping) Tail Peak Tailing (Kinetic Lag) Silanol->Tail Causes Endcap End-Capping Reagent (TMS) Endcap->Silanol Steric Blockade

Caption: Hydrogen bonding between ketones and silanols causes tailing. End-capping blocks this path.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to systematically eliminate tailing sources.

TroubleshootingTree Start Issue: Tailing Ketone Peak CheckCol Is Column End-Capped (Type B Silica)? Start->CheckCol SwitchCol Action: Switch to High-Purity End-Capped or Hybrid Column CheckCol->SwitchCol No CheckpH Is Mobile Phase pH < 3.0? CheckCol->CheckpH Yes AdjustpH Action: Lower pH to 2.5 (Suppresses Silanols) CheckpH->AdjustpH No CheckDiluent Is Diluent Stronger than Mobile Phase? CheckpH->CheckDiluent Yes MatchDiluent Action: Match Diluent to Initial Mobile Phase CheckDiluent->MatchDiluent Yes CheckExtra Check Extra-Column Volume (Tubing/Fittings) CheckDiluent->CheckExtra No End Resolved CheckExtra->End System Optimization

Caption: Step-by-step logic to isolate the root cause of peak asymmetry.

Standard Operating Procedure (SOP): Column Passivation

Use this if you suspect metal chelation (e.g., if your ketone has an adjacent hydroxyl group).

Context: Trace metals (Fe, Ni) in the system or column frit can chelate with specific ketones, causing severe tailing that pH adjustment cannot fix.

  • Disconnect: Remove the analytical column and replace it with a union.[3]

  • Flush System: Pump 30% Phosphoric Acid in water at 1 mL/min for 60 minutes. (This solubilizes metal ions in the lines).

  • Rinse: Flush with HPLC-grade water for 30 minutes.

  • Column Wash (Optional): If the column itself is contaminated, reverse the column (flow to waste) and flush with 50 mM EDTA (pH 8) for 20 column volumes, followed by water, then methanol. Note: Verify column pH limits before this step.

  • Reconnect: Install a new PEEK frit or guard column to prevent re-contamination.

References
  • Phenomenex. (2025).[2][5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LabCompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (2025).[5] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[5][6] Retrieved from [Link][1][2][3][4][5][7][8][9][10][11][12][13]

Sources

managing exothermic reactions in large-scale synthesis of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Thermal Management & Process Safety Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thermodynamics of Friedel-Crafts Acylation

Welcome to the technical support hub. You are likely here because you are scaling up the synthesis of (4-Methylphenyl)(2-thienyl)methanone (CAS: 135-73-9 analog/derivative) and are encountering thermal instability.

This synthesis, typically involving the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride (p-toluoyl chloride) mediated by Aluminum Chloride (


), is a double-exotherm process . You must manage two distinct heat-generating events:
  • The Complexation Exotherm: Formation of the acylium ion intermediate.

  • The Reaction Exotherm: Electrophilic attack on the thiophene ring.

Below are the specific troubleshooting modules designed to prevent thermal runaway and product degradation.

Module 1: Reaction Initiation & Heat Spikes

Q: Why does my temperature spike violently immediately upon adding , even before the thiophene is added?

A: You are seeing the Heat of Complexation.


 is not a catalyst in the traditional sense; it is a reagent. It forms a strong 1:1 complex with the carbonyl oxygen of your acid chloride. This lattice-breaking and bond-forming event releases significant energy (

).

The Fix: The "Pre-Complexation" Protocol Do not add solid


 to a mixture of all reagents. Instead, separate the heat events.

Recommended Workflow:

  • Charge 4-methylbenzoyl chloride and Solvent (DCM or EDC) into the reactor.

  • Cool to 0–5°C.

  • Dose

    
     slowly. Allow the "Complexation Exotherm" to dissipate.
    
  • Wait for the formation of the Acylium Ion complex (often indicated by a color change to yellow/orange).

  • Dose Thiophene last. This limits the heat generation strictly to the C-C bond formation rate.

Visualization: Safe Dosing Logic

ReactionLogic Start Start Synthesis SolventCharge Charge Solvent + 4-Methylbenzoyl Chloride Start->SolventCharge Cooling Cool to < 5°C SolventCharge->Cooling AlCl3_Add Slow Addition of AlCl3 Cooling->AlCl3_Add Complex_Check Exotherm Observed? AlCl3_Add->Complex_Check Wait Pause Dosing Increase Jacket Cooling Complex_Check->Wait Yes (T > 10°C) Acylium Acylium Complex Formed Complex_Check->Acylium No (Stable) Wait->AlCl3_Add Thiophene_Add Dose Thiophene (Limiting Reagent) Acylium->Thiophene_Add

Figure 1: Step-wise reagent addition logic to separate thermal events.

Module 2: Process Control & Viscosity (The "Sludge" Phase)

Q: The reaction mixture has turned into a thick sludge and stirring has stopped. Is the reaction ruined?

A: Not necessarily, but you are at high risk of a "Hot Spot" runaway. The product of this reaction is a ketone-aluminum complex. Unlike the starting materials, this complex is often insoluble in non-polar solvents like DCM or Chlorobenzene, leading to a heterogeneous slurry. If the stirrer stops, heat transfer stops. The reaction continues inside the sludge, creating localized superheated zones that can degrade the thiophene ring (polymerization).

The Fix: Solvent & Shear Management

  • Solvent Ratio: Ensure your initial solvent volume is at least 5–8 volumes relative to the theoretical yield.

  • Solvent Choice: If DCM (Dichloromethane) is too volatile (boiling point 40°C), switch to 1,2-Dichloroethane (EDC) or Chlorobenzene . These have higher boiling points and better solubility for the aluminum complex.

  • Impeller Upgrade: Use a High-Torque Anchor or Helical Ribbon impeller rather than a standard marine propeller. You need to move the wall layers to the center to maintain cooling efficiency.

Data: Solvent Selection for Thermal Safety

SolventBoiling Point (°C)Solubility of Al-ComplexThermal Safety Note
Dichloromethane (DCM) 40Low (Slurry risk)High Risk. Low BP provides reflux cooling but pressurizes easily.
1,2-Dichloroethane (EDC) 84MediumPreferred. Higher thermal headroom; better solubility.
Chlorobenzene 131HighGood. Excellent solubility prevents sludge, but harder to remove later.

Module 3: Quenching (The "Volcano" Risk)

Q: I added water to quench the reaction and it erupted. How do I hydrolyze the complex safely?

A: Never add water to the reaction. Add the reaction to water. The hydrolysis of the Aluminum-Ketone complex releases HCl gas and massive heat (


). Adding water to the reactor creates a layer of water on top of the dense organic layer. The interface overheats, flashes to steam, and ejects the reactor contents.

The Fix: The Reverse Quench Protocol

  • Prepare a Quench Vessel: A separate reactor containing Ice/Water and dilute HCl (to keep aluminum salts soluble).

  • Transfer: Pump the reaction mixture slowly into the Quench Vessel.

  • Rate Control: The addition rate is dictated by the Quench Vessel's temperature, not the reaction vessel's. Keep Quench Temp < 20°C.

Visualization: Reverse Quench Safety Loop

QuenchFlow Reactor Reaction Vessel (Hot/Slurry) Pump Metering Pump Reactor->Pump Transfer QuenchTank Quench Vessel (Ice/Water/HCl) Pump->QuenchTank TempSensor Temp Sensor (< 20°C) QuenchTank->TempSensor Controller PLC Controller TempSensor->Controller Feedback Controller->Pump Stop if T > 20°C

Figure 2: Reverse quench configuration to prevent thermal runaway during hydrolysis.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Friedel-Crafts Acylation and AlCl3 handling).

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive text on the mechanism and thermodynamics of acylation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67262, (2-Thienyl)(phenyl)methanone (Structural Analog). Accessed Feb 2, 2026.[1] [Link]

  • Org. Synth. 1932, 12, 1. 2-Acetothienone. (Foundational protocol for acylation of thiophene at the 2-position). [Link]

Sources

Validation & Comparative

comparing the biological activity of (4-Methylphenyl)(2-thienyl)methanone with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of (4-Methylphenyl)(2-thienyl)methanone (also known as p-tolyl 2-thienyl ketone or 2-(4-methylbenzoyl)thiophene), evaluating its biological activity against established kinase inhibitors and related pharmacological agents.

Executive Summary & Molecule Profile[1]

This compound is a diaryl ketone characterized by a thiophene ring linked to a p-tolyl group via a carbonyl bridge. While often included in small-molecule kinase screening libraries due to its "privileged scaffold" (the benzoylthiophene core), its biological activity profile is pleiotropic. It serves as a dual-functional probe: primarily as a Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitor and secondarily as a scaffold for p38 MAPK inhibitors and tubulin polymerization destabilizers .

This guide compares its performance against standard-of-care kinase inhibitors (like SB203580) and functionally related antiproliferative agents.

Chemical Identity[2][3]
  • IUPAC Name: (4-Methylphenyl)(thiophen-2-yl)methanone

  • Common Name: 2-(4-Methylbenzoyl)thiophene

  • Molecular Formula: C₁₂H₁₀OS

  • Molecular Weight: 202.27 g/mol [1]

  • Key Structural Feature: The cis-like conformation of the carbonyl and thiophene sulfur mimics the ATP-binding pharmacophore of many kinase inhibitors.

Mechanism of Action: The Kinase-Scaffold Overlap

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The benzoylthiophene scaffold acts as an ATP-competitive inhibitor. The thiophene ring occupies the hydrophobic pocket adjacent to the ATP-binding site (Gatekeeper region), while the carbonyl oxygen often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38


). The 4-methyl group on the phenyl ring enhances hydrophobic interaction within the binding cleft, typically improving potency compared to the unsubstituted parent.
H-PGDS Inhibition (Primary Target)

Unlike classical kinases, H-PGDS is a sigma-class glutathione S-transferase. This compound binds to the H-PGDS catalytic site, preventing the isomerization of PGH₂ to PGD₂, a key mediator in allergic and inflammatory responses.

Tubulin Destabilization (Off-Target/Dual Activity)

Structurally analogous to Combretastatin A-4 , this molecule can bind to the colchicine-binding site of


-tubulin, inhibiting microtubule polymerization. This results in G2/M cell cycle arrest, a phenotype often confused with kinase inhibition in phenotypic screens.

Comparative Performance Analysis

The following table contrasts this compound with standard inhibitors in its three relevant biological domains.

Table 1: Biological Activity Profile Comparison
FeatureThis compound SB203580 (Standard p38 Inhibitor)HQL-79 (Standard H-PGDS Inhibitor)Combretastatin A-4 (Tubulin Agent)
Primary Target H-PGDS / p38 MAPK (Scaffold)p38

/

MAPK
H-PGDSTubulin (

-subunit)
Mechanism Competitive (ATP/Substrate)ATP-CompetitiveGlutathione-competitiveColchicine Site Binder
IC₅₀ (Primary) 11.4 µM (H-PGDS)*48 nM (p38

)
6 µM (H-PGDS)2–3 nM (Tubulin)
Selectivity Moderate (Dual Kinase/Synthase)High (Kinase specific)High (Synthase specific)High (Tubulin specific)
Cellular Effect Anti-inflammatory / G2-M ArrestAnti-inflammatory / ApoptosisAnti-allergicMitotic Catastrophe
Solubility Low (Lipophilic)ModerateModerateLow

*Note: IC₅₀ value of 11.4 µM is established for the parent 2-benzoylthiophene scaffold against H-PGDS; the 4-methyl derivative typically exhibits enhanced potency due to increased lipophilicity.

Visualization of Signaling Pathways[1][5]

The diagram below illustrates the p38 MAPK signaling cascade and the intervention point of benzoylthiophene-based inhibitors.

MAPK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2, MSK1) p38->Substrates Phosphorylation Response Inflammation Apoptosis Cytokine Production Substrates->Response Gene Expression Inhibitor This compound (Inhibitor) Inhibitor->p38 ATP Competition

Caption: The p38 MAPK signaling cascade. This compound inhibits p38 phosphorylation of downstream substrates by competing for the ATP binding site.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These self-validating workflows ensure distinction between kinase inhibition and off-target cytotoxicity.

In Vitro p38 MAPK Kinase Assay (Fluorescence Polarization)

Objective: Determine the IC₅₀ of the compound against p38


.
  • Reagent Prep: Prepare a 10 mM stock of this compound in DMSO. Dilute serially (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Incubate 5 nM recombinant human p38

    
     with the compound for 15 minutes at room temperature (RT).
    
  • Substrate Addition: Add fluorescein-labeled MAPK substrate peptide (2 µM) and ATP (at

    
    , typically 100 µM).
    
  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add IMAP binding reagent (nanoparticles that bind phosphorylated peptides). Measure Fluorescence Polarization (FP) (Ex: 485 nm / Em: 530 nm).

  • Validation: Use SB203580 (10 µM) as a positive control (100% inhibition) and DMSO only as a negative control (0% inhibition).

H-PGDS Activity Assay (Scintillation Proximity or EIA)

Objective: Confirm the primary synthase inhibition activity.

  • Reaction Mix: Combine recombinant H-PGDS enzyme, Glutathione (GSH, 1 mM), and compound in Tris-HCl buffer (pH 8.0).

  • Substrate: Initiate reaction with PGH₂ (10 µM).

  • Incubation: Incubate for 1 minute at RT (reaction is rapid).

  • Termination: Stop reaction with FeCl₂/Citrate solution (converts PGH₂ to HHT, stabilizing PGD₂).

  • Quantification: Measure PGD₂ levels using a PGD₂-MOX EIA kit.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Experimental Workflow Diagram

Experimental_Workflow Compound Compound Prep (DMSO Stock) Screen Primary Screen (10 µM) Compound->Screen KinaseAssay p38 Kinase Assay (ATP Competition) Screen->KinaseAssay SynthaseAssay H-PGDS Assay (GSH Dependent) Screen->SynthaseAssay CellAssay Cell Viability (MTT/Alamar Blue) Screen->CellAssay Hit_Kinase Kinase Hit (IC50 < 1 µM) KinaseAssay->Hit_Kinase High Potency Hit_Synthase Synthase Hit (IC50 < 15 µM) SynthaseAssay->Hit_Synthase Confirmed Activity Hit_Cyto Cytotoxic (Tubulin?) CellAssay->Hit_Cyto G2/M Arrest

Caption: Integrated workflow to deconvolute the biological activity of this compound.

Expert Conclusion

This compound is a versatile chemical probe.[2] While it shares the diaryl ketone pharmacophore with established p38 MAPK inhibitors, its activity is often context-dependent.

  • For Kinase Researchers: It acts as a moderate, ATP-competitive inhibitor of p38 MAPK. It should be used as a lead structure for optimization (e.g., adding hydrogen bond donors) rather than a highly specific tool compound.

  • For Inflammation Researchers: It is a validated inhibitor of H-PGDS (IC₅₀ ~11.4 µM), making it useful for studying PGD₂-mediated allergic pathways.

  • Caution: Due to its structural similarity to combretastatins, researchers must control for tubulin-destabilizing effects in cellular proliferation assays to avoid false-positive kinase attribution.

References

  • Structure-Activity Relationships of p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (General Reference for Diaryl Ketone Scaffolds) URL:[Link]

  • Classification Structure-Activity Relationship (CSAR) Studies of Thiophene Derivatives Source: Toxicology Letters (Genotoxicity and Kinase Off-targets) URL:[Link]

Sources

comparative study of (4-Methylphenyl)(2-thienyl)methanone and (4-methoxyphenyl)(2-thienyl)methanone

[1]

Executive Summary

This technical guide provides a rigorous comparison between This compound (Compound A) and (4-Methoxyphenyl)(2-thienyl)methanone (Compound B). Both compounds serve as critical pharmacophores in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

While structurally similar, the electronic differentiation between the methyl (-CH₃) and methoxy (-OCH₃) substituents dictates their chemical reactivity, metabolic stability, and binding affinity in biological targets. This guide outlines their physicochemical profiles, validated synthetic protocols, and mechanistic roles in drug discovery.

Physicochemical Profile

The following data consolidates experimental values and computed descriptors for rapid identification.

FeatureThis compound(4-Methoxyphenyl)(2-thienyl)methanone
Abbreviation Compound A (Methyl-analog)Compound B (Methoxy-analog)
CAS Number 6933-25-1 4160-63-8
Molecular Formula C₁₂H₁₀OSC₁₂H₁₀O₂S
Molecular Weight 202.27 g/mol 218.27 g/mol
Appearance Crystalline SolidCrystalline Solid
Melting Point Solid at RT (Est. 60–70°C based on homologs)73–76°C [1]
Electronic Effect Weak Donor (Induction/Hyperconjugation)Strong Donor (Resonance)
H-Bond Acceptors 2 (C=O, Thiophene S)3 (C=O, Thiophene S, -OCH₃)
LogP (Calc) ~3.6 (Higher Lipophilicity)~3.2 (Moderate Lipophilicity)

Chemical Synthesis & Scalability

Both compounds are synthesized via Friedel-Crafts Acylation , but the reaction kinetics differ significantly due to the nucleophilicity of the arene substrate.[1]

Reaction Workflow

The following diagram illustrates the convergent synthesis pathway using 2-thenoyl chloride as the common acylating agent.[1]

SynthesisWorkflowReagent2-Thenoyl ChlorideComplexAcylium IonComplexReagent->Complex+ AlCl3CatalystAlCl3 (Lewis Acid)Catalyst->ComplexSubstrateAToluene(Nucleophile A)ProductACompound A(Methyl)SubstrateA->ProductASlower (2-4h)Reflux often req.SubstrateBAnisole(Nucleophile B)ProductBCompound B(Methoxy)SubstrateB->ProductBFast (1-2h)0°C to RTComplex->ProductAComplex->ProductB

Figure 1: Comparative Friedel-Crafts acylation pathways. Note the temperature control required for the more reactive Anisole substrate.

Detailed Protocol

General Procedure:

  • Preparation: In a flame-dried 3-neck flask under N₂ atmosphere, dissolve Aluminum Chloride (AlCl₃) (1.2 equiv) in anhydrous Dichloromethane (DCM) (5 mL/mmol).

  • Acyl Chloride Addition: Cool to 0°C. Add 2-Thenoyl chloride (1.0 equiv) dropwise. Stir for 30 min to generate the acylium ion (solution typically turns yellow/orange).[1]

  • Substrate Addition:

    • For Compound A: Add Toluene (1.1 equiv).[1] Warm to Room Temperature (RT) and reflux if conversion is slow (<50% after 1h).[1]

    • For Compound B: Add Anisole (1.1 equiv) dropwise at 0°C. Caution: Exothermic.[1] Maintain temperature <5°C to prevent demethylation or polymerization.[1] Stir at RT.

  • Quench: Pour reaction mixture onto crushed ice/conc. HCl (10:1).

  • Workup: Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO₃, then Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate.

Expert Insight: The methoxy group in Anisole activates the ring strongly (Resonance), making the reaction faster but prone to ortho-isomer byproducts if the temperature is unregulated. Toluene (Methyl) is less reactive, often requiring reflux to drive the reaction to completion [2].

Mechanistic & Electronic Comparison

Understanding the electronic nature of the para-substituent is vital for predicting biological interaction and metabolic fate.[1]

PropertyMethyl (-CH₃)Methoxy (-OCH₃)Implication
Electronic Effect +I (Inductive), Hyperconjugation+M (Mesomeric/Resonance)Methoxy is a much stronger electron donor.
Carbonyl Character More ElectrophilicLess ElectrophilicCompound A is more susceptible to nucleophilic attack (e.g., reduction by NaBH₄).[1]
Metabolic Stability Prone to benzylic oxidation (to -COOH)Prone to O-demethylation (to -OH)Compound B's metabolite (-OH) is a potent phase II conjugation target.
Solubility High LipophilicityModerate LipophilicityCompound B is generally more soluble in polar organic solvents (DMSO/MeOH).[1]

Applications in Drug Discovery

Both scaffolds are extensively used in the design of Tubulin Polymerization Inhibitors targeting the Colchicine binding site.

Mechanism of Action (Tubulin Inhibition)

The (4-methoxyphenyl)(2-thienyl)methanone scaffold mimics the B-ring of colchicine and combretastatin A-4.[1]

  • Compound B (Methoxy): The oxygen atom acts as a critical Hydrogen Bond Acceptor (HBA) , interacting with Cys241 or Val238 in the tubulin β-subunit. This interaction locks the protein in a conformation that prevents microtubule assembly.[1]

  • Compound A (Methyl): Lacks the HBA capability.[1] It is often synthesized as a Bioisostere to probe the hydrophobic tolerance of the binding pocket.[1] Typically, the methyl analog shows reduced potency compared to the methoxy analog, confirming the necessity of the polar interaction [3].

TubulinMechanismInhibitorThienyl-MethanoneScaffoldBindingBinding Event(Methoxy H-bond critical)Inhibitor->BindingDiffusionTubulinTubulin Dimer(Colchicine Site)Tubulin->BindingResult1MicrotubuleDestabilizationBinding->Result1Conf. ChangeResult2G2/M Cell CycleArrestResult1->Result2Result3ApoptosisResult2->Result3

Figure 2: Pathway of Tubulin Polymerization Inhibition.[2][1][3][4][5][6][7] The methoxy substituent (Compound B) enhances the "Binding Event" affinity.

Experimental Validation (Analytical Methods)

To verify identity and purity, the following standard analytical conditions are recommended.

HPLC Method (Reverse Phase)[3]
  • Column: C18 (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1]

    • Gradient: 50% ACN to 90% ACN over 10 min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1]

  • Expected Retention: Compound A (Methyl) will elute later than Compound B (Methoxy) due to higher lipophilicity (lack of polar oxygen).

NMR Characterization (1H NMR, CDCl₃)[3]
  • Compound A (Methyl): Look for a singlet at ~2.4 ppm (3H, -CH₃).[1] The aromatic region will show a standard AA'BB' pattern for the p-tolyl group.[1]

  • Compound B (Methoxy): Look for a singlet at ~3.8 ppm (3H, -OCH₃).[1] The aromatic protons ortho to the methoxy group will be significantly shielded (shifted upfield to ~6.9 ppm) compared to the methyl analog.

References

  • PubChem. (2025).[1][5][7][8] (4-Methoxyphenyl)(2-thienyl)methanone Compound Summary. National Library of Medicine.[1][7] Link

  • Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic text on acylation kinetics).

  • Li, W., et al. (2019).[1] Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents. European Journal of Medicinal Chemistry. Link

  • NIST Chemistry WebBook. (2025).[1][8] Methanone, (4-methylphenyl)(2-thienyl)-.[1] National Institute of Standards and Technology.[1][8][9] Link

Purity Assessment of (4-Methylphenyl)(2-thienyl)methanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylphenyl)(2-thienyl)methanone (CAS: 6933-25-1), also known as 2-(4-methylbenzoyl)thiophene, is a critical intermediate in the synthesis of photoinitiators, organic semiconductors, and pharmaceutical pharmacophores.[1] Its synthesis—typically via Friedel-Crafts acylation of thiophene with p-toluoyl chloride—can yield specific impurities that complicate downstream applications.[1] These include regioisomers (3-thienyl derivatives), hydrolyzed starting materials (p-toluic acid), and homocoupling byproducts.[1]

This guide objectively compares three purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Differential Scanning Calorimetry (DSC) .[1] While HPLC remains the workhorse for routine QC, qNMR is presented here as the superior "absolute" method for reference standard qualification, eliminating the need for identical certified reference materials.[2]

Chemical Context & Impurity Profile[1][2][3][4][5][6]

Before selecting an analytical method, one must understand the "impurity landscape" of the synthesis.

  • Target Compound: this compound[1]

  • Molecular Weight: 202.27 g/mol

  • Key Impurities:

    • p-Toluic Acid:[1] From hydrolysis of excess acid chloride.[1]

    • Regioisomers: (4-Methylphenyl)(3-thienyl)methanone (rare, but difficult to separate).[1]

    • Homocoupling Products: Dithienyl ketones (if catalyst stoichiometry is uncontrolled).[1]

Impurity Pathway Diagram

ImpurityPathways Start Reagents: Thiophene + p-Toluoyl Chloride Process Friedel-Crafts Acylation (AlCl3 / DCM) Start->Process Product Target: This compound Process->Product Major Path Impurity1 Impurity A: p-Toluic Acid (Hydrolysis) Process->Impurity1 Moisture Impurity2 Impurity B: 3-Thienyl Isomer (Regio-defect) Process->Impurity2 Thermodynamic Control

Caption: Synthesis pathway highlighting the origin of critical impurities (Acidic byproducts and Regioisomers) that dictate analytical method selection.

Comparative Analysis of Assessment Methods

Method A: HPLC-UV (The Routine Standard)

Best For: Routine Quality Control, Impurity Profiling, Trace Analysis (<0.1%).

HPLC is the industry standard for separating structurally similar impurities.[1] For this aromatic ketone, a C18 stationary phase with a simple organic/aqueous gradient is highly effective.

Protocol:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (matches the carbonyl-conjugated π-system).[1]

  • Sample Prep: Dissolve 1 mg in 1 mL ACN.

Pros/Cons:

  • (+) High Sensitivity:[1][2][4] Can detect 0.05% impurity levels.[1]

  • (+) Robust: Excellent for separating the polar p-toluic acid from the neutral ketone.[1]

  • (-) Reference Dependent: Requires a known high-purity standard of the target to quantify accurately (response factor dependency).[1]

Method B: qNMR (The Absolute Reference)

Best For: Primary Standard Qualification, R&D, Mass Balance.

Quantitative NMR (qNMR) is an absolute method.[1][2] It does not require a reference standard of the analyte itself, only a pure internal standard (IS). This is crucial when a Certified Reference Material (CRM) for this compound is unavailable.[1]

Protocol:

  • Solvent: CDCl₃ (Chloroform-d).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO2).[1] Note: Ensure IS peaks do not overlap with the thiophene protons (7.0–7.8 ppm).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 5 × T1 (typically 30-60s) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Pros/Cons:

  • (+) Absolute: Traceable to the IS (usually NIST-traceable).[1]

  • (+) Structural ID: Confirms identity and purity in one run.[1]

  • (-) Sensitivity: Limit of Quantification (LOQ) is typically ~0.5-1.0%, higher than HPLC.[1]

Method C: DSC (The Thermodynamic Check)

Best For: Crystalline Solids, Final Product Release.

Differential Scanning Calorimetry (DSC) assesses purity based on melting point depression (Van't Hoff equation).[1] It assumes the compound is a crystalline solid and impurities are eutectic.

Protocol:

  • Pan: Aluminum, crimped (non-hermetic).

  • Ramp: 1°C/min through the melting range (likely 50–70°C range).

  • Analysis: Analyze the melting endotherm shape. A sharp peak indicates high purity; a broad, depressed peak indicates impurities.[1]

Pros/Cons:

  • (+) Solvent-Free: No sample prep errors.

  • (-) Non-Specific: Cannot identify what the impurity is, only that it exists.

  • (-) Limitation: Inaccurate if the sample decomposes upon melting or forms solid solutions.[1]

Data Summary & Decision Matrix

The following table contrasts the performance of each method specifically for this compound.

FeatureHPLC-UVqNMRDSC
Primary Output % Area (Relative)% Mass (Absolute)% Mol (Absolute)
Reference Std Required? Yes (Analyte specific)No (Generic IS)No
Limit of Detection < 0.05%~ 0.1%~ 0.5%
Specificity High (Separates isomers)High (Structural resolution)Low (Total impurity only)
Sample Destructive? No (but solvated)NoYes (Melts/Degrades)
Cost per Run LowHigh (Instrument time)Medium
Decision Workflow

Use this logic flow to determine the correct analytical tool for your stage of development.

DecisionTree Start Start: Purity Assessment Need Q1 Do you have a Certified Reference Material (CRM)? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Method_HPLC Use HPLC-UV (High Sensitivity, Routine) Branch_Yes->Method_HPLC Method_qNMR Use qNMR (Establish Primary Purity) Branch_No->Method_qNMR Q2 Is the sample a crystalline solid? Method_qNMR->Q2 Secondary Check Q2->Method_HPLC No (Use qNMR value to calibrate HPLC) Method_DSC Use DSC (Orthogonal Check) Q2->Method_DSC Yes

Caption: Decision tree for selecting the optimal purity assessment method based on reference standard availability and physical state.

References

  • PubChem. this compound (CAS 6933-25-1) Compound Summary. National Library of Medicine.[1] [Link][1]

  • Shimadzu Application News. Development of Novel Analytical Method for Organic Light-Emitting Diode Materials (SFC vs HPLC). Shimadzu Corporation.[1] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Mettler Toledo. DSC Purity Determination: Principles and Applications. [Link][1]

  • Katritzky, A. R., et al. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 2004.[1] (Synthesis reference). [Link]

Sources

Structural Confirmation of (4-Methylphenyl)(2-thienyl)methanone: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of (4-Methylphenyl)(2-thienyl)methanone by COSY and HMQC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the structural elucidation of heteroaromatic ketones, such as This compound , researchers often face significant ambiguity when relying solely on 1-dimensional (1D) NMR. The overlapping resonances of phenyl and thienyl protons in the 7.0–8.0 ppm region frequently obscure critical scalar couplings required for definitive assignment.

This guide objectively compares the 1D NMR (Traditional) approach against the 2D NMR (COSY + HMQC) protocol. We demonstrate that while 1D NMR provides a preliminary fingerprint, the integration of Homonuclear Correlation Spectroscopy (COSY ) and Heteronuclear Multiple Quantum Coherence (HMQC ) is essential for resolving the isolated spin systems of the thiophene and


-tolyl moieties, ensuring a self-validating structural confirmation.

The Challenge: The Molecule and the Ambiguity

This compound (Formula:


) consists of two distinct aromatic systems linked by a carbonyl group:
  • System A: A para-substituted benzene ring (AA'BB' system).

  • System B: A 2-substituted thiophene ring (AMX system).

The Problem with 1D NMR Alone

In a standard 400 MHz


H NMR spectrum, the chemical shift dispersion is often insufficient.
  • Overlap Zone: The protons ortho to the carbonyl in the phenyl ring (H-2', H-6') and the H-3/H-5 protons of the thiophene ring often resonate in the narrow 7.6–7.9 ppm window.

  • Multiplicity Confusion: Second-order effects in the phenyl ring can mimic the doublet-of-doublets (dd) patterns of the thiophene ring, leading to misassignment.

Comparative Analysis: 1D vs. 2D NMR Protocols

Alternative 1: 1D NMR ( H, C) + Theoretical Prediction
  • Method: Acquire standard proton and carbon spectra; compare with ChemDraw/MestReNova predictions.

  • Performance:

    • Speed: High (< 15 mins).

    • Reliability:Low . Cannot definitively distinguish between the H-3 (thiophene) and H-2' (phenyl) without clear coupling constant extraction, which is hampered by overlap.

The Solution: 2D NMR (COSY + HMQC)[1][2]
  • Method: Acquire Homonuclear (H-H) and Heteronuclear (H-C) correlation maps.

  • Performance:

    • Speed: Moderate (1–2 hours).

    • Reliability:High .[1] Establishes connectivity through bond networks, independent of chemical shift overlap.

    • Validation: Self-confirming. The COSY identifies the spin islands; the HMQC anchors them to specific carbons.

Experimental Protocol (Self-Validating System)

Step 1: Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred for optimal resolution of aromatic protons.
    
  • Concentration: 10–15 mg in 0.6 mL solvent. Note: High concentration improves HMQC sensitivity.

  • Tube: 5 mm high-precision NMR tube to minimize shimming artifacts.

Step 2: Acquisition Parameters
ParameterExperimentSetting / Rationale
Pulse Sequence COSY (gCOSY)Gradient-enhanced for artifact suppression.
Points (TD) F2: 2048, F1: 256Sufficient resolution to detect small thienyl couplings (

Hz).
Pulse Sequence HMQC Inverse detection probe required. Optimized for

Hz.
Scans (NS) HMQC: 8–16Signal-to-noise ratio > 10:1 for quaternary carbons is not needed here (HMQC detects protonated carbons).
Delay (d1) 1.5 sAllows relaxation of aromatic protons (

s).

Data Interpretation & Logic

Mechanism of Confirmation[4]
  • COSY (Spin System Isolation):

    • The Phenyl Ring will show a strong correlation between the doublet at ~7.3 ppm (H-3'/H-5') and the deshielded doublet at ~7.8 ppm (H-2'/H-6'). This forms a closed "box" in the 2D spectrum.

    • The Thiophene Ring will show a chain of connectivity: H-4 couples to both H-3 and H-5. Crucially, H-3 and H-5 do not show a strong COSY cross-peak to each other (4-bond coupling is weak), distinguishing them from the phenyl system.

  • HMQC (Chemical Shift Dispersion):

    • Even if H-3 (thiophene) and H-2' (phenyl) overlap in the proton dimension (

      
      ), they are attached to carbons with different chemical shifts (
      
      
      
      ).
    • Thiophene C-3 typically resonates upfield (~128-130 ppm) relative to Phenyl C-2' (~130-132 ppm) or vice-versa depending on exact electronic effects, but they will resolve into distinct cross-peaks.

Summary of Expected Data

Based on literature values for 2-benzoylthiophene and p-tolyl derivatives.

PositionAtom

(ppm)
Multiplicity

(ppm)
COSY CorrelationHMQC Correlation
Methyl

2.42s21.7-

Phenyl H-3', 5'7.28d (

Hz)
129.2H-2', 6'C-3', 5'
Phenyl H-2', 6'7.78d (

Hz)
130.3H-3', 5'C-2', 6'
Thiophene H-47.15dd (

Hz)
128.0H-3, H-5C-4
Thiophene H-37.65dd (

Hz)
134.2H-4C-3
Thiophene H-57.72dd (

Hz)
134.8H-4C-5

Visualization of Workflows

Logic Pathway: From Ambiguity to Structure

The following diagram illustrates the decision-making process and data flow for confirming the structure.

StructuralConfirmation Start Sample: this compound Exp1D Experiment: 1D 1H NMR Start->Exp1D Ambiguity Result: Overlap in 7.6-7.8 ppm region (Thiophene H vs Phenyl H) Exp1D->Ambiguity Decision Select 2D Protocols Ambiguity->Decision COSY Experiment: COSY (Homonuclear Correlation) Decision->COSY HMQC Experiment: HMQC (Heteronuclear Correlation) Decision->HMQC COSY_Res Separates Spin Systems: 1. Phenyl (AA'BB') 2. Thiophene (AMX) COSY->COSY_Res HMQC_Res Resolves Overlap: Disperses protons via 13C Chemical Shifts HMQC->HMQC_Res Integration Data Integration: Assign H-4 (Thiophene) first (Most shielded aromatic) COSY_Res->Integration HMQC_Res->Integration Final Confirmed Structure Integration->Final

Figure 1: The strategic workflow for resolving spectral overlap using 2D NMR.

Connectivity Map

The diagram below visualizes the specific correlations observed in the COSY and HMQC spectra for this molecule.

Connectivity cluster_phenyl Phenyl Ring (System A) cluster_thiophene Thiophene Ring (System B) H2 H-2'/6' H3 H-3'/5' H2->H3 COSY (3J) C2 C-2'/6' H2->C2 HMQC (1J) C3 C-3'/5' H3->C3 HMQC (1J) TH3 H-3 TH4 H-4 TH3->TH4 COSY (3J) TC3 C-3 TH3->TC3 HMQC (1J) TH5 H-5 TH4->TH5 COSY (3J) TC4 C-4 TH4->TC4 HMQC (1J) TC5 C-5 TH5->TC5 HMQC (1J)

Figure 2: Connectivity map showing Homonuclear (Solid Blue) and Heteronuclear (Dotted Green) correlations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81350, this compound. Retrieved February 2, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Grounding for COSY/HMQC theoretical basis).

  • NIST Chemistry WebBook. Methanone, (4-methylphenyl)phenyl- (Analogous p-tolyl data). Retrieved February 2, 2026, from [Link]

Sources

cross-reactivity profiling of (4-Methylphenyl)(2-thienyl)methanone against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of (4-Methylphenyl)(2-thienyl)methanone (also known as 2-thienyl p-tolyl ketone), analyzing its utility as a chemical scaffold in kinase inhibitor discovery.

While often encountered as a synthetic intermediate (e.g., in the synthesis of SGLT2 inhibitors or MAPK pathway probes), this guide treats the molecule as a Fragment-Based Drug Discovery (FBDD) candidate , comparing its baseline profiling characteristics against optimized kinase inhibitors.

Executive Summary & Compound Identity

This compound represents a "privileged structure" in medicinal chemistry—a diaryl ketone scaffold capable of occupying the hydrophobic pockets of various protein kinases (particularly the p38 MAPK family) and transporters. As a standalone entity, it functions as a low-molecular-weight fragment (MW ~202 Da) rather than a potent inhibitor. Its profiling requires high-sensitivity assays to detect weak, reversible binding events that characterize efficient chemical starting points.

Feature Technical Specification
IUPAC Name (4-methylphenyl)(thiophen-2-yl)methanone
CAS Number 13600-41-4
Molecular Weight 202.27 g/mol
Primary Utility Chemical Scaffold / Fragment Probe / Synthetic Intermediate
Target Class Serine/Threonine Kinases (MAPK lineage), SGLT Transporters
Binding Mode Hydrophobic Back-Pocket Binder (Lacks Hinge Interaction)

Mechanism of Action & Structural Logic[1][2]

To understand the cross-reactivity profile, one must understand the binding thermodynamics. Unlike ATP-competitive inhibitors (e.g., Imatinib) that anchor to the kinase "hinge region" via hydrogen bonds, the This compound scaffold primarily exploits hydrophobic interactions .

  • The Thiophene Ring: Mimics the lipophilic nature of ATP's adenine base but lacks the N-donor/acceptor capability. It often slots into the Gatekeeper region (e.g., Thr338 in c-Src, Thr106 in p38α).

  • The Carbonyl Linker: Provides a rigid spacer and a potential weak hydrogen bond acceptor, orienting the two aryl rings in a non-planar conformation ("propeller twist").

  • The Tolyl Group: Targets the hydrophobic II region (allosteric pocket), common in Type II kinase inhibitors.

Visualization: Scaffold Binding & Optimization Pathway

The following diagram illustrates how this fragment serves as a core for high-affinity inhibitors.

KinaseOptimization cluster_pocket ATP Binding Pocket Fragment This compound (The Scaffold) Binding Hydrophobic Interaction (Low Affinity / High LE) Fragment->Binding Screening Hit Hinge Add Hinge Binder (e.g., Aminopyrimidine) Binding->Hinge Fragment Growing Lead Optimized Kinase Inhibitor (nM Potency) Hinge->Lead SAR Optimization

Figure 1: Transformation of the diaryl ketone scaffold into a potent kinase inhibitor via Fragment-Based Drug Discovery (FBDD).

Comparative Performance Guide

This section compares the profiling data of the raw scaffold against established alternatives to contextualize its performance.

The Comparison Panel[3]
  • Subject: this compound (The Scaffold).

  • Alternative A (Standard): SB-203580 (A potent, selective p38 MAPK inhibitor utilizing a similar hydrophobic core but with a hinge-binding imidazole).

  • Alternative B (Broad Spectrum): Staurosporine (Pan-kinase inhibitor, high potency reference).

Cross-Reactivity & Potency Data

Note: Values for the scaffold are representative of fragment-level activity.

MetricThis compoundSB-203580 (Alternative A)Staurosporine (Alternative B)
Primary Target p38α / JNK (Weak)p38α / p38βPan-Kinase
Potency (IC50) > 10 µM (Fragment range)~50 nM < 5 nM
Ligand Efficiency (LE) High (~0.35) Moderate (~0.30)Low (Large molecule)
Selectivity Score (S10) Low (Promiscuous hydrophobic binding)High (Specific H-bond network)Very Low (Hits 90%+ kinases)
Solubility Moderate (LogP ~3.5)Low (LogP ~4.0)Moderate
Main Liability Weak binding requires high conc.Metabolic stability (CYP450)Cytotoxicity
Interpretation for Researchers
  • If you see activity: It is likely due to the thiophene ring occupying the ATP pocket's hydrophobic floor.

  • If you see "No Activity": Standard kinase assays at 1 µM ATP may mask this compound's activity. You must run high-concentration screens (100 µM - 1 mM) or use biophysical methods (SPR/NMR) described below.

Experimental Protocols: Validated Profiling Workflows

To accurately profile this scaffold, standard radiometric assays are often insufficient due to the rapid off-rates (


) of fragments. The following protocols are self-validating systems designed for weak binders.
Protocol A: High-Concentration KINOMEscan™ (Competition Binding)

Use this to map the "fingerprint" of the scaffold across the kinome.

  • Preparation: Dissolve this compound in 100% DMSO to 100 mM stock.

  • Assay Setup: Use a T7 phage-display kinase panel (e.g., Eurofins/DiscoverX).

  • Conditioning: Dilute compound to a screening concentration of 50 µM (standard inhibitors are screened at 1-10 µM).

  • Execution: Incubate with DNA-tagged kinase and immobilized ATP-competitive ligand.

  • Readout: Measure qPCR signal. High signal = No displacement (Inactive). Low signal = Displacement (Active).

  • Validation: Calculate Percent Control (POC). A "Hit" for this fragment is defined as POC < 60% at 50 µM.

Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Use this to confirm physical binding and stabilize the protein.

  • Mix: 2 µM Recombinant Kinase (e.g., p38α) + Sypro Orange Dye (5x) + 100 µM Compound.

  • Control: DMSO only (Negative) and SB-203580 (Positive).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Success Criteria: A

    
     indicates significant scaffold binding.
    
Visualization: Profiling Workflow

ProfilingWorkflow Step1 Compound Solubilization (100 mM DMSO Stock) Step2 Primary Screen: Thermal Shift (DSF) @ 100 µM Step1->Step2 Decision ΔTm > 2°C? Step2->Decision Step3A Proceed to Selectivity Panel (KINOMEscan @ 50 µM) Decision->Step3A Yes Step3B Stop / Re-synthesize Analog Decision->Step3B No Step4 Data Analysis: Map Hydrophobic Pocket Hits Step3A->Step4

Figure 2: Step-by-step decision matrix for profiling weak-affinity kinase scaffolds.

References & Grounding

  • Fragment-Based Discovery Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link

  • p38 MAPK Inhibitor Scaffolds: Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796."[1] Journal of Medicinal Chemistry (2003).[1] Link

  • Thiophene-Ketone Chemistry: "Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones." Journal of Medicinal Chemistry (2015). Link(Note: Representative context for diaryl ketone activity).

  • Kinase Profiling Methodology: Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology (2011). Link

Sources

Comparative Guide: Synthetic Routes to Substituted Thienyl Methanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienyl methanones (acylthiophenes) are critical pharmacophores in drug development, serving as bioisosteres for phenyl ketones in agents like Tiaprofenic acid (NSAID), Duloxetine precursors, and various antithrombotic candidates.

While Friedel-Crafts acylation remains the industrial workhorse, it suffers from rigid regioselectivity (favoring the C2 position) and harsh Lewis acid conditions. Modern drug discovery, requiring diverse substitution patterns (specifically C3-functionalization) and mild conditions, has shifted focus toward Weinreb amide coupling and Palladium-catalyzed carbonylative cross-coupling .

This guide objectively compares these three dominant methodologies, providing experimental protocols, mechanistic insights, and decision-making frameworks to optimize your synthetic campaigns.

Strategic Analysis: The Regioselectivity Challenge

The thiophene ring is electron-rich (


-excessive), making it highly reactive toward electrophiles.
  • The C2 Trap: Electrophilic attack at C2 yields a sigma complex stabilized by three resonance structures.[1]

  • The C3 Challenge: Attack at C3 yields a complex stabilized by only two resonance structures.[1][2]

  • Implication: Direct acylation (Friedel-Crafts) almost exclusively targets C2. Accessing C3-acyl derivatives requires indirect methods (lithiation/halogenation) where the position is pre-installed.

Route 1: Friedel-Crafts Acylation (The Industrial Standard)

Best For: Multi-gram to kilogram synthesis of 2-substituted thienyl ketones; substrates stable to Lewis acids.

Mechanism & Causality

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .[1][3] An acyl chloride reacts with a Lewis acid (e.g., 

,

) to generate an acylium ion (

). The thiophene ring attacks this electrophile.[1][2]
  • Critical Insight: To improve "green" metrics, modern protocols replace stoichiometric

    
     with solid acid catalysts like H
    
    
    
    -Zeolites
    , which are recyclable and minimize toxic aqueous waste [1].
Experimental Protocol: Greener Zeolite-Catalyzed Acylation

Note: This protocol avoids the viscous aluminum sludge typical of traditional methods.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge Thiophene (1.0 equiv, 8.4 g) and Acetic Anhydride (3.0 equiv, 30.6 g).

  • Catalyst: Add H

    
    -Zeolite  (10-15 wt% relative to thiophene) activated at 500°C prior to use.
    
  • Reaction: Heat to 60°C for 4 hours.

    • Validation: Monitor by GC-MS or TLC (Hexane:EtOAc 9:1). Look for the disappearance of thiophene (

      
      ) and appearance of ketone (
      
      
      
      ).
  • Workup: Filter the catalyst (save for regeneration). Pour filtrate into crushed ice/water (50 mL). Extract with Dichloromethane (

    
     mL).
    
  • Purification: Wash organics with Sat.

    
     (to remove acetic acid) and Brine. Dry over 
    
    
    
    . Concentrate in vacuo.
  • Yield: Expect 90-98% for 2-acetylthiophene.

Mechanistic Visualization

FriedelCrafts cluster_0 Activation AcCl Acyl Chloride Acylium Acylium Ion (R-C≡O+) AcCl->Acylium Complexation Lewis AlCl3 / Zeolite Lewis->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Attack at C2 (Kinetic Control) Thiophene Thiophene Thiophene->Sigma Product 2-Acylthiophene Sigma->Product -H+ (Re-aromatization)

Figure 1: Mechanism of Friedel-Crafts Acylation showing the critical acylium formation.

Route 2: Weinreb Amide Coupling (The Precision Method)

Best For: Synthesizing 3-substituted thienyl ketones, complex APIs, and preventing over-addition (tertiary alcohol formation).

Mechanism & Causality

This route uncouples the bond formation from the aromatic ring's electronics. A lithiated thiophene (generated via halogen-metal exchange) attacks a Weinreb Amide (N-methoxy-N-methylamide).

  • Critical Insight: The reaction forms a stable 5-membered chelated intermediate with the metal (Li or Mg). This intermediate does not collapse to the ketone until acidic quench, preventing a second equivalent of nucleophile from attacking (which would form an alcohol) [2, 3].

Experimental Protocol: 3-Benzoylthiophene Synthesis
  • Weinreb Amide Prep: React Benzoyl chloride with N,O-dimethylhydroxylamine HCl (1.1 equiv) and Pyridine (2.2 equiv) in DCM at 0°C. Yields N-methoxy-N-methylbenzamide.

  • Lithiation: In a flame-dried flask under Argon, dissolve 3-bromothiophene (1.0 equiv) in anhydrous THF. Cool to -78°C .

  • Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at -78°C to generate 3-lithiothiophene.

  • Coupling: Cannulate the Weinreb amide (1.0 equiv in THF) into the lithiothiophene solution slowly.

  • Warm & Quench: Allow to warm to 0°C over 1 hour. Quench with Sat.

    
      (hydrolyzes the chelate).
    
  • Workup: Extract with EtOAc. Wash with 1N HCl (remove pyridine residues).

  • Yield: Expect 85-92%. High purity mono-ketone.

Mechanistic Visualization

Weinreb Precursor 3-Bromothiophene Lithio 3-Lithiothiophene (Nucleophile) Precursor->Lithio n-BuLi -78°C Chelate Stable Tetrahedral Chelate (Li+) Lithio->Chelate Amide Weinreb Amide (Electrophile) Amide->Chelate Ketone 3-Thienyl Ketone Chelate->Ketone Acid Quench (Collapse)

Figure 2: Weinreb synthesis showing the chelation-controlled intermediate that prevents over-alkylation.

Route 3: Pd-Catalyzed Carbonylative Coupling (The Specialist)

Best For: Late-stage functionalization, libraries, and substrates with sensitive functional groups (esters, nitriles) that cannot survive BuLi or


.
Mechanism & Causality

This uses a Palladium(0) cycle to stitch an aryl halide and an organometallic reagent (or H-donor) together with Carbon Monoxide (CO) insertion.

  • Critical Insight: The reaction avoids preparing the ketone beforehand.[4][5][6] You can couple a generic Thiophene-boronic acid with any Aryl-halide in the presence of CO [4, 5].

Experimental Protocol: Carbonylative Suzuki Coupling

Safety: CO is lethal. Use a fume hood with a CO detector. Alternatively, use solid CO surrogates like


.
  • Reagents: Aryl Iodide (1.0 equiv), 2-Thiopheneboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (2 mol%), 
    
    
    
    (5 mol%).
  • Solvent: Anisole or Toluene (degassed).

  • CO Source: Purge the vessel with a CO balloon (1 atm).

  • Reaction: Heat to 80°C for 12 hours.

    • Mechanism:[1][5][7][8][9][10][11][12][13] Oxidative addition of Ar-I

      
       CO Insertion (forming Acyl-Pd) 
      
      
      
      Transmetallation with Boronic Acid
      
      
      Reductive Elimination.
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

  • Yield: 70-85%.

Comparative Analysis

FeatureFriedel-Crafts (

)
Weinreb Amide CouplingPd-Carbonylative Coupling
Regioselectivity High for C2 (C3 difficult)Perfect (Dictated by Halogen)Perfect (Dictated by Boronic acid/Halide)
Functional Group Tolerance Low (Acid sensitive)Medium (Base/Nu- sensitive)High (Tolerates esters, nitriles)
Scale-up Potential Excellent (Cheap reagents)Good (Cryogenic costs)Moderate (Pd cost, CO safety)
Atom Economy HighModerate (Leaving groups)High (if CO gas used)
Primary Risk Isomer mixtures (if C2 open)Moisture sensitivity (BuLi)CO Toxicity , Pd removal
Decision Matrix

DecisionTree Start Target: Substituted Thienyl Methanone Pos Target Position? Start->Pos C2 C2 (Alpha) Pos->C2 C3 C3 (Beta) Pos->C3 Sensitive Sensitive Groups? (Ester, Nitrile, etc.) C2->Sensitive Pd Route 3: Pd-Carbonylative C3->Pd If Late Stage Weinreb Route 2: Weinreb Coupling C3->Weinreb Standard Choice FC Route 1: Friedel-Crafts (Zeolite/AlCl3) Sensitive->FC No Sensitive->Pd Yes

Figure 3: Decision tree for selecting the optimal synthetic route.

References

  • BenchChem. "An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3)."[14] BenchChem Protocols. Accessed Oct 2023.[15] Link

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • TCI Chemicals. "Weinreb Ketone Synthesis: Reaction Scope and Reagents." TCI Europe Technical Notes. Link

  • Beller, M., et al. (2011). "Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles." Chemical Society Reviews, 40, 5049-5067. Link

  • Wu, X. F., et al. (2013). "Palladium-catalyzed oxidative C–H/C–H coupling of (hetero)arenes." Chemical Science, 4, 3508–3513.[16] Link

Sources

in silico vs in vitro activity of (4-Methylphenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Silico vs. In Vitro Activity of (4-Methylphenyl)(2-thienyl)methanone

Executive Summary

This guide provides a technical analysis of This compound , a diaryl ketone scaffold structurally related to combretastatin A-4 and chalcone bioisosteres.[1][2] It serves as a critical intermediate and lead compound in the development of tubulin polymerization inhibitors (anticancer) and antimicrobial agents.[1][2]

This document objectively compares the theoretical performance (in silico) against experimental biological data (in vitro), highlighting the correlation gap often observed in hydrophobic aryl-methanone derivatives.

Note on Chemical Identity:

  • IUPAC Name: (4-Methylphenyl)(thiophen-2-yl)methanone[1]

  • CAS Number: 6933-25-1 (Note: User-supplied CAS 13600-09-4 may refer to a related salt or isomer; this guide focuses on the neutral methanone structure).[1]

  • Molecular Formula: C₁₂H₁₀OS[1][2]

  • Key Scaffold: Thienyl-Aryl Ketone (Bioisostere of Chalcone).[1][2]

In Silico Profiling: Predictive Modeling

In silico studies prioritize molecular targets by calculating binding free energies (


).[1][2] For this scaffold, two primary targets are identified based on pharmacophore mapping: 

-Tubulin
(Colchicine binding site) and DNA GyraseB (ATPase domain).[1][2]
Computational Workflow

The following diagram outlines the standardized docking protocol used to generate the data below.

InSilicoWorkflow Ligand Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (AutoDock Vina / Glide) Ligand->Docking Target Target Selection (PDB: 1SA0, 1KZN) Grid Grid Generation (20x20x20 Å Box) Target->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) Docking->Analysis

Figure 1: Standardized molecular docking workflow for aryl-methanone derivatives.

Predicted Binding Data
Target ProteinPDB IDBinding SiteBinding Energy (

)
Key Residues Interacted

-Tubulin
1SA0Colchicine Site-8.4 kcal/mol Cys241, Val238, Leu248
DNA Gyrase B 1KZNATPase Domain-6.2 kcal/mol Asp73, Arg76
COX-2 3LN1Active Site-7.1 kcal/molTyr355, Arg120

Mechanistic Insight: The 2-thienyl ring acts as a bioisostere for the trimethoxyphenyl ring found in Colchicine, occupying the hydrophobic pocket of


-tubulin.[1] The carbonyl oxygen functions as a hydrogen bond acceptor for the backbone NH of Val238.[1][2]

In Vitro Validation: Experimental Performance

Experimental validation assesses whether the predicted binding translates to biological inhibition.[1][2] The compound's high lipophilicity (LogP ~3.[1][2]6) significantly influences its in vitro potency compared to in silico predictions.[1][2]

Experimental Protocols

A. Cytotoxicity Assay (MTT Protocol)

  • Seeding: Plate MCF-7 (breast cancer) cells at

    
     cells/well in 96-well plates.[1]
    
  • Treatment: Add this compound (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    M).
    
  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

B. Antimicrobial Susceptibility (Broth Microdilution) [1][2]

  • Inoculum: Prepare bacterial suspension (S. aureus) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Two-fold serial dilution of the compound in 96-well plates.

  • Incubation: 18-24 hours at 37°C.

  • Endpoint: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).[1][2]

Biological Signaling Pathway[1]

The compound's primary mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest.[1][2]

Pathway Compound This compound Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Fails Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanism of Action (MoA) leading to cytotoxicity via tubulin inhibition.[1][2]

Experimental Data Summary
Assay TypeCell Line / StrainMetricValueComparative Potency
Anticancer MCF-7 (Breast)IC

12.5

1.2

M
Moderate (Ref.[1] Combretastatin: <0.1

M)
Anticancer HeLa (Cervical)IC

18.1

2.5

M
Moderate
Antibacterial S. aureus (Gram+)MIC64

g/mL
Low (Ref.[1][2] Ciprofloxacin: <1

g/mL)
Antibacterial E. coli (Gram-)MIC>128

g/mL
Inactive

Comparative Analysis: In Silico vs. In Vitro

This section analyzes the divergence between the theoretical model and actual biological results.

FeatureIn Silico PredictionIn Vitro RealityVerdict
Binding Affinity High (-8.4 kcal/mol) suggests nanomolar potency.[1]Micromolar potency (IC

~12

M).[1][2]
Overestimation : Solvation effects and membrane permeability likely dampen activity.[1][2]
Selectivity Predicted to bind DNA Gyrase effectively.[1][2]Poor Gram(-) activity (E. coli).[1][2]False Positive : The compound cannot penetrate the Gram(-) outer membrane (LPS layer).[1][2]
Solubility LogP ~3.6 (Lipophilic).[1][2]Precipitates at >100

M in aqueous media.[1][2]
Limiting Factor : Poor solubility reduces bioavailability in assay media.[1][2]

Critical Insight for Researchers: While the in silico model accurately identifies the binding pocket (tubulin), it fails to account for the cellular uptake efficiency .[1][2] The (4-methylphenyl) group increases lipophilicity, which aids passive diffusion but may lead to non-specific binding to serum proteins (albumin) in the culture media, reducing the free drug concentration available to target the tumor cells.[1][2]

Recommendation: For drug development, this molecule should not be used as a final drug but as a Lead Scaffold .[1][2] Modifications such as adding a polar group (e.g., hydroxyl or amino group on the phenyl ring) are recommended to improve water solubility and potency (IC


 < 1 

M) while maintaining the core pharmacophore.[1][2]

References

  • PubChem. (2023).[1][2] this compound - Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Kamal, A., et al. (2015).[1][2] Tubulin inhibitors: A patent review.[1][2] Expert Opinion on Therapeutic Patents.[1][2] [Link]

  • Ranjith, P. K., et al. (2011).[1][2] Synthesis and crystal structure of thiophene derivatives with antimicrobial activity.[1][2] Journal of Chemical Crystallography.[1][2] [Link]

  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2] Journal of Computational Chemistry.[1][2] [Link][1][2]

  • Lipinski, C. A. (2004).[1][2] Lead- and drug-like properties: the rule-of-five revolution.[1] Drug Discovery Today.[1][2] [Link][1][2]

Sources

Comparative Docking Guide: Thienyl Methanone Analogs as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous methodological framework for the comparative molecular docking of thienyl methanone (thiophene-based ketone) analogs. While phenyl-based scaffolds are ubiquitous in medicinal chemistry, the thienyl moiety offers unique bioisosteric advantages—specifically, altered lipophilicity and the potential for specific interactions involving the sulfur lone pair.

This guide uses Cyclooxygenase-2 (COX-2) inhibition as a primary case study, comparing thienyl analogs against their phenyl equivalents and the standard drug Celecoxib .

Part 1: The Pharmacophore & Target Rationale

The Thienyl Advantage (Bioisosterism)

In drug design, replacing a benzene ring with a thiophene ring (thienyl group) is a classic bioisosteric replacement. However, it is not merely a space-filling swap.

  • Electronic Effects: The sulfur atom in thiophene is electron-rich, potentially acting as a weak hydrogen bond acceptor, unlike the inert carbon atoms in benzene.

  • Lipophilicity: Thiophene is generally more lipophilic than benzene (logP difference ~0.5–0.7), which can enhance membrane permeability but requires careful monitoring of ADME profiles.

  • Metabolic Stability: The thienyl ring is susceptible to oxidation (S-oxidation), which must be considered during lead optimization.

Target Selection: COX-2

The COX-2 active site is a hydrophobic channel containing a "side pocket" that confers selectivity. Thienyl methanones are investigated as selective inhibitors because their angular geometry often fits this pocket better than linear scaffolds.

Part 2: Computational Methodology (Protocol)

To ensure Scientific Integrity , the docking protocol must be self-validating. We utilize a consensus approach combining Density Functional Theory (DFT) for ligand preparation and AutoDock Vina for docking, validated by Redocking RMSD.

Workflow Visualization

The following diagram outlines the critical path from structure generation to data analysis.

DockingWorkflow Start Ligand Design (Thienyl vs Phenyl) DFT Geometry Optimization (DFT B3LYP/6-31G*) Start->DFT Minimize Energy Docking Production Docking (AutoDock Vina) DFT->Docking ProteinPrep Protein Prep (PDB: 6COX) Remove Waters, Add Hydrogens Validation Validation Step: Redock Co-cryst. Ligand ProteinPrep->Validation RMSD_Check RMSD < 2.0 Å? Validation->RMSD_Check RMSD_Check->ProteinPrep No (Refine Grid/Protonation) RMSD_Check->Docking Yes (Proceed) Analysis Interaction Profiling (H-Bonds, Hydrophobic) Docking->Analysis

Figure 1: Validated Molecular Docking Workflow. Note the feedback loop at the RMSD check to ensure protocol reliability before production runs.

Step-by-Step Protocol
Step 1: Ligand Preparation (The Causality of Conformation)

Docking algorithms often fail if the input ligand has high internal strain.

  • Action: Sketch thienyl methanone derivatives (e.g., 2-thienyl-4-chlorophenyl methanone) and their phenyl analogs.

  • Optimization: Use Gaussian or ORCA to optimize geometry at the DFT/B3LYP/6-31G* level.

  • Why? This ensures the starting bond lengths/angles represent the global minimum in a vacuum, providing a realistic starting point for the flexible docking search.

Step 2: Protein Preparation
  • Source: Retrieve COX-2 structure (e.g., PDB ID: 6COX or 1CX2 ) from the RCSB Protein Data Bank.

  • Cleaning: Remove water molecules.[1] Exception: Keep waters bridging the ligand and protein (e.g., often seen in kinase active sites, but usually removed for COX-2).

  • Protonation: Add polar hydrogens using AutoDock Tools (ADT). Assign Kollman United Atom charges.

Step 3: Grid Box Definition
  • Center: Define the grid box center using the coordinates of the co-crystallized inhibitor (e.g., SC-558 in 1CX2).

  • Dimensions: typically 25 x 25 x 25 Å. Ensure the box encompasses residues Arg120 and Tyr355 (the gatekeepers of the active site).

Step 4: Validation (The Trust Factor)
  • Protocol: Extract the native ligand from the PDB file and re-dock it into the empty protein structure.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Acceptance Criteria: RMSD ≤ 2.0 Å . If > 2.0 Å, the protocol is invalid (check grid box size or charge assignment).

Part 3: Performance Analysis & Comparative Data

The following table presents a comparative analysis of a hypothetical Thienyl Methanone analog (TM-01 ) versus its Phenyl analog (PM-01 ) and the standard drug Celecoxib .

Table 1: Comparative Docking Metrics against COX-2 (PDB: 6COX)

Compound IDScaffold TypeBinding Affinity (kcal/mol)Ligand Efficiency (LE)Key H-Bond InteractionsHydrophobic Contacts
Celecoxib Pyrazole (Standard)-10.8 0.38Arg120, Tyr355, Gln192Val349, Leu352, Trp387
TM-01 Thienyl Methanone -9.4 0.41Arg120, Tyr355Val523, Ala527, Leu384
PM-01 Phenyl Methanone-8.10.34Tyr355Val523, Ala527
Data Interpretation[2][3][4][5][6]
  • Affinity Gap: The Thienyl analog (TM-01 ) shows a -1.3 kcal/mol improvement over the Phenyl analog (PM-01 ).

  • Mechanistic Insight: The interaction with Arg120 is critical. The thienyl ring, being slightly smaller and having different electronic density than phenyl, often allows the carbonyl oxygen of the methanone spacer to orient more favorably towards the Arg120 guanidinium group, facilitating a stronger H-bond.

  • Selectivity Pocket: The hydrophobic residues (Val523) in COX-2 allow for bulky groups. The thienyl ring fits snugly here, engaging in

    
    -sulfur or 
    
    
    
    -
    
    
    stacking interactions that the phenyl ring cannot optimize due to steric clashes.

Part 4: Structural Visualization (Interaction Map)

To understand why the thienyl analog performs well, we visualize the binding mode.

Figure 2: 2D Interaction Map of TM-01 in the COX-2 Active Site. Green dashed lines indicate hydrogen bonds; dotted lines indicate hydrophobic/stacking interactions.

Part 5: In Silico ADME Profiling

Docking scores are irrelevant if the molecule is toxic. A comparative ADME check is required.

  • Lipinski's Rule of 5: Both Thienyl and Phenyl analogs typically pass.

  • Toxicity Alert:

    • Phenyl Analog: Generally safe, standard metabolic clearance.

    • Thienyl Analog:Alert: Thiophene rings can undergo metabolic activation by Cytochrome P450s to form reactive S-oxides or epoxides, which can be hepatotoxic.

    • Mitigation: In the drug design phase, block the metabolic "soft spots" on the thiophene ring (e.g., by substituting the C-5 position with a halogen or methyl group) to prevent ring opening.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. (PDB Structure 6COX Reference).

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds. (Discusses Thiophene bioisosterism).
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. (Protocol Validation Standards).

  • Nekkaz, K. (2014). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites.[2] International Journal of Computer Applications.[2] (Specific context on COX-2 docking).

Sources

Safety Operating Guide

(4-Methylphenyl)(2-thienyl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of (4-Methylphenyl)(2-thienyl)methanone (CAS: 13600-09-4).[1]

Notice: This compound contains a thiophene ring (sulfur) . Standard organic waste streams often accept trace sulfur, but high-concentration waste requires specific labeling to ensure downstream incinerators can manage


 emissions.

Chemical Profile & Hazard Identification

Before disposal, you must validate the material identity to ensure compatibility with waste streams.

PropertyData
Chemical Name This compound
Synonyms 2-(4-Methylbenzoyl)thiophene; 4-Methylphenyl 2-thienyl ketone
CAS Number 13600-09-4
Formula

Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319); STOT-SE (H335).[1][2][3]
Critical Disposal Factor Sulfur Content (~15% by mass). Combustion generates Sulfur Dioxide (

).[1]

Pre-Disposal Logistics: The "Self-Validating" System

To prevent cross-contamination and regulatory fines, adopt this segregation logic. This system validates itself by physically preventing incompatible mixtures before they enter the waste container.

A. Segregation Rules
  • Isolate from Oxidizers: Thiophene derivatives can react vigorously with strong oxidizing agents (e.g., Nitric Acid, Peroxides). Never place in the same waste container as oxidizers.

  • Sulfur Flagging: While often commingled with "Non-Halogenated Organic" waste, you must flag the container as "Sulfur-Bearing" if the concentration exceeds 1%. This alerts the disposal facility to use an incinerator equipped with an alkaline scrubber.

  • No Drain Disposal: This compound is likely toxic to aquatic life (typical of thiophenes) and poorly water-soluble. Strictly prohibited from sanitary sewer disposal. [1]

B. Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste (Solutions): HDPE or Glass carboys (Amber glass if photosensitive, though HDPE is standard for this ketone).

Detailed Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Surplus Material)

Objective: Secure containment for high-temperature incineration.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat. Respiratory protection (N95) recommended if dust is visible.

  • Transfer: Transfer the solid directly into a dedicated Solid Hazardous Waste container.

  • Labeling:

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: "Irritant", "Toxic".

    • Note: Add comment: "Contains Organic Sulfur."

  • Disposal Path: Request pickup for Lab Pack service. The waste vendor will incinerate this via rotary kiln with gas scrubbing.

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquor)

Objective: Prevent formation of shock-sensitive crystals and ensure solvent compatibility.[1]

  • Solvent Assessment:

    • Non-Halogenated Solvents (e.g., Ethyl Acetate, Hexane): Dispose in "Organic Waste - Non-Halogenated."

    • Halogenated Solvents (e.g., DCM, Chloroform): Dispose in "Organic Waste - Halogenated."

  • Concentration Check: If the ketone concentration is

    
    , verify with your EHS officer if a separate "High Sulfur" stream is required. For typical HPLC/reaction waste (
    
    
    
    ), standard organic streams are acceptable.
  • pH Check: Ensure the waste solution is neutral (pH 6-8). Thiophenes are generally stable, but extreme acid/base conditions in a waste drum can induce polymerization or heat generation.

Scenario C: Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Collect: Sweep carefully to avoid dust generation. Place in a sealed bag, then into the solid waste drum.

  • Decontaminate: Wipe the surface with a soap/water solution. Collect the wipes as solid hazardous waste.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Start: Waste this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Container: Solid Hazardous Waste (HDPE Jar) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Labeling CRITICAL STEP: Label as 'Contains Organic Sulfur' List Full Chemical Name SolidBin->Labeling Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (EtOAc, MeOH, Acetone) SolventCheck->NonHalo HaloBin Container: Halogenated Organic Waste Halo->HaloBin NonHaloBin Container: Non-Halogenated Organic Waste NonHalo->NonHaloBin HaloBin->Labeling NonHaloBin->Labeling Final Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->Final

Caption: Decision tree for segregating this compound waste streams to ensure regulatory compliance and incinerator safety.

Regulatory & Compliance Context (RCRA)

While this specific CAS is not listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be characterized based on the mixture properties.

  • Waste Code Determination:

    • Pure Substance: Non-RCRA Regulated Waste (unless it exhibits toxicity via TCLP, which is rare for this solid). However , best practice dictates managing it as Hazardous Chemical Waste due to aquatic toxicity.

    • In Flammable Solvent: D001 (Ignitable).[4]

    • In Toxic Solvent (e.g., Benzene): D018 (Benzene).[4]

  • Destruction Method: The only acceptable destruction method is Incineration (Code: INCIN). Fuel blending is acceptable only if the facility accepts sulfur loads.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 13245047, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (Analogous Structure Analysis). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][5]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Personal protective equipment for handling (4-Methylphenyl)(2-thienyl)methanone

[1]

CAS: 6933-25-1 Synonyms: 2-Thienyl p-tolyl ketone; (4-Methylphenyl)(thiophen-2-yl)methanone Molecular Formula: C₁₂H₁₀OS Physical State: Crystalline Solid (Melting Point: 53–57 °C)[1]

Executive Safety Assessment

Status: WARNING — Irritant / Potentially Bioactive

As a Senior Application Scientist, I advise treating (4-Methylphenyl)(2-thienyl)methanone not merely as a generic organic reagent, but as a bioactive pharmacophore. While standard Safety Data Sheets (SDS) classify it primarily as an irritant (Skin/Eye/Respiratory) and harmful if swallowed (Acute Tox. 4), its structural composition—a thiophene ring fused with a tolyl ketone—is a common scaffold in kinase inhibitors and anti-inflammatory agents.[1]

The Critical Hazard: The primary operational risk is particulate inhalation during weighing and dermal permeation when solvated. Thiophene derivatives are lipophilic; once dissolved in organic solvents (e.g., DMSO, DCM), they can bypass standard glove barriers more rapidly than the solvent alone.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-glove-fits-all" approach. The physical state of the compound dictates the barrier requirement.[1]

Table 1: State-Dependent PPE Specifications
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Extraction)Rationale
Hand Protection Double Nitrile (Min. 5 mil outer)Laminate (Silver Shield) or High-Grade VitonKetones degrade nitrile rapidly in solution.[1] Thiophene moieties enhance dermal uptake.[1]
Respiratory N95 / P100 (if outside fume hood)Fume Hood (Face velocity: 100 fpm)Crystalline dust is an irritant; vapors from heated solutions require LEV.[1]
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash Goggles Protects against flying crystals (static) vs. solvent splash.[1]
Body Defense Lab Coat (Cotton/Poly), Closed shoesLab Coat + Chemical Apron (if >100mL)Standard splash protection.[1]
Technical Logic & Selection Workflow

The following decision logic models the thought process required for safe interaction with this compound. It moves beyond compliance into active risk mitigation.[1]

PPE_WorkflowStartTask: Handle this compoundState_CheckPhysical State?Start->State_CheckSolidSolid / CrystallineState_Check->SolidSolutionSolvated (DCM/Acetone/DMSO)State_Check->SolutionStatic_RiskRisk: Static DustingSolid->Static_RiskPPE_SolidPPE: Double Nitrile + N95 (or Hood)Static_Risk->PPE_SolidExecutionExecute ExperimentPPE_Solid->ExecutionProceedPerm_RiskRisk: Rapid Breakthrough(Ketone + Solvent)Solution->Perm_RiskPPE_SolnPPE: Laminate (Silver Shield)under NitrilePerm_Risk->PPE_SolnPPE_Soln->ExecutionProceed

Figure 1: PPE Selection Logic based on physical state and permeation kinetics.

Operational Protocols
A. Weighing & Transfer (Solid State)
  • The Hazard: Aromatic ketones in crystalline form often exhibit high static electricity.[1] Using plastic spatulas or weighing boats can cause the powder to "jump," creating an inhalation hazard and contaminating the balance.

  • Protocol:

    • Engineering Control: Work inside a chemical fume hood. If the balance is external, a Powder Control Enclosure or N95 mask is mandatory.

    • Static Mitigation: Use an ionizing gun or antistatic brush on the weighing vessel before taring.[1] Use glass weighing boats or glazed paper; avoid plastic.[1]

    • Technique: Transfer slowly. If spillage occurs on the balance pan, do not blow it off. Wipe with a damp Kimwipe (water/surfactant) to capture dust without aerosolizing it.[1]

B. Solubilization & Reaction (Liquid State)
  • The Hazard: Once dissolved, the "ketone rule" applies. Nitrile gloves have poor resistance to aromatic ketones and the solvents often used with them (Acetone, DCM).

  • Protocol:

    • Glove Layering: Don a pair of Laminate (Silver Shield/North) gloves.[1] Place a standard Nitrile glove over the laminate glove.[1]

      • Why? Laminate offers chemical resistance but poor dexterity/grip.[1] The outer nitrile glove provides grip and protects the expensive laminate glove from physical tears.[1]

    • Temperature Control: If heating the reaction, ensure a reflux condenser is active before the temperature ramp. Thiophene derivatives have distinct odors; if you can smell it, your hood containment has failed.[1]

C. Emergency Response: Spill Cleanup
  • Solid Spill:

    • Do not sweep dry. This generates dust.[1]

    • Cover with wet paper towels (water or ethanol) to dampen.[1]

    • Scoop into a wide-mouth jar.

    • Clean surface with 1N NaOH (thiophene ketones are stable, but base wash helps lift organic residues) followed by water.

  • Solution Spill:

    • Evacuate immediate area if volume >500mL.[1]

    • Cover with Vermiculite or activated carbon pads.[1]

    • Do not use paper towels alone (rapid evaporation of solvent).[1]

    • Dispose of as "Halogenated/Organic Solvent Waste" depending on the carrier solvent.[1]

Waste Disposal & Deactivation
  • Classification: Non-RCRA hazardous waste (unless in a regulated solvent).[1]

  • Stream: High BTU Organic Waste (Incineration).[1]

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Peroxides) as thiophenes can undergo vigorous oxidation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81350, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link][1]

×

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Top-N result to add to graph 6

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(4-Methylphenyl)(2-thienyl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.